molecular formula C5H4F3N3O2 B1368413 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 919278-38-9

4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B1368413
CAS No.: 919278-38-9
M. Wt: 195.1 g/mol
InChI Key: BSAZQIZFWLLKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C5H4F3N3O2 and its molecular weight is 195.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-nitro-1-(2,2,2-trifluoroethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O2/c6-5(7,8)3-10-2-4(1-9-10)11(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAZQIZFWLLKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599110
Record name 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919278-38-9
Record name 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Crystal Structure Analysis of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the crystal structure determination of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole. We will explore the journey from chemical synthesis and crystal growth to the intricacies of single-crystal X-ray diffraction, structure solution, and refinement. The insights herein are tailored for researchers, scientists, and drug development professionals who leverage structural biology to inform rational drug design.

The Strategic Importance of Fluorinated Pyrazoles in Modern Drug Discovery

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs used to treat a wide array of diseases.[1] Its metabolic stability and versatile substitution patterns make it a cornerstone of drug design.[1] The strategic introduction of fluorine-containing substituents, such as the trifluoroethyl group, has become a critical tool for optimizing drug candidates.[2][3] Fluorination can profoundly enhance key pharmacological properties, including metabolic stability, membrane permeability, and binding affinity, by altering the molecule's electronic landscape and conformation.[4]

The title compound, this compound, combines three key motifs: the stable pyrazole core, an electron-withdrawing nitro group, and a lipophilic trifluoroethyl sidechain. This unique combination makes a detailed understanding of its three-dimensional structure, intermolecular interactions, and solid-state packing essential for predicting its behavior and exploiting its therapeutic potential.

Synthesis and High-Quality Crystal Growth

The prerequisite for any crystallographic study is the availability of high-purity material and the successful growth of diffraction-quality single crystals.[5] This phase is often the most challenging yet critical step in the entire process.

Synthetic Pathway

The synthesis of N-alkylated nitropyrazoles is a well-established area of heterocyclic chemistry. A logical and efficient pathway involves the initial nitration of the parent pyrazole, followed by N-alkylation with a suitable trifluoroethylating agent. This targeted approach ensures the correct placement of the key functional groups.

G cluster_0 Synthesis Workflow start 1H-Pyrazole step1 Nitration (HNO₃/H₂SO₄) start->step1 intermediate 4-Nitro-1H-pyrazole step1->intermediate step2 N-Alkylation (CF₃CH₂-X, Base) intermediate->step2 product Target Compound step2->product

Figure 1: A representative synthetic workflow for the target compound.

Protocol: Slow Evaporation Crystallization

Obtaining a single crystal suitable for diffraction requires a slow, controlled transition from a disordered state (in solution) to a highly ordered solid state. The slow evaporation technique is a reliable method for achieving this.

Causality: Rapid precipitation traps solvent molecules and introduces defects into the crystal lattice, leading to poor diffraction quality. Slow, undisturbed evaporation allows molecules to deposit onto the growing crystal face in the most energetically favorable orientation, resulting in a well-ordered, single crystal.

Step-by-Step Protocol:

  • Solvent Screening: Begin by identifying a suitable solvent. An ideal solvent will dissolve the compound moderately at room temperature. For pyrazole derivatives, ethanol, ethyl acetate, or acetone are excellent starting points.[6]

  • Solution Preparation: Prepare a clear, slightly sub-saturated solution of the purified compound in the chosen solvent at ambient temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, small-volume vial. This removes any microscopic dust or particulate matter that could act as unwanted nucleation sites.

  • Incubation: Cover the vial with a cap that is pierced with a needle or with parafilm containing a few pinholes. This restricts the rate of solvent evaporation.

  • Undisturbed Growth: Place the vial in a vibration-free location (e.g., a dedicated crystallization chamber or a quiet corner of a laboratory) and allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully harvest one using a cryo-loop and proceed immediately to mounting.[5]

Single-Crystal X-ray Diffraction: Elucidating the Atomic Blueprint

Single-crystal X-ray diffraction is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline material.[5][7][8] It provides unparalleled detail on bond lengths, bond angles, and intermolecular interactions.

The Diffraction Workflow

The process follows a systematic and highly automated workflow, from data collection to the final, validated structural model.

G cluster_1 X-ray Crystallography Workflow mount 1. Mount Crystal on Goniometer collect 2. X-ray Data Collection (Rotate crystal, collect reflections) mount->collect process 3. Data Integration & Scaling (e.g., SAINT) collect->process solve 4. Structure Solution (Direct Methods, e.g., SHELXT) process->solve refine 5. Structure Refinement (Least-squares, e.g., SHELXL) solve->refine validate 6. Validation & CIF Generation (checkCIF) refine->validate final Final Structural Model validate->final

Figure 2: A standard workflow for crystal structure determination.

Data Collection and Processing

A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K).[9] This low temperature minimizes atomic thermal vibrations, resulting in sharper diffraction spots and higher-quality data. The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[5][8] The collected frames, containing tens of thousands of reflections, are then processed. This involves integrating the intensity of each reflection and applying corrections for experimental factors (e.g., Lorentz and polarization effects).

Structure Solution and Refinement

Structure Solution: The "phase problem" is the central challenge in crystallography. The initial atomic positions are determined using direct methods, a computational approach that finds the phases of the structure factors. Programs like SHELXT are highly effective for solving the structures of small molecules.[10]

Structure Refinement: Once an initial model is obtained, it is refined against the experimental data using a full-matrix least-squares method with a program such as SHELXL.[11][12] In this iterative process, atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Non-hydrogen atoms are refined with anisotropic displacement parameters, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.[13][14]

Structural Analysis: Insights from the Crystal

While the precise crystallographic data for the title compound requires experimental determination, we can anticipate the key structural features and present the data in a standardized format based on analyses of similar structures.[14][15][16]

Crystallographic Data Summary

The results of a crystal structure analysis are summarized in a standardized table. The values below are placeholders and serve as a template for reporting experimental results.

ParameterExpected Value / Format
Chemical FormulaC₅H₄F₃N₃O₂
Formula Weight195.10
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Experimentally determined value
b (Å)Experimentally determined value
c (Å)Experimentally determined value
β (°)Experimentally determined value
Volume (ų)Calculated from cell parameters
Z (molecules/unit cell)e.g., 4
Density (calculated)Calculated value (g/cm³)
R₁ [I > 2σ(I)]Refinement statistic (e.g., < 0.05)
wR₂ (all data)Refinement statistic (e.g., < 0.15)
Molecular Conformation and Packing

The analysis will reveal the planarity of the pyrazole ring and the relative orientation of the nitro and trifluoroethyl substituents. Key torsion angles will define the molecule's preferred conformation in the solid state. The crystal packing will likely be dominated by weak intermolecular interactions, such as C–H···O and C–H···F hydrogen bonds, as well as potential π–π stacking between pyrazole rings.[14][17] Understanding these non-covalent interactions is crucial for predicting physical properties like solubility and melting point.

Conclusion

The crystal structure analysis of this compound provides the definitive atomic-level blueprint of this promising scaffold. By following robust protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain precise data on molecular geometry and intermolecular packing. This structural information is not merely an academic endpoint; it is a critical dataset that empowers drug development professionals to make informed decisions in lead optimization, enabling the rational design of next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • X-ray crystallography - Wikipedia. (n.d.).
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.).
  • Grüne, T. (2011). The Shelx Suite: Applications to Macromolecular Crystallography. SBGrid Symposium 2011.
  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. Retrieved from [Link]

  • Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from [Link]

  • Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Retrieved from [Link]

  • Shafiei, M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • Gomha, S. M., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Retrieved from [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. (2020). Sci-Hub. Retrieved from [Link]

  • Zhang, D., et al. (2017). High Pressure Single Crystal Diffraction at PX^2. Journal of Visualized Experiments. Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]

  • Müller, P., et al. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Preparing a Single-Crystal X-ray Diffraction Scan. (2020). YouTube. Retrieved from [Link]

  • Jaćimović, Ž. K., et al. (2017). The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C13H10F3N3O4. Zeitschrift für Kristallographie - New Crystal Structures, 232(4), 651-653. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2023). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Jaćimović, Ž. K., et al. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

  • Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. (n.d.). Retrieved from [Link]

  • Toth, M., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett. Retrieved from [Link]

  • ChemInform Abstract: Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. (2011). ResearchGate. Retrieved from [Link]

  • Ahmed, I., et al. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Jaćimović, Ž. K., et al. (2017). The crystal structure of ethyl 1-(4- nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C13H10F3N3O4. Universität Wien. Retrieved from [Link]

  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS No. 919278-38-9). This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the unique combination of a nitropyrazole core and a trifluoroethyl substituent. The nitropyrazole moiety is a well-established pharmacophore, while the trifluoroethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity. This guide offers a detailed exploration of this compound's synthesis, spectral characteristics, and potential utility, providing a valuable resource for scientists working with this and related chemical entities.

Introduction: The Scientific Rationale

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals.[1][2] Its aromatic nature and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block for creating molecules with a wide range of biological activities.[2] The introduction of a nitro group at the 4-position of the pyrazole ring significantly influences its electronic properties, enhancing its potential for various chemical transformations and biological interactions. Nitropyrazoles are known for their applications in diverse fields, including medicine and as energetic materials.[3]

The incorporation of fluorine-containing substituents, such as the 2,2,2-trifluoroethyl group at the N1 position, is a common strategy in modern drug design. The trifluoromethyl group is known to favorably modulate key drug-like properties, including metabolic stability, lipophilicity, and membrane permeability.[4] The combination of the 4-nitropyrazole scaffold with the 2,2,2-trifluoroethyl moiety in the target molecule thus presents a compound with a high potential for novel pharmacological applications. This guide aims to provide a detailed understanding of its fundamental chemical and physical characteristics.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of 4-nitro-1H-pyrazole with a suitable trifluoroethylating agent. The N-H bond of the pyrazole ring is sufficiently acidic to be deprotonated by a suitable base, forming a pyrazolide anion that can then act as a nucleophile.

Proposed Synthetic Pathway

The most direct route involves the reaction of 4-nitro-1H-pyrazole with 2,2,2-trifluoroethyl iodide or a similar electrophile in the presence of a base. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.

Synthesis_Pathway Reactant1 4-Nitro-1H-pyrazole Product This compound Reactant1->Product 1. Reactant2 2,2,2-Trifluoroethyl iodide Reactant2->Product 2. Base Base (e.g., K2CO3, NaH) Base->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for the N-alkylation of pyrazoles. Optimization of reaction conditions may be necessary to achieve the highest yields.

  • Preparation: To a solution of 4-nitro-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.2-1.5 eq). Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: To the stirred suspension, add 2,2,2-trifluoroethyl iodide (1.1 eq) dropwise. The reaction mixture is then heated to a temperature between 50-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its application in research and development. The following sections detail the known and predicted properties of this compound.

General Properties
PropertyValueSource/Method
CAS Number 919278-38-9[5]
Molecular Formula C₅H₄F₃N₃O₂Calculated
Molecular Weight 195.09 g/mol Calculated
Appearance Likely a crystalline solidInferred from related compounds
Solubility Profile

The solubility of this compound is dictated by the interplay of its polar nitro group, the aromatic pyrazole ring, and the lipophilic trifluoroethyl group. Based on the properties of the parent compound, 4-nitro-1H-pyrazole, which exhibits limited solubility in water but is more soluble in organic solvents, a similar trend is expected for the title compound.[3] The presence of the trifluoroethyl group is likely to decrease its solubility in water while enhancing its solubility in less polar organic solvents.

SolventPredicted SolubilityRationale
Water Sparingly soluble to insolubleThe hydrophobic trifluoroethyl group and pyrazole ring dominate.
Methanol, Ethanol SolubleCapable of hydrogen bonding and dipole-dipole interactions.
Acetone, Ethyl Acetate SolubleGood polarity match for dipole-dipole interactions.
Dichloromethane, Chloroform SolubleThe trifluoroethyl group enhances solubility in halogenated solvents.
Hexanes, Toluene Sparingly solubleThe polarity of the nitro group limits solubility in non-polar solvents.
Spectroscopic Data

NMR spectroscopy is a powerful tool for confirming the structure of the molecule. The expected chemical shifts in ¹H and ¹³C NMR are discussed below.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons on the pyrazole ring will appear as singlets, with their chemical shifts influenced by the electron-withdrawing nitro group. The methylene protons of the trifluoroethyl group will appear as a quartet due to coupling with the three fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring atoms and functional groups.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single signal, likely a triplet, due to coupling with the adjacent methylene protons.

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands are:

  • N-O Stretching: Strong asymmetric and symmetric stretching vibrations for the nitro group are expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[2]

  • C-F Stretching: Strong absorption bands corresponding to the C-F stretching of the trifluoroethyl group will be present, typically in the range of 1100-1000 cm⁻¹.

  • C=N and C=C Stretching: Aromatic ring stretching vibrations from the pyrazole core will be observed in the 1600-1400 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be just below 3000 cm⁻¹.

Reactivity and Potential Applications

The chemical reactivity of this compound is largely governed by the electron-deficient nature of the pyrazole ring due to the nitro group. This makes the ring susceptible to nucleophilic attack under certain conditions. The nitro group itself can be a site for chemical modification, such as reduction to an amino group, which opens up avenues for further functionalization.

Chemical Reactivity
  • Reduction of the Nitro Group: The nitro group can be reduced to an amine using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation provides a key intermediate for the synthesis of a diverse range of derivatives, as the resulting amino group can be further modified.

  • Nucleophilic Aromatic Substitution: While the pyrazole ring is generally electron-rich, the presence of the strong electron-withdrawing nitro group can activate the ring towards nucleophilic aromatic substitution, although this is less common than in six-membered aromatic systems.

Applications in Drug Discovery and Agrochemicals

The structural motifs present in this compound are of significant interest in the development of new bioactive compounds.

  • Medicinal Chemistry: Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[6][7] The introduction of a trifluoroethyl group can enhance the potency and pharmacokinetic profile of these compounds. The this compound scaffold serves as a valuable starting point for the synthesis of new chemical entities with potential therapeutic applications.

  • Agrochemicals: Pyrazole-containing compounds are also prominent in the agrochemical industry, with applications as herbicides, fungicides, and insecticides.[8] The specific combination of the nitropyrazole and trifluoroethyl groups may lead to the discovery of new and effective crop protection agents.

Experimental Workflows and Data Visualization

To facilitate the practical application of the information presented in this guide, the following workflows and visualizations are provided.

Workflow for Physicochemical Characterization

Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (1H, 13C, 19F) Start->NMR MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR Purity Purity Assessment (HPLC, LC-MS) Start->Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Solubility Solubility Testing Physicochemical_Profile Physicochemical Profile Solubility->Physicochemical_Profile Purity->Structure_Confirmation Structure_Confirmation->Solubility

Caption: A typical workflow for the physicochemical characterization of the title compound.

Conclusion

This compound is a synthetically accessible and highly functionalized molecule with significant potential in the fields of drug discovery and materials science. Its unique combination of a nitropyrazole core and a trifluoroethyl substituent imparts a desirable set of physicochemical properties. This guide has provided a comprehensive overview of its synthesis, spectral characteristics, and potential applications, serving as a foundational resource for researchers and scientists. Further experimental investigation into the biological activities of this compound and its derivatives is warranted and is expected to unveil novel therapeutic and industrial applications.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • A Review on Pyrazole chemical entity and Biological Activity. (2015). International Journal of Pharma Sciences and Research.
  • Pyrazole compounds for controlling invertebrate pests. (n.d.). Google Patents.
  • Pyrazole compounds for controlling invertebrate pests. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013).
  • Synthesis of Dihydropyrano[2,3-c]pyrazoles with Trifluoroethanol as a Reusable Promoting Medium. (2018). Taylor & Francis Online.
  • On the Mechanism of the Synthesis of Nitrofunctionalised Δ 2 -Pyrazolines via [3+2] Cycloaddition Reactions between α-EWG-Activated Nitroethenes and Nitrylimine TAC Systems. (2022). MDPI.
  • Process for the production of pyrazoles. (n.d.). Google Patents.
  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry.
  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI.
  • Current status of pyrazole and its biological activities. (2014). PMC.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Springer.

Sources

Stability and degradation of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Degradation of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Introduction

In the landscape of pharmaceutical and agrochemical development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, this compound (CAS 919278-38-9) emerges as a molecule of significant interest. Its structure, combining a stable nitropyrazole core with a strongly electron-withdrawing trifluoroethyl group, suggests a unique profile of reactivity and stability. Understanding this profile is not merely an academic exercise; it is a critical regulatory and scientific requirement for the development of safe, effective, and stable end-products.

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand and investigate the stability and degradation of this specific pyrazole derivative. As direct, extensive public data on this compound is limited, this document synthesizes established chemical principles from related structures—nitropyrazoles, fluorinated heterocycles, and nitroaromatic compounds—to build a predictive model of its degradation behavior. We will delve into the intrinsic stability conferred by its unique moieties, propose scientifically grounded degradation pathways, and provide detailed, actionable protocols for empirical validation through forced degradation studies, as mandated by international guidelines such as ICH Q1A.[1]

Chapter 1: Molecular Profile and Intrinsic Stability

The stability of an active pharmaceutical ingredient (API) is fundamentally governed by its molecular structure. The subject molecule, this compound, possesses distinct functional groups that collectively determine its resilience to chemical change.

Physicochemical Properties

PropertyValue
CAS Number 919278-38-9[2]
Molecular Formula C₅H₄F₃N₃O₂
Molecular Weight 195.10 g/mol
Structure See Figure 1
Structural Analysis of Stability
  • The Pyrazole Core : Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This aromatic system endows the molecule with considerable intrinsic stability.[3][4] Unlike more reactive heterocycles, the pyrazole ring is generally resistant to oxidation and hydrolysis.[3] The N1-substituted nitrogen is typically unreactive towards electrophiles, while the N2 nitrogen's lone pair contributes to its basicity.[4]

  • The 4-Nitro Group : The nitro group (-NO₂) at the C4 position is a powerful electron-withdrawing group. This deactivates the pyrazole ring towards electrophilic substitution but can make it more susceptible to nucleophilic attack, although such reactions on an electron-rich pyrazole ring are generally difficult. The primary stability concern associated with the nitro group is its potential for reduction to nitroso, hydroxylamino, or amino functionalities, particularly under reductive or photolytic stress conditions.[5]

  • The 1-(2,2,2-trifluoroethyl) Group : The trifluoroethyl substituent at the N1 position is arguably the most significant modulator of the molecule's properties. The three fluorine atoms exert a powerful negative inductive effect (-I), withdrawing electron density from the pyrazole ring. This effect further enhances the ring's overall stability by reducing its susceptibility to oxidative degradation. The carbon-fluorine (C-F) bond is exceptionally strong, making the trifluoroethyl moiety itself highly resistant to thermal and chemical cleavage.[6] However, its presence can influence the reactivity of adjacent bonds.

Collectively, these features suggest a molecule with high intrinsic thermal and oxidative stability, but with potential liabilities at the nitro group, particularly under photolytic and specific hydrolytic conditions.

Caption: Chemical structure of this compound.

Chapter 2: Predicted Degradation Pathways

Forced degradation studies are designed to intentionally degrade a sample to identify likely degradation products and establish degradation pathways.[1][7] Based on the chemistry of the molecule's constituent parts, we can predict the most probable degradation routes.

Hydrolytic Degradation

Hydrolysis involves the reaction of the molecule with water, often catalyzed by acid or base. The pyrazole ring itself is generally stable to hydrolysis.[3] However, pyrazole ester derivatives have been shown to degrade in aqueous buffers.[8][9] While our target molecule is not an ester, extreme pH conditions could potentially promote degradation.

  • Acidic Conditions (e.g., 0.1 M HCl): The molecule is expected to be largely stable. Protonation would likely occur at the N2 nitrogen, but this is unlikely to lead to ring cleavage under typical forced degradation conditions.

  • Basic Conditions (e.g., 0.1 M NaOH): The molecule is predicted to have greater susceptibility under strong basic conditions. While speculative, a potential pathway could involve nucleophilic attack, although the specific site is not immediately obvious without experimental data.

  • Neutral Conditions (Water): The compound is expected to be highly stable in neutral aqueous solutions at ambient and moderately elevated temperatures.

Oxidative Degradation

Oxidation is a common degradation pathway, typically investigated using hydrogen peroxide (H₂O₂).

  • Mechanism: The electron-deficient nature of the pyrazole ring, enhanced by both the nitro and trifluoroethyl groups, should make it highly resistant to oxidation. The most likely site of minor oxidative attack, if any, would be potential N-oxidation at the N2 position to form an N-oxide, a known metabolic pathway for some nitrogen heterocycles.

Photodegradation

Photostability is a critical parameter, as many nitroaromatic compounds are known to be light-sensitive.[10]

  • Mechanism: Upon exposure to UV light (e.g., as per ICH Q1B guidelines), the most probable degradation pathway involves the nitro group. This can proceed via two main routes:

    • Nitro Group Reduction: Photoreduction of the nitro group to a nitroso derivative is a classic pathway. This can be followed by further reactions.

    • Denitration/Substitution: In some cases, photolytic cleavage of the C-NO₂ bond can occur, leading to substitution by a hydroxyl group if conducted in an aqueous medium.

The trifluralin herbicide, which contains a dinitro-trifluoromethyl-aniline structure, undergoes photodegradation involving both N-dealkylation and cyclization.[10] While the pyrazole core is different, this suggests that complex photoreactions are possible for related structures.

Photodegradation_Pathway Parent Parent Compound (4-nitro-...) UV UV Light (hν) ICH Q1B Conditions Parent->UV Product1 Nitroso Degradant (4-nitroso-...) UV->Product1  Pathway 1  (Reduction) Product2 Hydroxylated Degradant (4-hydroxy-...) UV->Product2  Pathway 2  (Denitration)

Caption: Predicted major photodegradation pathways for the target molecule.

Thermal Degradation

Thermal stress testing reveals the molecule's stability at elevated temperatures.

  • Mechanism: Nitropyrazoles are often developed as energetic materials and can have high thermal stability.[3][11] The decomposition temperature for many nitropyrazole derivatives is well above 200°C.[12] The primary points of thermal failure would likely be the C-NO₂ or N-CH₂ bonds before the highly stable pyrazole ring or C-F bonds are compromised. Computational studies on similar fluorinated compounds show that thermal degradation can be a complex process involving radical intermediates.[13][14][15] Significant degradation is not expected under typical pharmaceutical stress conditions (e.g., 80-100°C) but may occur at much higher temperatures.

Chapter 3: Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential to separate and quantify the parent compound from its potential degradation products.

Analytical TechniquePrimary UseAdvantagesDisadvantages
RP-HPLC with UV/DAD Primary stability-indicating assay; quantification of parent and known impurities.Widely available, robust, excellent quantitation.May not resolve all co-eluting peaks; limited identification power.
LC-MS/MS Identification and structural elucidation of unknown degradants; high sensitivity.High specificity and sensitivity; provides molecular weight and fragmentation data.More complex instrumentation; matrix effects can impact quantification.
GC-MS Analysis of volatile or thermally stable degradants.Excellent separation for volatile compounds; extensive libraries for identification.[16]Requires volatile or derivatized analytes; potential for on-column degradation.
NMR Spectroscopy Definitive structural elucidation of isolated degradants.Provides unambiguous structural information.Requires pure, isolated samples and significant quantity; low throughput.

For a comprehensive investigation, a combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Photodiode Array (PDA) detector for method development and quantification, coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) for peak identification and purity assessment, is the recommended strategy.[16][17]

Chapter 4: Experimental Protocols for Forced Degradation

The following protocols are designed as a starting point for a comprehensive forced degradation study, consistent with ICH guidelines.[1] The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method is challenged without generating secondary or tertiary degradants that would not be seen under normal storage conditions.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) Split Aliquot for each stress condition Prep->Split Acid Acid Hydrolysis (0.1 M HCl, 80°C) Split->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Split->Base Oxid Oxidation (3% H₂O₂, RT) Split->Oxid Therm Thermal (80°C Solution/Solid) Split->Therm Photo Photolytic (ICH Q1B) Split->Photo Neutralize Neutralize/Quench Reaction Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute Inject Inject into HPLC-UV/MS Dilute->Inject Analyze Assess Purity, Mass Balance, and Identify Degradants Inject->Analyze

Sources

A Quantum Chemical Investigation of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole, a molecule of significant interest in medicinal chemistry. Pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals, and the strategic inclusion of nitro and trifluoroethyl groups can profoundly modulate their electronic, structural, and pharmacokinetic properties.[1][2][3][4] This document details a complete computational workflow using Density Functional Theory (DFT) to elucidate the molecule's optimized geometry, vibrational frequencies, electronic structure, and reactivity profile. We will explore the causality behind methodological choices, from the selection of functionals and basis sets to the specific analyses performed, including Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) mapping. The insights derived from these calculations are crucial for understanding the molecule's stability, reactivity, and potential for intermolecular interactions, thereby providing a rational basis for its application in drug design and development.[5][6][7]

Introduction: The Rationale for Computational Scrutiny

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anti-obesity agents.[3][4][8][9] Its versatility stems from its aromatic nature and the presence of two adjacent nitrogen atoms that can act as hydrogen bond donors and acceptors. The subject of this guide, this compound, is functionalized with two key electron-withdrawing groups that are expected to significantly influence its chemical behavior.

  • The 4-nitro Group: This group is a strong electron-withdrawing moiety that can increase the acidity of the pyrazole ring, influence its reactivity, and serve as a critical hydrogen bond acceptor in ligand-receptor interactions.

  • The 1-(2,2,2-trifluoroethyl) Group: The trifluoromethyl substituent is widely used in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[2]

Understanding the interplay of these substituents and their collective impact on the molecule's three-dimensional structure and electronic landscape is paramount for predicting its behavior in a biological system. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, cost-effective lens to probe these properties at the sub-molecular level.[10][11][12] DFT allows us to compute a molecule's electronic structure and derive properties that govern its reactivity and interactions, providing invaluable guidance for lead optimization and mechanism-of-action studies.[5][11]

Computational Methodology: A Validated Workflow

The protocol described herein represents a robust, self-validating system for the quantum chemical characterization of organic molecules. Each step builds upon the last, ensuring the final results are derived from a physically meaningful and stable molecular state.

Molecular Modeling and Software

The initial 3D structure of this compound is constructed using a molecular builder such as GaussView 6.[13][14] All subsequent quantum chemical calculations are performed using a comprehensive software package like Gaussian 16.[15][16]

Theoretical Framework: The Choice of DFT Functional and Basis Set

Density Functional Theory (DFT) is the chosen quantum mechanical method due to its excellent balance of computational efficiency and accuracy for systems of this size.[10][11][12]

  • Functional Selection: We employ the B3LYP hybrid functional. This functional, which incorporates a portion of exact Hartree-Fock exchange, has a long track record of providing reliable results for the geometries and electronic properties of a wide range of organic molecules.[12][17]

  • Basis Set Selection: The 6-311++G(d,p) basis set is selected.[18] This choice is deliberate:

    • 6-311G: A triple-zeta valence basis set that provides a flexible description of the valence electrons involved in chemical bonding.

    • ++: Diffuse functions are added to both heavy atoms and hydrogen atoms. These are crucial for accurately describing systems with lone pairs and for modeling non-covalent interactions, which are central to drug-receptor binding.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately representing the bonding in cyclic systems and in molecules with electronegative atoms like oxygen, nitrogen, and fluorine.[18][19]

Experimental Protocol: Step-by-Step Calculations
  • Geometry Optimization:

    • Objective: To find the molecule's most stable three-dimensional conformation, corresponding to a minimum on the potential energy surface.[12]

    • Procedure: An unconstrained geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. The calculation is considered converged when the forces on the atoms and the displacement for the next geometry step fall below the default thresholds defined in the Gaussian software.

  • Vibrational Frequency Analysis:

    • Objective: To confirm that the optimized geometry is a true energy minimum and to predict the molecule's infrared (IR) spectrum.

    • Procedure: A frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry. The absence of imaginary frequencies confirms a true minimum.[20][21] The results provide the vibrational modes, their frequencies, and their IR intensities, which can be compared with experimental data.[22][23]

  • Frontier Molecular Orbital (FMO) Analysis:

    • Objective: To identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and to determine the HOMO-LUMO energy gap. These orbitals are key to understanding chemical reactivity.[24][25]

    • Procedure: The energies and spatial distributions of the HOMO and LUMO are extracted from the converged optimization calculation. The HOMO-LUMO gap (ΔE) is calculated as E_LUMO - E_HOMO.[26][27]

  • Molecular Electrostatic Potential (MEP) Analysis:

    • Objective: To visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule. This is a powerful tool for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.[28][29][30]

    • Procedure: The MEP is calculated and mapped onto the molecule's total electron density surface (at an isovalue of 0.002 a.u.).[31] A color spectrum is used, typically with red indicating regions of most negative potential (electron-rich) and blue indicating regions of most positive potential (electron-poor).[29]

Computational Workflow Visualization

G cluster_0 Setup & Optimization cluster_1 Validation & Analysis cluster_2 Interpretation A 1. Build 3D Structure (GaussView) B 2. Define Theory Level (B3LYP/6-311++G(d,p)) A->B C 3. Geometry Optimization (Find Energy Minimum) B->C D 4. Frequency Calculation (Confirm Minimum & Predict IR) C->D E 5. Frontier Molecular Orbital (FMO) (HOMO, LUMO, Gap) C->E F 6. Molecular Electrostatic Potential (MEP) (Map Reactivity Sites) C->F G Synthesize Data: Structure, Stability, Reactivity D->G E->G F->G

Caption: The overall computational workflow from initial structure building to final data analysis.

Analysis and Interpretation of Results

This section discusses the expected outcomes from the calculations and their chemical significance.

Optimized Molecular Geometry

The geometry optimization will yield the most stable 3D arrangement of the atoms. Key parameters such as bond lengths, bond angles, and dihedral angles can be extracted and compared to experimental data if available, or to values from similar known structures. The planarity of the pyrazole ring and the orientation of the nitro and trifluoroethyl substituents are of particular interest.

Table 1: Predicted Geometrical Parameters (Hypothetical Data)

Parameter Description Value
N1-N2 Pyrazole N-N bond length 1.35 Å
C4-N(nitro) Bond to nitro group 1.46 Å
N1-C(ethyl) Bond to trifluoroethyl group 1.48 Å
C3-C4-C5-N1 Pyrazole ring dihedral angle ~0.0°

| C4-N-O(nitro) | Nitro group bond angle | ~118.0° |

Vibrational Analysis

The frequency calculation will produce a list of vibrational modes. The absence of any imaginary (negative) frequencies confirms the optimized structure is a true local minimum. The calculated IR spectrum will show characteristic peaks corresponding to functional groups, such as N-O stretching from the nitro group (~1550-1500 cm⁻¹ and 1360-1300 cm⁻¹), C-F stretching from the trifluoroethyl group (~1350-1120 cm⁻¹), and C=C/C=N stretching from the pyrazole ring.

Electronic Properties and Reactivity

The FMO and MEP analyses provide complementary insights into the molecule's electronic behavior.

  • Frontier Molecular Orbitals (HOMO & LUMO): The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[24] For this molecule, the HOMO is expected to be localized primarily on the pyrazole ring, while the LUMO will likely have significant contributions from the electron-withdrawing nitro group.

    • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability.[26] A large gap implies high stability and low reactivity, as more energy is required to excite an electron. The strong electron-withdrawing groups on this pyrazole are expected to result in a relatively large HOMO-LUMO gap, suggesting good chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP surface provides a visual map of the molecule's charge distribution.[31]

    • Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. For this molecule, the most negative potential is expected to be localized on the oxygen atoms of the nitro group, making them primary sites for hydrogen bonding or interactions with electrophiles.[29][30]

    • Positive Regions (Blue): These electron-poor areas are susceptible to nucleophilic attack. Positive potential will likely be found around the hydrogen atoms of the pyrazole ring and the trifluoroethyl group.

Table 2: Predicted Electronic Properties (Hypothetical Data)

Property Description Value
E_HOMO Energy of Highest Occupied Molecular Orbital -8.5 eV
E_LUMO Energy of Lowest Unoccupied Molecular Orbital -3.2 eV
ΔE (Gap) HOMO-LUMO Energy Gap 5.3 eV
Dipole Moment Measure of molecular polarity 4.5 Debye

| V_min (MEP) | Most negative potential (on Nitro Oxygens) | -35 kcal/mol |

Implications for Drug Development

The synthesis of these computational results provides a powerful predictive model for the molecule's role in a drug discovery context.

G cluster_0 Computational Outputs cluster_1 Predicted Molecular Properties cluster_2 Drug Development Insights OptGeo Optimized Geometry Shape Molecular Shape & Conformation OptGeo->Shape FMO FMO Analysis (HOMO-LUMO Gap) Stability Chemical Stability & Reactivity FMO->Stability MEP MEP Surface Interactions Intermolecular Interaction Sites MEP->Interactions Drug Potential as Drug Candidate Shape->Drug Steric Fit in Binding Pocket Stability->Drug Metabolic Stability & Shelf-life Interactions->Drug Binding Affinity (H-bonds, etc.)

Caption: Logical relationship between computational outputs and their application in drug design.

  • Binding Interactions: The MEP analysis clearly identifies the nitro group's oxygen atoms as potent hydrogen bond acceptors. This information is critical for docking studies and for designing analogues that can form specific, high-affinity interactions with a target protein.[5][28]

  • Chemical Stability: The large predicted HOMO-LUMO gap suggests the molecule is electronically stable, which is a desirable property for a drug candidate as it often correlates with lower non-specific reactivity and better metabolic stability.

  • Lead Optimization: This computational profile serves as a baseline. By systematically modifying the substituents in silico (e.g., changing the position of the nitro group, altering the alkyl chain), researchers can predict how these changes will affect the electronic properties and reactivity, allowing for a more rational and efficient approach to lead optimization.[5][10]

Conclusion

The quantum chemical analysis of this compound through a validated DFT-based workflow provides deep and actionable insights into its fundamental properties. By calculating the optimized geometry, vibrational frequencies, frontier molecular orbitals, and molecular electrostatic potential, we can construct a detailed profile of the molecule's structure, stability, and reactivity. This theoretical data is not merely academic; it forms a critical predictive foundation that can guide medicinal chemists in the rational design and development of novel therapeutics, accelerating the journey from molecular concept to clinical candidate.

References

  • Density Functional Theory (DFT) in Drug Discovery - dockdynamics In-Silico Lab. (2022, September 11). Available from: [Link]

  • Density Functional Theory (DFT) - Computational Chemistry Glossary. Deep Origin. Available from: [Link]

  • Wang, Y., et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PubMed Central. Available from: [Link]

  • Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. MDPI. Available from: [Link]

  • Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available from: [Link]

  • Intro to Gaussian for Beginners. Scribd. Available from: [Link]

  • A Brief Review on Importance of DFT In Drug Design. (2019, February 26). Crimson Publishers. Available from: [Link]

  • Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available from: [Link]

  • 2.02: LFT and Frontier Molecular Orbital Theory. (2020, March 19). Chemistry LibreTexts. Available from: [Link]

  • Application of molecular electrostatic potentials in drug design. (2014). ResearchGate. Available from: [Link]

  • Computational Modeling of Molecular Vibrations. Available from: [Link]

  • Computational analysis of molecular vibrational spectra. UC Research Repository. Available from: [Link]

  • Q-Chem 5.0 User's Manual: Vibrational Analysis. Available from: [Link]

  • Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. (2025, May 15). YouTube. Available from: [Link]

  • GAUSSIAN 09W TUTORIAL. Barrett Research Group. Available from: [Link]

  • Ishiyama, T., & Morita, A. (2017). Computational Analysis of Vibrational Sum Frequency Generation Spectroscopy. Annual Review of Physical Chemistry. Available from: [Link]

  • Molecular Electrostatic Potential (MEP). Available from: [Link]

  • Meuwly, M. (2022). Computational Vibrational Spectroscopy. CORE. Available from: [Link]

  • Pogorelov, T. V. (2013). Quantum Chemistry with Gaussian using GaussView. University of Illinois. Available from: [Link]

  • frontier molecular orbital analysis. (2020, April 18). YouTube. Available from: [Link]

  • HOMO and LUMO. Wikipedia. Available from: [Link]

  • GaussView 6 Tutorial 1: Building Molecules. (2018, July 25). YouTube. Available from: [Link]

  • Syntheses, Solution Behavior, and Computational Bond Length Analyses of Trifluoromethyl and Perfluoroethyl Cuprate. OSTI.GOV. Available from: [Link]

  • Molecular electrostatic potential (MEP) analysis of five compounds 1a, 1c, 1e, 1i, and 1n. ResearchGate. Available from: [Link]

  • HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. (2023, January 1). YouTube. Available from: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Siiskonen, A., et al. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. ResearchGate. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2019). PubMed Central. Available from: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). PubMed Central. Available from: [Link]

  • Syntheses, solution behavior, and computational bond length analyses of trifluoromethyl and perfluoroethyl cuprate salts. OSTI.GOV. Available from: [Link]

  • Experimental and theoretical structure and vibrational analysis of ethyl trifluoroacetate, CF 3 CO 2 CH 2 CH 3. Sci-Hub. Available from: [Link]

  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Available from: [Link]

  • QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. (2021, December 8). CUNY Academic Works. Available from: [Link]

  • Experimental and theoretical studies of the vibrations and structure of 2,2,2-trifluoroethyl trifluoroacetate, CF3CO2CH2CF3. (2025, August 8). ResearchGate. Available from: [Link]

  • Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate. (2022). Taylor & Francis Online. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed Central. Available from: [Link]

  • How to choose a functional and basis set for your DFT calculation. (2024, July 21). YouTube. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available from: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • Which Basis Set and Functional to use when? (2023, January 10). Reddit. Available from: [Link]

  • Basis set (chemistry). Wikipedia. Available from: [Link]

  • Basis set and methods for organic molecules. (2024, January 19). ResearchGate. Available from: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available from: [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022, September 29). IJRASET. Available from: [Link]

Sources

An In-Depth Technical Guide to the Biological Activity Screening of Novel Nitropyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitropyrazoles, a unique class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The incorporation of a nitro group onto the pyrazole scaffold profoundly influences the molecule's electronic properties, often enhancing its therapeutic potential. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the systematic screening of novel nitropyrazole derivatives. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for a cascade of primary and secondary assays, and explore the mechanistic underpinnings of their observed biological effects. This document is structured to empower researchers with the knowledge to efficiently navigate the multifaceted process of identifying and characterizing the therapeutic promise of this important class of molecules.

Introduction: The Therapeutic Potential of Nitropyrazoles

Pyrazole derivatives have long been a cornerstone in the development of pharmaceuticals, with applications ranging from anti-inflammatory agents to anticancer therapies.[1] The introduction of a nitro functional group can dramatically alter the physicochemical properties of the pyrazole ring, impacting its reactivity, lipophilicity, and ability to interact with biological targets. Nitropyrazoles have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[2][3][4][5] This guide will provide a structured approach to systematically evaluate these potential activities in novel nitropyrazole derivatives.

Synthesis of Novel Nitropyrazole Derivatives: A Foundational Step

The journey of biological activity screening begins with the synthesis of the novel nitropyrazole derivatives. A variety of synthetic routes can be employed, and the choice of method often depends on the desired substitution pattern on the pyrazole ring. A common and efficient method is the direct nitration of a pyrazole precursor.[6]

General Synthesis Protocol: One-Pot, Two-Step Nitration of Pyrazole

This protocol outlines a widely used method for the synthesis of 4-nitropyrazole from pyrazole.[6]

Materials:

  • Pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (98%)

  • Fuming Sulfuric Acid (20%)

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to pyrazole with constant stirring to form pyrazole sulfate.

  • Prepare the nitrating agent by carefully mixing fuming nitric acid and fuming sulfuric acid.

  • Slowly add the nitrating agent to the pyrazole sulfate solution via a dropping funnel, maintaining the reaction temperature at a controlled level (e.g., 50°C).

  • Allow the reaction to proceed for a specified time (e.g., 1.5 hours) with continuous stirring.

  • Upon completion, carefully quench the reaction by pouring the mixture over crushed ice.

  • The precipitated 4-nitropyrazole can then be collected by filtration, washed with cold water, and dried.

Note: This is a generalized protocol. The specific molar ratios, reaction times, and temperatures should be optimized for each novel derivative.[6]

A Hierarchical Approach to Biological Activity Screening

A systematic and hierarchical screening strategy is crucial for efficiently identifying the most promising biological activities of novel nitropyrazole derivatives. This approach involves a series of primary screens to identify initial "hits," followed by more detailed secondary and mechanistic assays to validate and characterize these hits.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation cluster_mechanistic Mechanistic Studies Antimicrobial Antimicrobial MIC_MBC MIC/MBC Determination Antimicrobial->MIC_MBC Anticancer Anticancer Cell_Cycle_Analysis Cell Cycle Analysis Anticancer->Cell_Cycle_Analysis Anti_inflammatory Anti_inflammatory COX_LOX_Inhibition COX/LOX Inhibition Assays Anti_inflammatory->COX_LOX_Inhibition Enzyme_Inhibition Enzyme_Inhibition Kinase_Profiling Kinase Profiling Enzyme_Inhibition->Kinase_Profiling Target_Identification Target Identification MIC_MBC->Target_Identification Cell_Cycle_Analysis->Target_Identification COX_LOX_Inhibition->Target_Identification Kinase_Profiling->Target_Identification In_Vivo_Models In Vivo Models Target_Identification->In_Vivo_Models

Caption: Hierarchical workflow for screening novel nitropyrazole derivatives.

Antimicrobial Activity Screening

Many heterocyclic compounds, including pyrazole derivatives, exhibit significant antimicrobial properties. The nitro group can enhance this activity.[7] A primary screen against a panel of clinically relevant bacteria and fungi is the first step in evaluating the antimicrobial potential of novel nitropyrazole derivatives.

Primary Antimicrobial Screen: Broth Microdilution Method

The broth microdilution method is a widely accepted and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

Materials:

  • 96-well microtiter plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Novel nitropyrazole derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the nitropyrazole derivatives in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microbial suspension (typically adjusted to a 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include a positive control (microbe with standard antibiotic), a negative control (microbe with no compound), and a sterility control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Secondary Antimicrobial Screen: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

For compounds that show a good MIC, determining the MBC or MFC is the next logical step to understand if the compound is microbistatic or microbicidal.

Procedure:

  • Following the MIC determination, take an aliquot from the wells that showed no visible growth.

  • Spread the aliquot onto an appropriate agar medium.

  • Incubate the agar plates under suitable conditions.

  • The MBC/MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.

Anticancer Activity Screening

The pyrazole scaffold is present in several approved anticancer drugs, and nitropyrazole derivatives have shown promising cytotoxic activity against various cancer cell lines.[4][5][8][9]

Primary Anticancer Screen: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the nitropyrazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of a Hypothetical Nitropyrazole Derivative (NPZ-1)

Cell LineIC50 (µM) of NPZ-1
MCF-7 (Breast)15.2
A549 (Lung)22.5
HCT116 (Colon)18.9
Secondary Anticancer Screens

For compounds with significant cytotoxic activity, further assays are necessary to elucidate the mechanism of action.

  • Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Apoptosis Assays: Assays such as Annexin V/Propidium Iodide staining can determine if the compound induces programmed cell death.

Anti-inflammatory and Enzyme Inhibitory Activity Screening

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[10] The nitro group can modulate this activity.[11] Additionally, nitropyrazoles have been shown to inhibit other enzymes, such as nitric oxide synthase.[12]

Primary Screen: Enzyme Inhibition Assays

A primary screen against key enzymes involved in inflammation and other disease pathways can reveal the enzyme inhibitory potential of novel nitropyrazole derivatives.

Example: COX-2 Inhibition Assay (Fluorometric)

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • In the wells of a 96-well plate, add the assay buffer, COX-2 enzyme, and the nitropyrazole derivative at various concentrations.

  • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the arachidonic acid substrate and the fluorometric probe.

  • Measure the fluorescence kinetically over time. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

Enzyme_Inhibition Enzyme Enzyme (e.g., COX-2) Product Product Enzyme->Product Catalysis Inhibitor Nitropyrazole Derivative Inhibitor->Enzyme Binding Substrate Substrate (e.g., Arachidonic Acid) Substrate->Enzyme

Caption: General principle of an enzyme inhibition assay.

Conclusion and Future Directions

This technical guide provides a foundational framework for the systematic biological activity screening of novel nitropyrazole derivatives. The journey from synthesis to a potential drug candidate is long and requires a meticulous, multi-faceted approach. The protocols outlined here represent the initial steps in this process. Promising "hit" compounds identified through these screens will require further extensive characterization, including determination of their mechanism of action, in vivo efficacy studies, and toxicological profiling. The versatility of the nitropyrazole scaffold suggests that continued exploration in this area will undoubtedly lead to the discovery of new and valuable therapeutic agents.

References

  • Li, H., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(18), 4252. [Link]

  • Wurzenberger, M. H., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Materials, 16(18), 6219. [Link]

  • ResearchGate. (2020). Review on synthesis of nitropyrazoles. Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. (2016). Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. Retrieved from [Link]

  • Plech, T., et al. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][13][14]triazin-7(6H). Molecules, 26(18), 5643. [Link]

  • Kumar, A., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 21(4), 343-349. [Link]

  • Southan, G. J., et al. (1996). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. British Journal of Pharmacology, 117(4), 619-632. [Link]

  • Shivaji, M. H., et al. (2013). Anti oxidant and Anti-Inflammatory Inflammatory activities of novel pyrazole deriva novel pyrazole derivatives. International Journal of Current Research, 5(1), 133-136. [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]

  • Pharmacognosy Reviews. (2014). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • Bekhit, A. A., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(5), 253-263. [Link]

  • ResearchGate. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Mini review on anticancer activities of Pyrazole Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Retrieved from [Link]

  • Molecules. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

Sources

In Silico Prediction of ADMET Properties for Trifluoroethyl-pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of trifluoroethyl-pyrazole derivatives. As a privileged scaffold in medicinal chemistry, pyrazoles are frequently functionalized with trifluoroethyl groups to enhance metabolic stability and target affinity.[1][2] However, these modifications can also significantly alter their pharmacokinetic and toxicological profiles. Early and accurate prediction of ADMET properties is therefore critical to de-risk drug discovery programs and prioritize candidates with favorable developability profiles.[3][4][5][6] This guide details a scientifically rigorous, field-proven workflow for leveraging computational models to forecast the ADMET liabilities of this important chemical class. We will delve into the causality behind methodological choices, from descriptor calculation and model selection to the interpretation of predictive data, ensuring a self-validating and robust computational assessment.

Introduction: The Imperative of Early ADMET Profiling for Trifluoroethyl-pyrazoles

The journey of a drug candidate from discovery to market is fraught with a high rate of attrition, with a significant percentage of failures attributed to unfavorable ADMET properties.[3][5] The introduction of the trifluoroethyl moiety to a pyrazole core, while often beneficial for potency and metabolic stability, can introduce specific ADMET challenges.[1] These may include altered solubility, potential for hERG channel inhibition, and unique metabolic pathways.[7][8] Therefore, a proactive in silico ADMET assessment is not merely a screening step but a foundational component of a successful drug design strategy for this chemical series.[4][9]

This guide is structured to provide researchers, medicinal chemists, and drug development professionals with a practical and in-depth understanding of how to implement a robust in silico ADMET prediction workflow specifically tailored for trifluoroethyl-pyrazoles.

The Computational Workflow: A Step-by-Step Guide

A robust in silico ADMET prediction workflow is a multi-step process that requires careful consideration at each stage. The following sections outline a validated protocol for assessing trifluoroethyl-pyrazole derivatives.

Molecular Preparation and Descriptor Calculation

The accuracy of any in silico model is fundamentally dependent on the quality of the input data. Therefore, the initial step involves meticulous preparation of the 2D and 3D structures of the trifluoroethyl-pyrazole molecules.

Experimental Protocol:

  • Structure Input: Import the chemical structures of the trifluoroethyl-pyrazole derivatives into a molecular modeling software package. Standard formats such as SMILES or SDF are typically used.

  • Desalting and Neutralization: Remove any counter-ions and neutralize the molecules to their physiological pH state (typically pH 7.4). This is crucial for accurate prediction of ionization-dependent properties.

  • Tautomer and Stereoisomer Enumeration: Generate all relevant tautomeric and stereoisomeric forms of each molecule. This is particularly important for pyrazoles, which can exist in different tautomeric states.

  • 3D Structure Generation: Convert the 2D structures into low-energy 3D conformations using a suitable force field (e.g., MMFF94).

  • Descriptor Calculation: Calculate a comprehensive set of molecular descriptors. These can be categorized as:

    • 1D Descriptors: Molecular weight, atom counts, bond counts.

    • 2D Descriptors: Topological indices, connectivity indices, pharmacophore features.

    • 3D Descriptors: Molecular surface areas, volumes, and shapes.

Model Selection and Application

A variety of computational models can be employed to predict ADMET properties. The choice of model depends on the specific endpoint being assessed and the availability of high-quality training data.

QSAR models are statistical models that correlate molecular descriptors with a specific biological activity or property.[10] They are widely used for predicting a range of ADMET endpoints. For trifluoroethyl-pyrazoles, it is essential to use QSAR models that have been trained on datasets containing fluorinated and heterocyclic compounds to ensure the model's applicability domain covers the chemical space of interest.[11]

Key QSAR Models for ADMET Prediction:

ADMET PropertyCommonly Used QSAR ModelsKey Considerations for Trifluoroethyl-pyrazoles
Absorption Caco-2 permeability, Human Intestinal Absorption (HIA)The trifluoromethyl group can impact lipophilicity and hydrogen bonding capacity, affecting permeability.
Distribution Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetrationHigh lipophilicity of the trifluoroethyl group may increase PPB and BBB penetration.[12]
Metabolism Cytochrome P450 (CYP) inhibition and substrate specificity (e.g., CYP3A4, 2D6, 2C9)The pyrazole ring can be a site of metabolism, while the trifluoroethyl group can block metabolism at adjacent positions.[13][14]
Excretion Renal clearancePhysicochemical properties such as pKa and solubility will influence the primary route of excretion.
Toxicity hERG inhibition, Ames mutagenicity, HepatotoxicityThe basic nitrogen atoms in the pyrazole ring can be a pharmacophore for hERG binding.[7][15][16] The potential for mitochondrial toxicity should also be considered.[17]

PBPK models are mechanistic models that simulate the absorption, distribution, metabolism, and excretion of a drug in the body.[18] These models can provide a more integrated prediction of a compound's pharmacokinetic profile.

Interpreting the Predictions: A Self-Validating System

The output of in silico models should not be taken as an absolute truth but rather as a probabilistic assessment. A critical aspect of a trustworthy protocol is the ability to self-validate the predictions.

Protocol for Interpretation and Validation:

  • Confidence Assessment: Most predictive software provides a confidence score or an applicability domain assessment for each prediction.[11] Predictions falling outside the model's applicability domain should be treated with caution.

  • Cross-Model Comparison: Utilize multiple models for the same endpoint where possible. Concordance between different models increases the confidence in the prediction.

  • Mechanistic Rationale: For key liabilities, such as predicted hERG inhibition, analyze the molecular features driving the prediction. Does the trifluoroethyl-pyrazole possess the typical pharmacophoric features of a hERG blocker (e.g., a basic nitrogen and a lipophilic region)?[7]

  • Experimental Validation: The ultimate validation of in silico predictions is through experimental testing.[19] Prioritize experimental validation for compounds with predicted liabilities that are critical to the project's success.

Key ADMET Endpoints for Trifluoroethyl-pyrazoles

While a comprehensive ADMET profile is ideal, certain endpoints are of particular relevance for this chemical class.

hERG Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias.[15][19] The basic nitrogen atoms present in the pyrazole ring can act as a key interacting feature for the hERG channel. Therefore, accurate prediction of hERG liability is paramount.

P-glycoprotein (P-gp) Substrate and Inhibitor Potential

P-glycoprotein is an efflux transporter that can limit the oral absorption and brain penetration of drugs.[20][21] The lipophilicity often conferred by the trifluoroethyl group can increase the likelihood of a compound being a P-gp substrate.[22][23]

Cytochrome P450 (CYP) Inhibition and Metabolism

Understanding the potential for a trifluoroethyl-pyrazole to inhibit or be metabolized by major CYP enzymes is crucial for predicting drug-drug interactions.[13][14][18] The pyrazole ring itself can be a target for metabolic enzymes.[24]

Visualization of the In Silico ADMET Workflow

A clear visualization of the workflow can aid in understanding the interconnectedness of the various steps.

ADMET_Workflow cluster_input Molecular Input & Preparation cluster_prediction ADMET Prediction cluster_output Analysis & Decision Making mol_input Molecule Input (SMILES/SDF) prep Structure Preparation (Desalting, Neutralization) mol_input->prep isomers Tautomer/Stereoisomer Enumeration prep->isomers three_d 3D Conformation Generation isomers->three_d descriptors Descriptor Calculation (1D, 2D, 3D) three_d->descriptors qsar QSAR Model Application descriptors->qsar pbpk PBPK Modeling descriptors->pbpk interpretation Results Interpretation & Confidence Assessment qsar->interpretation pbpk->interpretation validation Experimental Validation interpretation->validation decision Go/No-Go Decision validation->decision

Caption: In Silico ADMET Prediction Workflow for Trifluoroethyl-pyrazoles.

Conclusion

The in silico prediction of ADMET properties is an indispensable tool in modern drug discovery. For a chemical class as important as trifluoroethyl-pyrazoles, a well-defined and scientifically rigorous computational workflow can significantly enhance the efficiency of identifying drug candidates with a higher probability of success. By understanding the underlying principles of the predictive models and critically evaluating their outputs, researchers can make more informed decisions, ultimately accelerating the delivery of new and effective medicines to patients.

References

  • Computational models for cardiotoxicity via hERG inhibition. National Toxicology Program. [Link]

  • Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers. [Link]

  • The Importance of ADMET in Early Drug Discovery and Development. The Scientist. [Link]

  • Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein. ACS Publications. [Link]

  • In silico methods for predicting drug-drug interactions with cytochrome P-450s, transporters and beyond. PubMed. [Link]

  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. MDPI. [Link]

  • ADMET prediction. Fiveable. [Link]

  • Theoretical Prediction of the Complex P-Glycoprotein Substrate Efflux Based on the Novel Hierarchical Support Vector Regression Scheme. [Link]

  • In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. MDPI. [Link]

  • Development of an In Silico Prediction Model for P-glycoprotein Efflux Potential in Brain Capillary Endothelial Cells toward the Prediction of Brain Penetration. ACS Publications. [Link]

  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link]

  • ADME Properties in Drug Discovery. BioSolveIT. [Link]

  • ADMET Prediction Software. Sygnature Discovery. [Link]

  • In silico model for P-glycoprotein substrate prediction: insights from molecular dynamics and in vitro studies. PubMed. [Link]

  • Importance of ADME and Toxicology Studies in Drug Discovery. [Link]

  • In silico methods for drug-target interaction prediction. PubMed. [Link]

  • A Review of Computational Methods in Predicting hERG Channel Blockers. ResearchGate. [Link]

  • In Silico Prediction of P-glycoprotein Binding: Insights from Molecular Docking Studies. [Link]

  • In silico methods for drug repositioning and drug-drug interaction prediction. Semantic Scholar. [Link]

  • ADMET Predictor Download. [Link]

  • Pharmacokinetics Software | Predict ADME Properties | ADME Suite. ACD/Labs. [Link]

  • In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. NIH. [Link]

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ACS Publications. [Link]

  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a. ResearchGate. [Link]

  • A Computational Pipeline to Predict Cardiotoxicity: From the Atom to the Rhythm. NIH. [Link]

  • (PDF) Computational molecular docking and in silico ADMET prediction studies of pyrazole derivatives as Covid-19 main protease (MPRO) and papain-like protease (PLPRO) inhibitors. ResearchGate. [Link]

  • admetSAR. [Link]

  • ADMET-AI. [Link]

  • Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators. NIH. [Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. NIH. [Link]

  • Computational Development of Pyrazole Derivatives by Docking, Virtual Screening, and Admet Predictions. [Link]

  • Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties. ResearchGate. [Link]

  • A Framework for assessing in silico Toxicity Predictions: Case Studies with selected Pesticides. JRC Publications Repository. [Link]

  • In silico toxicology protocols. NIH. [Link]

  • (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. [Link]

  • Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum. PubMed Central. [Link]

  • Chapter 2: Introduction to QSAR and Other In Silico Methods to Predict Toxicity. Royal Society of Chemistry. [Link]

  • In Silico Model for Developmental Toxicity: How to Use QSAR Models and Interpret Their Results. ResearchGate. [Link]

  • In-silico ADMET, molecular docking and anti-tubercular study of N- substituted quinoline 3-carbaldehyde hydrazone derivatives. International Scientific Organization. [Link]

  • Appendix – In silico predictions for categorisation. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity. NIH. [Link]

  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. MDPI. [Link]

  • (PDF) In-silico ADMET, molecular docking and anti-tubercular study of N- substituted quinoline 3-carbaldehyde hydrazone derivatives. ResearchGate. [Link]

  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. ResearchGate. [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. [Link]

  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PubMed Central. [Link]

  • ChemInform Abstract: Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. ResearchGate. [Link]

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. NIH. [Link]

Sources

The Privileged Scaffold: A Technical Guide to the Discovery of Novel Bioactive Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable structural versatility and capacity for diverse chemical modifications have made it an indispensable building block in the quest for novel therapeutic agents.[4] This guide provides an in-depth exploration of the core principles and practical methodologies for the discovery of new bioactive pyrazole compounds. From rational design and synthesis to rigorous biological evaluation and structure-activity relationship (SAR) analysis, this document serves as a technical resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic system.

Introduction: The Enduring Significance of the Pyrazole Core

The pyrazole ring system is a cornerstone of modern drug discovery, with its derivatives demonstrating a vast spectrum of pharmacological activities.[5][6] A multitude of approved drugs incorporate the pyrazole moiety, including the anti-inflammatory agent celecoxib, the anticoagulant apixaban, and the anticancer drug crizotinib, underscoring its clinical and commercial importance.[1][2][7] The unique physicochemical properties of the pyrazole core contribute to favorable pharmacokinetic profiles, enhancing drug-like characteristics.[7]

The enduring interest in pyrazole derivatives stems from their ability to interact with a wide array of biological targets with high affinity and selectivity.[4] This has led to the development of compounds with antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties, among others.[8][9][10][11] The adaptability of the pyrazole scaffold allows for the fine-tuning of biological activity through strategic substitution, making it a fertile ground for the discovery of next-generation therapeutics.[4]

The Discovery Workflow: An Integrated Approach

The journey from a conceptual pyrazole-based compound to a viable drug candidate is a multi-stage process that requires a synergistic interplay of chemistry, biology, and computational science. This guide will navigate through the critical phases of this workflow.

Discovery_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization Target_Identification Target Identification & Validation Library_Design Library Design & Virtual Screening Target_Identification->Library_Design Identified Target Chemical_Synthesis Chemical Synthesis Library_Design->Chemical_Synthesis Prioritized Compounds HTS High-Throughput Screening (HTS) Chemical_Synthesis->HTS Synthesized Library Hit_Validation Hit Validation & Confirmation HTS->Hit_Validation Initial Hits Lead_Generation Lead Generation Hit_Validation->Lead_Generation Confirmed Hits SAR_Studies Structure-Activity Relationship (SAR) Lead_Generation->SAR_Studies Lead Compounds ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Optimized Leads In_Vivo_Studies In Vivo Efficacy & Safety Studies ADMET_Profiling->In_Vivo_Studies Candidate Selection HTS_Workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Addition Add pyrazole compounds at various concentrations Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation Viability_Assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Analyze data to determine IC50 values Viability_Assay->Data_Analysis

Sources

A Guide to the Exploratory Synthesis and Functionalization of 4-Nitropyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

This document provides researchers, medicinal chemists, and materials scientists with an in-depth technical guide to the synthesis of functionalized 4-nitropyrazoles. This class of heterocyclic compounds is of significant interest due to its prevalence in pharmaceuticals, agrochemicals, and energetic materials.[1][2][3] The strategic introduction of a nitro group at the C4 position of the pyrazole ring not only modulates the electronic properties of the scaffold but also serves as a versatile synthetic handle for further derivatization. This guide moves beyond simple procedural outlines to explore the causality behind synthetic choices, offering field-proven insights into optimizing reaction pathways and achieving desired molecular architectures.

Foundational Synthetic Strategies for the 4-Nitropyrazole Core

The construction of the 4-nitropyrazole scaffold is the critical first step. The choice of synthetic route is dictated by factors such as starting material availability, desired scale, safety considerations, and isomeric purity. We will explore the three primary pathways: direct electrophilic nitration, rearrangement of N-nitropyrazoles, and convergent cycloaddition reactions.

Direct Electrophilic Nitration of Pyrazole

Direct nitration is the most straightforward and atom-economical approach to 4-nitropyrazole. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution, with the C4 position being the most electronically favored site for attack.[4]

The core principle involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a nitric acid source, which then attacks the pyrazole ring. The efficiency and selectivity of this reaction are highly dependent on the nitrating system employed.

  • Mechanism Insight: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The choice of a strong acid like sulfuric acid is crucial; it protonates nitric acid, facilitating the loss of a water molecule to generate the potent nitronium ion electrophile.

The selection of the nitrating agent and reaction conditions is a critical decision point that significantly impacts yield, safety, and scalability.

Synthetic RouteReagentsTemperature (°C)Reaction TimeYield (%)Key Considerations
Mixed Acid Nitration Pyrazole, HNO₃, H₂SO₄906 hours~56Traditional method; high temperatures and long reaction times can lead to side products.[1]
One-Pot, Two-Step Nitration Pyrazole, conc. H₂SO₄, fuming HNO₃, fuming H₂SO₄501.5 hours~85 Highly efficient and optimized method.[1][5] The use of fuming acids ensures a high concentration of the nitronium ion, enabling lower temperatures and shorter reaction times, which enhances safety and reduces byproducts.[1][2]
Nitration of 4-Iodopyrazole 4-Iodopyrazole, fuming HNO₃, Zeolite/Silica catalystRoom Temp.N/AHighUtilizes a pre-functionalized starting material. The catalyst facilitates the nitration under milder conditions.[2]

The one-pot, two-step method using a mixture of fuming nitric and sulfuric acids represents the current state-of-the-art for laboratory-scale synthesis, offering a superior balance of yield, efficiency, and reaction control.[1][5]

N-Nitration and Subsequent Thermal/Acidic Rearrangement

An alternative, albeit less direct, pathway involves the initial N-nitration of pyrazole to form 1-nitropyrazole (N-nitropyrazole), followed by a rearrangement reaction. This method is particularly useful for accessing other isomers, such as 3-nitropyrazole, but can also yield the 4-nitro isomer under specific conditions.[2][6]

  • Causality of Rearrangement: The N-NO₂ bond is relatively labile. Under thermal or strong acidic conditions (e.g., concentrated H₂SO₄), the nitro group can detach and re-attach to the pyrazole ring, primarily at the C3 or C4 positions.[1][2] The regiochemical outcome is influenced by the solvent and temperature. For instance, heating N-nitropyrazole in sulfuric acid can produce 4-nitropyrazole.[2]

Convergent Synthesis via Cycloaddition Reactions

For constructing highly substituted or complex pyrazole rings from the ground up, [3+2] cycloaddition reactions are an elegant and powerful strategy.[7][8] These reactions involve the combination of a 1,3-dipole with a dipolarophile to form the five-membered pyrazole ring.

  • Typical Reaction Partners: A common approach involves the reaction of a diazo compound (as the 1,3-dipole) with an alkyne (as the dipolarophile).[9] By choosing appropriately substituted precursors, one can introduce the desired functional groups, including a nitro group, directly during the ring-forming step. This approach offers high regioselectivity but requires more complex starting materials compared to direct nitration.[7][10]

Diagram 1: Core Synthetic Pathways to 4-Nitropyrazole

Core Synthetic Pathways to 4-Nitropyrazole Pyrazole Pyrazole N_Nitropyrazole 1-Nitropyrazole Pyrazole->N_Nitropyrazole N-Nitration (e.g., HNO₃/Ac₂O) Four_NP 4-Nitropyrazole Pyrazole->Four_NP Direct Nitration (HNO₃/H₂SO₄) N_Nitropyrazole->Four_NP Acid/Thermal Rearrangement Acyclic Acyclic Precursors (e.g., Diazo Compounds + Alkynes) Acyclic->Four_NP [3+2] Cycloaddition

Caption: Primary routes for the synthesis of the 4-nitropyrazole core.

Strategies for Functionalizing the 4-Nitropyrazole Scaffold

Once the 4-nitropyrazole core is synthesized, its strategic functionalization is key to developing novel compounds for specific applications. The electron-withdrawing nature of the nitro group deactivates the ring towards further electrophilic substitution but activates it for other transformations.

N-H Functionalization at the N1 Position

The N-H proton of 4-nitropyrazole is acidic and can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃) to generate the corresponding pyrazolide anion. This anion is a potent nucleophile, providing a reliable entry point for introducing a wide variety of substituents at the N1 position.

  • N-Alkylation/Arylation: Reaction of the pyrazolide anion with alkyl halides, aryl halides (via nucleophilic aromatic substitution or cross-coupling), or other electrophiles is a common strategy.[2] This is crucial for tuning properties like solubility, lipophilicity, and metabolic stability in drug candidates.

  • Introduction of Energetic Moieties: For applications in energetic materials, functional groups like trinitroethylamino or trinitromethyl can be introduced at the N1 position to increase nitrogen content and energy density.[2]

C-H Functionalization at C3 and C5

Direct functionalization of the C-H bonds at the C3 and C5 positions is more challenging due to the deactivated nature of the ring. However, modern synthetic methods have enabled these transformations.

  • Directed C-H Activation: By first installing a directing group at the N1 position (e.g., a benzyl group), transition-metal-catalyzed C-H activation can regioselectively introduce aryl groups at the C5 position.[11] This provides a powerful tool for building molecular complexity.

  • Functionalization via Precursors: A more traditional route involves starting with a pyrazole that already bears a functional group, such as an amino group, at the C3 or C5 position. For instance, 3,5-diamino-4-nitropyrazole is a valuable precursor where the amino groups can be transformed into other functionalities, such as tetrazoles or guanyl groups, to create high-performance energetic materials.[12]

Derivatization via Diazonium Salts

When an amino group is present on the 4-nitropyrazole ring (e.g., 3-amino-4-nitropyrazole or 5-amino-4-nitropyrazole), it can be converted into a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid).[13][14][15] Diazonium salts are exceptionally versatile intermediates that can be converted into a wide array of functional groups through Sandmeyer-type reactions, azo coupling, or displacement with various nucleophiles.

Diagram 2: Key Functionalization Sites on 4-Nitropyrazole

Key Functionalization Sites on 4-Nitropyrazole cluster_pyrazole 4-Nitropyrazole Core P N(1)-H | C(5)=C(4)-NO₂ | N(2)-C(3) N1_Func N-Alkylation N-Arylation N-Amination N1_Func->P N1 Position (Deprotonation) C5_Func C-H Activation Halogenation C5_Func->P C5 Position C3_Func Functionalization via Precursor Chemistry C3_Func->P C3 Position

Caption: Overview of reactive sites for derivatization of the core scaffold.

Validated Experimental Protocols

The following protocols are presented with the Senior Application Scientist's perspective, emphasizing safety, rationale, and reproducibility.

Protocol 1: Optimized One-Pot Synthesis of 4-Nitropyrazole[1][5]

This procedure is an efficient method for producing high yields of 4-nitropyrazole.

Rationale: This "one-pot, two-step" approach first forms the pyrazole sulfate salt, which is then nitrated in situ. The use of fuming acids creates a highly potent nitrating medium, allowing the reaction to proceed quickly at a moderate temperature, which minimizes the formation of dinitrated or other side products.

Materials:

  • Pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Sulfuric Acid (20% oleum)

  • Fuming Nitric Acid (98%)

  • Crushed Ice

  • Deionized Water

Procedure:

  • Safety First: This reaction is highly exothermic and uses extremely corrosive and oxidizing acids. Perform all steps in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Have an appropriate quenching agent (e.g., sodium bicarbonate solution) and spill kit readily available.

  • Vessel Preparation: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain temperature control.

  • Acid Mixture: To the flask, cautiously add concentrated sulfuric acid and 20% fuming sulfuric acid. Stir and cool the mixture to 0-5 °C.

  • Pyrazole Addition: Slowly add pyrazole portion-wise to the stirred acid mixture, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes at this temperature to ensure complete formation of the pyrazole sulfate salt.

  • Nitration: Cautiously add fuming nitric acid dropwise via the dropping funnel. The rate of addition must be controlled to maintain the reaction temperature below 50 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 50 °C for 1.5 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting material.

  • Work-up: Carefully pour the reaction mixture onto a large beaker filled with crushed ice. This step must be done slowly and with vigorous stirring as the quenching process is highly exothermic.

  • Isolation: The white precipitate of 4-nitropyrazole will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the product under vacuum to obtain pure 4-nitropyrazole.

Expected Outcome: A white crystalline solid with a yield of approximately 85%. The product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

Diagram 3: Experimental Workflow for 4-Nitropyrazole Synthesis

Workflow: Optimized 4-Nitropyrazole Synthesis Start Start: Prepare Acid Mixture (H₂SO₄ + Oleum) AddPyrazole Add Pyrazole (T < 10°C) Start->AddPyrazole AddNitric Add Fuming HNO₃ (T < 50°C) AddPyrazole->AddNitric React Stir at 50°C (1.5 hours) AddNitric->React Quench Quench on Ice React->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with H₂O Filter->Wash End Dry Product: Pure 4-Nitropyrazole Wash->End

Caption: Step-by-step laboratory workflow for direct nitration.

Conclusion and Future Outlook

The synthesis of functionalized 4-nitropyrazoles is a dynamic and evolving field. While direct nitration remains the most robust method for accessing the core scaffold, advancements in C-H activation and cycloaddition chemistry are opening new avenues for creating novel, highly complex derivatives with tailored properties. For researchers in drug development, the 4-nitropyrazole scaffold offers a privileged starting point for library synthesis. For materials scientists, the strategic incorporation of energetic functional groups onto this stable heterocyclic core continues to be a promising strategy for developing next-generation energetic materials with an optimal balance of performance and sensitivity.[16][17] The methodologies and insights provided in this guide serve as a validated foundation for further exploration in this exciting area of chemical synthesis.

References

  • Source: Green Chemistry (RSC Publishing)
  • Title: How to Synthesize 4-Nitropyrazole Efficiently?
  • Title: Complete Electrophilic Substitution Reactions Pyrazole Source: Scribd URL
  • Title: Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis Source: Synfacts URL
  • Source: Molecules (PubMed Central)
  • Title: Pyrazole synthesis Source: Organic Chemistry Portal URL
  • Title: Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds Source: The Royal Society of Chemistry URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions Source: Taylor & Francis Online URL
  • Title: A Comparative Guide to the Synthetic Efficiency of Nitropyrazole Synthesis Routes Source: Benchchem URL
  • Title: Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance Source: ACS Applied Materials & Interfaces URL
  • Title: Regioselective and Guided C–H Activation of 4‑Nitropyrazoles Source: ACS Figshare URL
  • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: PubMed URL
  • Title: One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure Source: ResearchGate URL
  • Title: Regioselective and Guided C-H Activation of 4-Nitropyrazoles Source: ResearchGate URL
  • Title: N–H An arylation of 4-nitropyrazole followed by C–H An thiocyanation of...
  • Title: Synthesis of 4-diazo-3,5-dinitropyrazole and characteristic features of its behaviour towards nucleophiles.
  • Source: OSTI.
  • Source: PMC (NIH)
  • Title: Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions Source: Semantic Scholar URL
  • Title: Pyrazoles. XII. Preparation of 3(5)
  • Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: ACTA SCIENTIFIC PHARMACEUTICAL SCIENCES URL

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole, a key building block in modern medicinal chemistry and materials science. The trifluoroethyl and nitro moieties are crucial pharmacophores, and their combination on a pyrazole scaffold offers significant potential for developing novel therapeutic agents and functional materials. This guide details a robust N-alkylation strategy, emphasizing the rationale behind procedural choices, rigorous safety measures, and methods for product purification and characterization.

Introduction and Scientific Context

The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals.[1][2] The incorporation of a nitro group (-NO₂) can significantly modulate the electronic properties of the molecule and often imparts specific biological activities.[3] Simultaneously, the 2,2,2-trifluoroethyl (-CH₂CF₃) group is increasingly utilized to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Its strong electron-withdrawing nature and lipophilicity make it a valuable substituent in rational drug design.

The target molecule, this compound, combines these features, making it a desirable intermediate for constructing more complex molecules. The synthetic route described herein is based on the N-alkylation of 4-nitro-1H-pyrazole. This is a classic nucleophilic substitution reaction where the deprotonated pyrazole anion attacks an electrophilic trifluoroethyl source.[4] The choice of reagents and conditions is critical to ensure high yield and regioselectivity, favoring alkylation at the N1 position.

Reaction Scheme and Mechanism

Scheme 1: N-alkylation of 4-nitro-1H-pyrazole

Reaction scheme showing 4-nitro-1H-pyrazole reacting with 2,2,2-trifluoroethyl trifluoromethanesulfonate in the presence of sodium hydride in THF to yield this compound and sodium triflate as a byproduct.

Mechanistic Rationale: The synthesis proceeds via a standard Sₙ2 mechanism.

  • Deprotonation: Sodium hydride (NaH), a strong, non-nucleophilic base, abstracts the acidic proton from the N1 nitrogen of 4-nitro-1H-pyrazole, generating a resonance-stabilized pyrazolate anion.

  • Nucleophilic Attack: The resulting pyrazolate anion acts as a potent nucleophile. It attacks the electrophilic methylene carbon (-CH₂-) of 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate).

  • Displacement: The triflate group (-OTf), an excellent leaving group, is displaced, forming the desired N-alkylated product and sodium triflate as a byproduct.

Regioselectivity is a key consideration in pyrazole alkylation.[4] In this case, alkylation is expected to occur predominantly at the N1 position due to steric and electronic factors influenced by the nitro group at the C4 position.

Materials and Equipment

Reagent/MaterialCAS NumberMolecular FormulaPuritySupplier Example
4-nitro-1H-pyrazole2075-46-9C₃H₃N₃O₂≥98%Sigma-Aldrich
2,2,2-Trifluoroethyl trifluoromethanesulfonate6226-25-1C₃H₂F₆O₃S≥98%Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)7646-69-7NaH60%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O≥99.9%Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂ACSFisher Scientific
Hexanes110-54-3C₆H₁₄ACSFisher Scientific
Saturated Sodium Bicarbonate Solution (aq.)N/ANaHCO₃N/ALab Prepared
Brine (Saturated NaCl solution, aq.)N/ANaClN/ALab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄≥99.5%Sigma-Aldrich
Silica Gel for Column Chromatography63231-67-4SiO₂60 ÅSorbent Tech.

Equipment:

  • Round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes

  • Ice-water bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

Safety Precautions and Hazard Management

Researcher safety is paramount. This protocol involves hazardous materials and requires strict adherence to safety procedures in a well-ventilated chemical fume hood.

  • Sodium Hydride (NaH): Highly flammable and water-reactive. It can ignite upon contact with air or moisture. Handle the 60% dispersion in mineral oil with care. Use an inert gas atmosphere. Personal Protective Equipment (PPE) must include a lab coat, safety goggles, and nitrile gloves.

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate: Corrosive and toxic. Causes severe skin burns and eye damage.[5][6] It is harmful if swallowed, inhaled, or in contact with skin.[6] Always handle in a fume hood and wear appropriate PPE, including a face shield and heavy-duty gloves.[7]

  • 4-nitro-1H-pyrazole: Nitroaromatic compounds can be toxic and potentially explosive, although this specific compound is not rated as such. Avoid inhalation and skin contact.

  • Anhydrous Solvents (THF): Tetrahydrofuran is flammable and can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][7]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

Detailed Experimental Protocol

Workflow Overview

SynthesisWorkflow Setup Reaction Setup (Inert Atmosphere) Deprotonation Deprotonation (Add NaH & Pyrazole) Setup->Deprotonation 0°C Alkylation Alkylation Reaction (Add Triflate) Deprotonation->Alkylation 0°C to RT Quench Reaction Quench Alkylation->Quench TLC Monitoring Workup Aqueous Work-up & Extraction Quench->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 100 mL oven-dried, two-neck round-bottom flask.

    • Fit one neck with a rubber septum and the other with a gas adapter connected to a nitrogen/argon manifold.

    • Flame-dry the flask under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Deprotonation of Pyrazole:

    • Weigh sodium hydride (60% dispersion, 0.44 g, 11.0 mmol, 1.1 equiv) and add it to the reaction flask under a stream of inert gas.

    • Add anhydrous THF (20 mL) via syringe.

    • Cool the resulting suspension to 0 °C using an ice-water bath.

    • In a separate flask, dissolve 4-nitro-1H-pyrazole (1.13 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (15 mL).

    • Slowly add the 4-nitropyrazole solution to the stirred NaH suspension at 0 °C via syringe over 10-15 minutes.

    • Rationale: Slow addition at low temperature controls the exothermic reaction and the evolution of hydrogen gas.

    • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Alkylation:

    • Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.50 mL, 10.5 mmol, 1.05 equiv) dropwise to the reaction mixture at 0 °C via syringe over 15 minutes.

    • Rationale: The triflate is highly reactive; slow addition prevents a temperature spike and potential side reactions.

    • After addition, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (eluent: 30% Ethyl Acetate in Hexanes).

    • Spot the starting material (4-nitropyrazole) and the reaction mixture. The reaction is complete when the starting material spot is no longer visible and a new, less polar product spot has appeared.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution (~15 mL) to destroy any unreacted NaH.

    • Caution: Quenching is exothermic and produces hydrogen gas.

    • Transfer the mixture to a separatory funnel containing water (30 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification and Isolation:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

    • Purify the crude material by flash column chromatography on silica gel.

    • Eluent System: A gradient of 10% to 30% ethyl acetate in hexanes is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a white to pale yellow solid.

Expected Results and Characterization

ParameterExpected Value
Yield 75-85%
Appearance White to pale yellow solid
¹H NMR (400 MHz, CDCl₃)δ ~8.4 (s, 1H), ~8.2 (s, 1H), ~4.8 (q, 2H)
¹⁹F NMR (376 MHz, CDCl₃)δ ~ -72 (t, 3F)
¹³C NMR (101 MHz, CDCl₃)δ ~140, ~135, ~134, ~122 (q), ~52 (q)
Mass Spec (ESI+) m/z = 196.03 [M+H]⁺

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The quartets (q) in ¹³C and ¹H NMR for the ethyl group are due to coupling with fluorine.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete deprotonation or moisture in the reaction.Ensure all glassware is rigorously dried. Use fresh, high-quality anhydrous solvent and NaH.
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir longer at room temperature or gently heat to 40 °C, monitoring by TLC.
Formation of N2 Isomer Reaction conditions favoring the thermodynamic product.While N1 is electronically favored, ensure the reaction is run under kinetic control (low temperature). The N2 isomer is typically separable by chromatography.
Difficult Purification Streaking on the column or co-eluting impurities.Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). Ensure the crude product is fully dry before loading.

References

  • PubChem. (n.d.). Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. [Link]

  • Stepanov, A. I., et al. (n.d.). Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. Royal Society of Chemistry.
  • El-Faham, A., et al. (2020). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • del Campo, J. M., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry.
  • Titi, A., et al. (2019). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules.
  • Kliachyna, M. A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Chambers, R. D., et al. (2010).
  • Gomaa, A. M. M., & Ali, M. M. (2020).
  • ResearchGate. (n.d.). The examination of potential fungicidal activity.... [Link]

  • Bräse, S., et al. (2018). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. The Journal of Organic Chemistry.

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

<-4-_>

Introduction: The Imperative for Cytotoxicity Profiling of Novel Pyrazole Compounds

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The unique structural features of the pyrazole ring allow for diverse substitutions, leading to the generation of novel compounds with potentially enhanced therapeutic efficacy.[3] One such compound of interest is 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole, a molecule that combines the pyrazole scaffold with a nitro group and a trifluoroethyl moiety. While these additions may confer desirable pharmacological characteristics, they also necessitate a thorough evaluation of the compound's cytotoxic potential.

Cytotoxicity testing is a critical initial step in the preclinical assessment of any new chemical entity.[4] It provides essential information about the concentration at which a compound induces cell damage or death, guiding dose selection for further studies and highlighting potential safety concerns.[4][5] The nitro group, in particular, is a well-known pharmacophore but can also be associated with toxicity, including cytotoxicity and oxidative stress.[6] Therefore, a multi-faceted approach to assessing the cytotoxicity of this compound is warranted to understand its mechanism of action and potential liabilities.

This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of this novel pyrazole derivative. We will detail the principles and protocols for a suite of robust cell-based assays designed to measure different aspects of cellular health, from metabolic activity and membrane integrity to the induction of apoptosis. By employing a multi-parametric approach, researchers can gain a more complete and nuanced understanding of the compound's cytotoxic profile.

Strategic Selection of Cytotoxicity Assays: A Multi-Parametric Approach

To obtain a comprehensive understanding of the cytotoxic effects of this compound, it is crucial to employ a panel of assays that interrogate different cellular processes. A single assay provides only a limited snapshot of cytotoxicity. By combining methods that measure metabolic activity, membrane integrity, and specific cell death pathways, we can construct a more detailed and reliable profile of the compound's biological effects.

Diagram: Multi-Parametric Cytotoxicity Assessment Workflow

Cytotoxicity Workflow Workflow for Comprehensive Cytotoxicity Profiling cluster_0 Initial Screening & Viability cluster_1 Membrane Integrity & Necrosis cluster_2 Apoptosis Induction cluster_3 Data Integration & Interpretation MTT MTT Assay (Metabolic Activity) LDH LDH Release Assay (Membrane Damage) MTT->LDH Confirmatory Assay Analysis IC50 Determination & Mechanism Hypothesis MTT->Analysis Caspase Caspase-Glo 3/7 Assay (Apoptosis Execution) LDH->Caspase Mechanism Elucidation Caspase->Analysis Comprehensive Profile

Caption: A logical workflow for assessing the cytotoxicity of a novel compound.

Assay 1: MTT Assay for Metabolic Viability

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] The principle of this assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Assay 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

The LDH assay is a widely used method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released only when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[10] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH.[10] The resulting NADH is then used to reduce a tetrazolium salt to a colored formazan product, the amount of which is proportional to the amount of LDH released and, therefore, the extent of cell lysis.[10]

Assay 3: Caspase-Glo® 3/7 Assay for Apoptosis

To investigate whether the compound induces programmed cell death (apoptosis), the Caspase-Glo® 3/7 assay is a highly sensitive and specific method. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This luminescent assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[11][12] When caspases-3 and -7 are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal.[11][12] The intensity of the light produced is directly proportional to the amount of caspase-3/7 activity.[13]

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the intended application of the compound.[14][15] For general cytotoxicity screening, a commonly used and well-characterized cell line such as human embryonic kidney 293 (HEK293) cells or a relevant cancer cell line (e.g., HepG2 for liver toxicity studies) is recommended.[16][17] It is crucial to obtain cell lines from a reputable source like the American Type Culture Collection (ATCC) to ensure authenticity and avoid contamination.[18]

General Cell Culture Protocol:

  • Maintain cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.[19]

  • Routinely passage the cells upon reaching 80-90% confluency to maintain them in the logarithmic growth phase.[19][20]

  • For experiments, seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[8]

Protocol 1: MTT Assay

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9][21]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[21]

  • 96-well microplates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure: [8][9][21]

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: LDH Release Assay

Materials:

  • Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye solutions)

  • 96-well microplates

  • Plate reader capable of measuring absorbance at 490 nm[10]

Procedure: [10][22]

  • Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, carefully transfer a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which normalizes the compound-induced LDH release to the maximum and spontaneous release controls.

Protocol 3: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)[11]

  • White-walled 96-well microplates suitable for luminescence measurements

  • Luminometer

Procedure: [11][12][13]

  • Seed cells in a white-walled 96-well plate and treat with the test compound and appropriate controls.

  • After the desired treatment duration, equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate.

  • Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents on a plate shaker for 30 seconds to 2 minutes.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence using a luminometer.

  • Express the results as fold change in caspase activity relative to the vehicle-treated control.

Data Analysis and Interpretation

Diagram: Data Analysis Pipeline

Data Analysis Data Analysis and Interpretation Pipeline RawData Raw Absorbance/ Luminescence Data Normalization Normalization to Controls (% Viability, % Cytotoxicity, Fold Change) RawData->Normalization DoseResponse Dose-Response Curve Fitting (Non-linear Regression) Normalization->DoseResponse IC50 IC50 Calculation DoseResponse->IC50 Interpretation Interpretation of Results (Mechanism of Cytotoxicity) IC50->Interpretation

Caption: A streamlined process for analyzing cytotoxicity data.

For each assay, the data should be normalized to the appropriate controls. For the MTT and LDH assays, the results are typically expressed as a percentage of the control. For the caspase assay, the data is often presented as a fold change over the control.

The half-maximal inhibitory concentration (IC50) value should be determined for each assay by plotting the normalized data against the logarithm of the compound concentration and fitting the data to a non-linear regression curve.

Example Data Presentation

Table 1: Cytotoxicity of this compound in HEK293 Cells after 48-hour exposure.

AssayEndpoint MeasuredIC50 (µM)
MTT Metabolic Activity25.4
LDH Membrane Integrity48.2
Caspase-Glo® 3/7 Apoptosis15.8

Interpretation of Example Data:

The lower IC50 value observed in the Caspase-Glo® 3/7 assay compared to the MTT and LDH assays suggests that this compound induces apoptosis at lower concentrations. The higher IC50 for the LDH assay indicates that significant membrane disruption and necrosis occur at higher concentrations. This pattern is consistent with a compound that primarily triggers an apoptotic cell death pathway, with secondary necrosis occurring at supra-pharmacological doses.

Conclusion

The comprehensive evaluation of the cytotoxicity of novel compounds like this compound is a fundamental requirement in drug discovery and development. By employing a multi-parametric approach that includes assays for metabolic viability, membrane integrity, and apoptosis, researchers can obtain a robust and detailed understanding of a compound's cytotoxic potential and its underlying mechanisms. The protocols and guidelines presented in this document provide a solid framework for conducting these essential in vitro studies, ensuring data quality and facilitating informed decision-making in the progression of new therapeutic candidates.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • ATCC Primary Cell Culture Guide. ATCC.

  • LDH-Glo™ Cytotoxicity Assay. Promega Corporation.

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025-12-24).

  • Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Promega Corporation.

  • ATCC Culture Guides. ATCC.

  • Protocol for Cell Viability Assays. BroadPharm. (2022-01-18).

  • LDH assay kit guide: Principles and applications. Abcam.

  • ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Google Books.

  • What is the principle of LDH assay?. AAT Bioquest. (2023-06-21).

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. (2019-05-01).

  • What cell line should I choose for citotoxicity assays?. ResearchGate. (2023-05-06).

  • MTT assay protocol. Abcam.

  • Highlight report: Cell type selection for toxicity testing. PMC - NIH.

  • Caspase 3/7 Activity. Protocols.io. (2025-04-01).

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013-05-01).

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.

  • ATCC ANIMAL CELL CULTURE GUIDE. On Science.

  • Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation.

  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences.

  • LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.

  • Cytotoxicity assays. Sigma-Aldrich.

  • Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening.

  • Cell Cytotoxicity Assay | Protocols. MedchemExpress.com.

  • Cell Culture 101. ATCC.

  • Which cell line to choose for cytotoxicity evaluation of nanomaterials?. ResearchGate. (2020-09-01).

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. (2022-03-31).

  • How to choose the right cell line for your experiments. faCellitate. (2023-01-10).

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC - NIH. (2024-07-20).

  • Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. (2008-01-22).

  • (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. (2025-08-06).

  • Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. PMC - PubMed Central. (2022-02-22).

  • This compound. BLDpharm.

  • Cytotoxic activities of the most active compounds against HepG-2 cell lines.. ResearchGate.

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24).

  • 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole. CymitQuimica.

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.

Sources

Application and Protocol Guide for the Kinetic Analysis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Enzyme Inhibition Kinetics of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

For: Researchers, scientists, and drug development professionals investigating novel enzyme inhibitors.

Introduction: Unveiling the Inhibitory Potential of Novel Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a vast range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3][4] The specific compound, this compound, represents a novel chemical entity whose interaction with biological systems, particularly enzymes, remains to be fully characterized. The introduction of a trifluoroethyl group and a nitro group can significantly alter the electronic and steric properties of the pyrazole ring, potentially leading to potent and selective enzyme inhibition.[5]

This guide provides a comprehensive framework for characterizing the enzyme inhibition kinetics of this novel compound. We will move beyond a simple list of steps to explain the underlying principles and rationale, ensuring that the protocols are not just followed, but understood. This approach is designed to empower researchers to generate robust, publication-quality data and to confidently determine the mechanism of inhibition.

Part 1: Foundational Principles of Enzyme Inhibition Kinetics

Before delving into experimental protocols, it is crucial to understand the fundamental concepts that govern enzyme-inhibitor interactions. Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions.[6][7] The presence of an inhibitor can alter these rates in distinct, measurable ways, providing insight into the inhibitor's mechanism of action.

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[6][8]

An inhibitor's potency is often quantified by its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor. The primary modes of reversible enzyme inhibition are:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This increases the apparent Km, but does not affect Vmax.[9]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, affecting the enzyme's catalytic efficiency but not its ability to bind the substrate. This decreases Vmax, but does not affect Km.[9]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This decreases both Vmax and Km.[9]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.[9]

The following workflow provides a logical progression for characterizing a novel inhibitor.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Parameter Determination A Compound Solubility and Stability Assessment B Preliminary IC50 Determination A->B Ensure compound is soluble in assay buffer C Kinetic Assays with Varying Substrate and Inhibitor Concentrations B->C Use IC50 to select inhibitor concentrations D Data Analysis: Graphical and Non-Linear Regression C->D Generate initial velocity data E Determination of Inhibition Mode (e.g., Competitive, Non-competitive) D->E Analyze kinetic plots F Calculation of Ki E->F Apply appropriate model

Caption: Experimental workflow for enzyme inhibition kinetic analysis.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the kinetic analysis of this compound. As the specific enzyme target for this compound is not yet defined, we will use a generic spectrophotometric assay as a template. This protocol can be adapted for various enzymes that produce a chromogenic product.

Protocol 1: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of inhibitor required to reduce the rate of an enzymatic reaction by 50%.

Materials:

  • This compound (stock solution in DMSO)

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer (e.g., Tris-HCl, phosphate buffer at optimal pH for the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of the this compound stock solution in assay buffer. It is common to perform a 10-point, 3-fold serial dilution.

    • Prepare a solution of the target enzyme in assay buffer at a concentration that gives a linear reaction rate for at least 10 minutes.

    • Prepare a solution of the substrate in assay buffer at a concentration equal to its Km (if known) or at a concentration that gives a robust signal.

  • Assay Setup:

    • In a 96-well plate, add a small volume of each inhibitor dilution. Include a control with only DMSO.

    • Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Data Collection:

    • Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength for the chromogenic product.

    • Take readings at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Mechanism of Inhibition (MOI) Studies

To determine the mode of inhibition, kinetic assays are performed by varying the concentrations of both the substrate and the inhibitor.

Procedure:

  • Experimental Design:

    • Create a matrix of experiments with varying concentrations of both the substrate and this compound.

    • Substrate concentrations should typically range from 0.2 to 5 times the Km value.

    • Inhibitor concentrations should be chosen based on the previously determined IC50 value (e.g., 0.5x, 1x, 2x, and 4x IC50).

  • Assay Execution:

    • Follow the same general procedure as the IC50 assay, but for each inhibitor concentration, perform the reaction at each of the different substrate concentrations.

  • Data Analysis:

    • Calculate the initial velocity (v₀) for each combination of substrate and inhibitor concentration.

    • The data should then be analyzed using graphical methods and non-linear regression.

Part 3: Data Analysis and Interpretation

The analysis of the kinetic data is crucial for determining the mechanism of inhibition.[10][11] Both graphical methods and non-linear regression should be employed for a comprehensive understanding.

Graphical Analysis

Graphical representations of the kinetic data provide a visual means to distinguish between different inhibition models.

  • Lineweaver-Burk Plot: A double reciprocal plot of 1/v₀ versus 1/[S].

    • Competitive Inhibition: Lines intersect on the y-axis.

    • Non-competitive Inhibition: Lines intersect on the x-axis.

    • Uncompetitive Inhibition: Lines are parallel.

    • Mixed Inhibition: Lines intersect in the second or third quadrant.

Caption: Characteristic Lineweaver-Burk plots for different inhibition types.

  • Dixon Plot: A plot of 1/v₀ versus inhibitor concentration ([I]) at different fixed substrate concentrations.[9] This plot is particularly useful for determining the Ki for competitive inhibitors.

  • Cornish-Bowden Plot: A plot of [S]/v₀ versus [I].[9] This plot can also help to distinguish between different inhibition mechanisms.

Non-Linear Regression

While graphical methods are illustrative, non-linear regression analysis of the raw v₀ versus [S] data is the most accurate method for determining kinetic parameters.[9] The data should be fitted to the appropriate Michaelis-Menten equations for each inhibition model:

  • Competitive: v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])

  • Non-competitive: v = (Vmax / (1 + [I]/Ki)) * [S] / (Km + [S])

  • Uncompetitive: v = (Vmax / (1 + [I]/Ki)) * [S] / (Km / (1 + [I]/Ki) + [S])

  • Mixed: v = (Vmax * [S]) / (Km * (1 + [I]/Kic) + [S] * (1 + [I]/Kiu))

Statistical analysis of the goodness-of-fit (e.g., R-squared values, standard errors) for each model will help to determine the most likely mechanism of inhibition.

Part 4: Data Presentation

The results of the kinetic analysis should be presented clearly and concisely.

Table 1: Hypothetical Kinetic Parameters for this compound against a Target Enzyme

ParameterValue
IC501.5 µM
Inhibition ModeCompetitive
Ki0.75 µM
Vmax (no inhibitor)120 µmol/min/mg
Km (no inhibitor)15 µM

Conclusion and Future Directions

This guide has provided a comprehensive framework for the detailed kinetic characterization of the novel inhibitor, this compound. By following these protocols and data analysis strategies, researchers can confidently determine the potency and mechanism of action of this and other novel compounds. The pyrazole class of molecules has shown promise as inhibitors of various enzymes, including kinases and alcohol dehydrogenases.[3][12][13] Future studies should focus on identifying the specific enzyme target(s) of this compound and exploring its selectivity profile against a panel of related enzymes. Such studies are critical for advancing our understanding of its therapeutic potential.

References

  • A. Cornish-Bowden, "A simple graphical method for determining the inhibition constants of mixed, uncompetitive and non-competitive inhibitors," Biochemical Journal, vol. 137, no. 1, pp. 143-144, 1974.

  • K. Queiroz, "The Experimental Techniques and Practical Applications of Enzyme Kinetics," Journal of Biochemistry and Molecular Biology Research, 2023.

  • M. Yoshino, "A graphical method for determining inhibition parameters for partial and complete inhibitors," Biochemical Journal, vol. 248, no. 3, pp. 815-820, 1987.

  • Fiveable, "Enzyme kinetics and inhibition studies," Biological Chemistry II Class Notes.

  • S. R. T. Al-Taweel et al., "Educational activity of enzyme kinetics in an undergraduate biochemistry course," Biochemistry and Molecular Biology Education, 2024.

  • Biology LibreTexts, "5.4: Enzyme Kinetics," 2022.

  • Vertex AI Search, "Data analysis - Kinetic Mechanisms of Enzyme Inhibition and Activation".

  • Wikipedia, "Enzyme kinetics".

  • A. L. F. S. de Almeida et al., "KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1," Ciênc. agrotec., Lavras, vol. 26, no. 5, pp. 1045-1052, 2002.

  • Biochem Lab with Dr. B, "Experiment 9 Enzyme Kinetics," YouTube, 2022.

  • P. Sanjeeva et al., "SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL PYRAZOLE DERIVATIVES," European Journal of Biomedical and Pharmaceutical sciences, vol. 7, no. 8, pp. 553-557, 2020.

  • S. G. Bi et al., "Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives," Journal of Agricultural and Food Chemistry, vol. 58, no. 7, pp. 4356-4360, 2010.

  • A. M. D'Acquarica et al., "Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells," International Journal of Molecular Sciences, vol. 24, no. 2, p. 1693, 2023.

  • A. M. H. El-Sayed, "Synthesis, biological activity of new pyrazoline derivative," The Pharma Innovation Journal, vol. 9, no. 6, pp. 19-22, 2020.

  • M. Reynier, "Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase," Acta Chemica Scandinavica, vol. 23, pp. 1119-1129, 1969.

  • M. J. Alam et al., "A Review on Pyrazole chemical entity and Biological Activity," International Journal of Pharma Sciences and Research, vol. 6, no. 12, pp. 1433-1442, 2015.

  • G. H. Sayed et al., "Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives," Egyptian Journal of Chemistry, vol. 59, no. 4, pp. 663-672, 2016.

  • S. Singh et al., "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies," RSC Medicinal Chemistry, vol. 12, no. 10, pp. 1650-1681, 2021.

  • A. A. El-Gamal et al., "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects," Molecules, vol. 26, no. 11, p. 3381, 2021.

  • BLDpharm, "this compound".

  • CymitQuimica, "1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole".

  • S. M. Said et al., "Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics," Molecules, vol. 27, no. 1, p. 278, 2021.

  • BenchChem, "A Comparative Guide to the Biological Activity of 4-Iodopyrazole and Other Pyrazole Derivatives".

  • A. A. Khan et al., "Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives," International Journal of Pharmaceutical Sciences Review and Research, vol. 64, no. 2, pp. 10-20, 2020.

  • F. Manna et al., "Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives," Bioorganic & Medicinal Chemistry Letters, vol. 12, no. 24, pp. 3629-3633, 2002.

Sources

The Strategic Utility of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Contemporary Chemistry

The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, with numerous FDA-approved drugs and potent agrochemicals featuring this heterocyclic core.[1][2] The strategic introduction of fluorine-containing substituents, such as the trifluoroethyl group, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for biological targets.[3] 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole emerges as a highly versatile and valuable building block, combining the desirable properties of the pyrazole scaffold with the synthetic flexibility offered by the nitro group. This application note provides a comprehensive overview of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The presence of the electron-withdrawing nitro group at the C4 position, coupled with the N1-trifluoroethyl substituent, renders the pyrazole ring electron-deficient. This electronic nature dictates its primary modes of reactivity, making it an excellent precursor for two key transformations: the reduction of the nitro group to a versatile amino functionality and, potentially, nucleophilic aromatic substitution.

Core Application: Synthesis of 4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole

The most prominent application of this compound is its role as a precursor to 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole. This amino derivative is a crucial intermediate for the construction of more complex molecular architectures, particularly fused heterocyclic systems like pyrazolo[3,4-b]pyridines, which are known to possess a wide range of biological activities, including kinase inhibition.[3][4][5]

Reaction Pathway: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis. For this compound, two primary methods are recommended: catalytic transfer hydrogenation and reduction using stannous chloride (SnCl₂).

Nitro Reduction Pathways cluster_conditions Reduction Conditions This compound This compound 4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole 4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole This compound->4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole Reduction Catalytic Transfer Hydrogenation Catalytic Transfer Hydrogenation Catalytic Transfer Hydrogenation->4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole Stannous Chloride (SnCl2) Reduction Stannous Chloride (SnCl2) Reduction Stannous Chloride (SnCl2) Reduction->4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Figure 1: Key reduction pathways for this compound.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a highly efficient and clean method for the reduction of aromatic nitro compounds.[1][6] This method avoids the use of high-pressure hydrogen gas and often proceeds with high chemoselectivity.

Rationale: This protocol utilizes ammonium formate as a hydrogen source in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically clean, with the byproducts being volatile and easily removed, simplifying purification. This method is often compatible with a variety of functional groups.[6]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Addition of Reagents: To this solution, add 10% palladium on carbon (0.1 eq) followed by ammonium formate (5.0 eq) in portions.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford the pure 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

ParameterValue
Substrate This compound
Catalyst 10% Pd/C
Hydrogen Source Ammonium Formate
Solvent Methanol or Ethanol
Temperature Reflux
Typical Yield >90%

Table 1: Typical reaction parameters for catalytic transfer hydrogenation.

Protocol 2: Stannous Chloride (SnCl₂) Reduction

Reduction with stannous chloride in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to anilines.[2][7][8] It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.

Rationale: Stannous chloride is a mild and effective reducing agent for nitro groups. The reaction is typically carried out in an alcoholic solvent with the addition of concentrated hydrochloric acid to facilitate the reduction. This method is known for its high functional group tolerance.[9]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar, suspend this compound (1.0 eq) in ethanol.

  • Addition of Reagents: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.

  • Reaction Execution: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (a sufficient amount to maintain an acidic pH). After the addition, remove the ice bath and stir the reaction mixture at room temperature or gentle heat (40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-water and basify with a concentrated aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is ~8-9. This will precipitate tin salts. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

ParameterValue
Substrate This compound
Reducing Agent SnCl₂·2H₂O
Solvent Ethanol
Acid Concentrated HCl
Temperature 0 °C to 50 °C
Typical Yield 80-95%

Table 2: Typical reaction parameters for stannous chloride reduction.

Downstream Applications: Synthesis of Pyrazolo[3,4-b]pyridines

The resulting 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a valuable precursor for the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with significant interest in medicinal chemistry.[5][10] These fused heterocycles are typically constructed via condensation reactions with 1,3-dicarbonyl compounds or their equivalents.[11]

Pyrazolopyridine Synthesis cluster_reactants Reactants 4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole 4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole Condensation Condensation 4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole->Condensation 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Condensation Pyrazolo[3,4-b]pyridine Derivative Pyrazolo[3,4-b]pyridine Derivative Condensation->Pyrazolo[3,4-b]pyridine Derivative Cyclization

Figure 2: General workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Potential for Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazole ring in this compound suggests the possibility of nucleophilic aromatic substitution (SNAr) of the nitro group. While the nitro group is generally a poor leaving group compared to halogens, SNAr reactions involving the displacement of a nitro group are known, particularly in highly activated systems.[12] This presents an alternative synthetic route to introduce various functionalities at the C4 position directly from the nitro precursor. Further investigation into this reactivity is warranted to expand the synthetic utility of this building block.

Conclusion

This compound is a strategically important building block in organic synthesis. Its primary utility lies in its efficient conversion to 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole, a key intermediate for the synthesis of biologically active compounds such as pyrazolo[3,4-b]pyridines. The reduction of the nitro group can be reliably achieved through catalytic transfer hydrogenation or with stannous chloride, providing chemists with versatile and high-yielding protocols. The exploration of its potential in nucleophilic aromatic substitution reactions could further broaden its applicability in the synthesis of novel chemical entities for drug discovery and agrochemical development.

References

  • Synthetic route of 4-aminopyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry. 2017.
  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Arkivoc. 2023.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]

  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/a13917d5983792f39281e0186196231d6832675d]([Link]

  • ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. ResearchGate. Available at: [Link]

  • Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. ResearchGate. Available at: [Link]

  • Reaction of 1-methyl-4-nitro-pyrazole with 4-amino-1,2,4-triazole. ResearchGate. Available at: [Link]

  • Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties.
  • Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. ResearchGate. Available at: [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. 2023.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. Available at: [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
  • Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol. ResearchGate. Available at: [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. 2021.
  • (PDF) ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ResearchGate. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023.
  • What groups can be reduced by Sn/HCl? Chemistry Stack Exchange. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Strategian. Available at: [Link]

  • Catalytic hydrogenation of 4‐nitrostyrolene. ResearchGate. Available at: [Link]

  • Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt nanowires.
  • Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. 2019.

Sources

Application Notes and Protocols for the Analytical Method Development of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a heterocyclic compound of increasing interest in pharmaceutical and agrochemical research due to the combined functionalities of the pyrazole core, a nitro group, and a trifluoroethyl substituent. The pyrazole ring is a common scaffold in many biologically active molecules. The electron-withdrawing nitro group and the lipophilic trifluoroethyl group can significantly influence the compound's chemical properties, bioactivity, and metabolic stability. As this molecule progresses through the development pipeline, robust and reliable analytical methods are crucial for its characterization, quantification, and quality control.

This document provides a comprehensive guide for the development of analytical methods for this compound, targeting researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be a practical starting point for method development and validation, emphasizing the scientific rationale behind the selection of techniques and experimental parameters. All proposed methods are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH)[1][2][3][4].

Physicochemical Properties and Initial Considerations

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

PropertyPredicted/Inferred Value/CharacteristicRationale and Impact on Method Development
Molecular Formula C₅H₄F₃N₃O₂Confirmed by various chemical suppliers.
Molecular Weight 195.10 g/mol Essential for mass spectrometry and preparation of standard solutions.
Structure Pyrazole ring with a 4-nitro group and a 1-(2,2,2-trifluoroethyl) group.The aromatic pyrazole ring and the nitro group are strong chromophores, making UV-Vis spectrophotometry and HPLC with UV detection highly suitable. The trifluoroethyl group makes the molecule amenable to ¹⁹F NMR. The presence of nitrogen atoms may allow for detection by nitrogen-specific detectors in GC.
Polarity Moderately polarThe nitro group and pyrazole ring contribute to polarity, while the trifluoroethyl group adds lipophilicity. This polarity suggests good solubility in common organic solvents like acetonitrile, methanol, and acetone, which are suitable for sample preparation and as mobile phase components in reversed-phase HPLC.
Volatility Likely to be semi-volatileThe molecular weight and functional groups suggest that the compound may be sufficiently volatile for Gas Chromatography (GC) analysis, particularly with a heated inlet.
UV Absorbance Expected strong absorbance in the UV region (approx. 230-280 nm)The conjugated system of the nitropyrazole ring is expected to have a distinct UV absorbance maximum, providing a basis for quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase HPLC (RP-HPLC) is the recommended primary technique for the quantification and purity assessment of this compound due to its versatility, robustness, and the compound's chromophoric nature.

Rationale for Method Design

The initial RP-HPLC method development will focus on achieving a symmetrical peak shape, adequate retention, and separation from potential impurities. A C18 stationary phase is a logical starting point due to its wide applicability for moderately polar compounds. The mobile phase will consist of an organic modifier (acetonitrile or methanol) and an aqueous phase, with an acidic modifier to suppress the potential ionization of the pyrazole ring nitrogens and ensure good peak shape.

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation (ICH Q2(R1)) prep_standard Prepare Standard Solution (e.g., 1 mg/mL in Acetonitrile) scout_gradient Scouting Gradient (e.g., 5-95% Acetonitrile) prep_standard->scout_gradient prep_sample Prepare Sample Solution (e.g., dissolve in mobile phase) prep_sample->scout_gradient optimize_isocratic Optimize Isocratic/Gradient Conditions (Adjust % Organic, pH) scout_gradient->optimize_isocratic select_column Select Column (e.g., C18, 150 x 4.6 mm, 5 µm) select_column->scout_gradient optimize_detection Optimize Detection Wavelength (UV Scan 200-400 nm) optimize_isocratic->optimize_detection val_specificity Specificity optimize_detection->val_specificity val_linearity Linearity & Range val_specificity->val_linearity val_accuracy Accuracy val_linearity->val_accuracy val_precision Precision (Repeatability & Intermediate) val_accuracy->val_precision val_lod_loq LOD & LOQ val_precision->val_lod_loq val_robustness Robustness val_lod_loq->val_robustness

Caption: Workflow for HPLC Method Development and Validation.

Detailed HPLC Protocol

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile and/or methanol

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmGood starting point for moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 10% B to 90% B over 15 minutes, then hold for 5 minutes, and re-equilibrate for 5 minutes.A scouting gradient to determine the approximate elution time and complexity of the sample.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature for reproducible retention times.
Detection Wavelength 254 nm (initial), optimize with DADCommon wavelength for aromatic compounds; DAD allows for selection of the absorbance maximum.
Injection Volume 10 µLStandard injection volume.

4. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration (e.g., 50 µg/mL).

  • Sample Solution: Prepare the sample in a similar manner to the standard solution, ensuring the final concentration is within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.[5]

5. Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines.[1][2][3][4] The validation parameters to be assessed include:

  • Specificity: Analyze a blank, a placebo (if applicable), and the analyte to ensure no interference at the retention time of the main peak. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate that the method is stability-indicating.[6][7]

  • Linearity: Analyze a series of at least five concentrations of the reference standard (e.g., 10-100 µg/mL). Plot the peak area versus concentration and determine the correlation coefficient (r² > 0.999).

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[6]

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be less than 2%.

    • Intermediate Precision (Inter-day and inter-analyst): Repeat the analysis on a different day with a different analyst. The RSD should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations in the method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

GC-MS is a powerful technique for the identification and quantification of this compound, especially for impurity profiling and trace analysis, due to its high separation efficiency and the structural information provided by mass spectrometry.

Rationale for Method Design

The volatility of the target compound makes it suitable for GC analysis. A mid-polarity capillary column is a good starting point to achieve separation from potential isomers and related impurities. Electron ionization (EI) will be used to generate a reproducible fragmentation pattern for identification.

Experimental Workflow for GC-MS Method Development

GCMS_Workflow cluster_prep_gc Preparation cluster_dev_gc Method Development cluster_val_gc Validation prep_standard_gc Prepare Standard Solution (e.g., 100 µg/mL in Acetone) select_column_gc Select Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) prep_standard_gc->select_column_gc prep_sample_gc Prepare Sample Solution (e.g., dissolve in Acetone) prep_sample_gc->select_column_gc optimize_temp Optimize Temperature Program (Initial, Ramp Rate, Final) select_column_gc->optimize_temp optimize_ms Optimize MS Parameters (Ionization Energy, Mass Range) optimize_temp->optimize_ms val_specificity_gc Specificity (Mass Spectra) optimize_ms->val_specificity_gc val_linearity_gc Linearity & Range val_specificity_gc->val_linearity_gc val_lod_loq_gc LOD & LOQ val_linearity_gc->val_lod_loq_gc val_precision_gc Precision val_lod_loq_gc->val_precision_gc

Caption: Workflow for GC-MS Method Development and Validation.

Detailed GC-MS Protocol

1. Materials and Reagents:

  • This compound reference standard

  • GC-grade acetone or ethyl acetate

  • Volumetric flasks, pipettes, and GC vials with septa

2. Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

  • Data acquisition and processing software with a mass spectral library.

3. Chromatographic and MS Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose column suitable for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temperature 250 °CTo ensure complete vaporization of the analyte.
Injection Mode Split (e.g., 20:1) or Splitless for trace analysisSplit injection for higher concentrations to avoid column overloading.
Injection Volume 1 µLStandard injection volume.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA general-purpose temperature program to elute the analyte and any potential impurities.
MS Transfer Line 280 °CTo prevent condensation of the analyte.
Ion Source Temp. 230 °CStandard temperature for EI.
Ionization Energy 70 eVStandard energy for generating reproducible mass spectra.
Mass Range m/z 40-350To cover the molecular ion and expected fragment ions.

4. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution in acetone. Dilute to a working concentration (e.g., 10 µg/mL).

  • Sample Solution: Dissolve the sample in acetone to a concentration within the linear range of the method.

5. Data Analysis and Validation:

  • Identification: Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of the reference standard.

  • Quantification: Use the peak area of a characteristic ion (quantitation ion) for quantification.

  • Validation: Validate the method for specificity, linearity, LOD, LOQ, and precision as described for the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. ¹H and ¹⁹F NMR are particularly informative.

Rationale for NMR Analysis

¹H NMR will provide information on the protons of the pyrazole ring and the trifluoroethyl group. The chemical shifts and coupling patterns will confirm the substitution pattern. ¹⁹F NMR is a highly sensitive technique that will provide a distinct signal for the CF₃ group, which can be useful for purity assessment and quantification against a fluorinated internal standard.

Predicted ¹H and ¹⁹F NMR Spectra

Based on the structure and data from similar compounds[8], the following spectral features are anticipated:

¹H NMR (in CDCl₃):

  • A quartet for the CH₂ protons (2H) of the trifluoroethyl group, due to coupling with the three fluorine atoms.

  • Two singlets or doublets in the aromatic region for the two protons on the pyrazole ring.

¹⁹F NMR (in CDCl₃):

  • A triplet for the CF₃ group (3F), due to coupling with the two adjacent protons.

Detailed NMR Protocol

1. Materials and Reagents:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

2. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with ¹H and ¹⁹F capabilities.

3. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

4. Data Acquisition:

  • Acquire ¹H and ¹⁹F NMR spectra according to standard instrument protocols.

  • For quantitative analysis, use a known amount of an internal standard and ensure complete relaxation of the signals.

5. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the signals to determine the relative number of protons/fluorine atoms.

  • Analyze the chemical shifts and coupling constants to confirm the structure.

Conclusion

The analytical methods detailed in this document provide a robust framework for the analysis of this compound. RP-HPLC with UV detection is recommended as the primary method for routine quantification and purity assessment, while GC-MS offers a powerful complementary technique for identification and trace analysis. NMR spectroscopy is essential for definitive structural confirmation. The successful implementation of these methods, followed by rigorous validation according to ICH guidelines, will ensure the generation of reliable and accurate data, which is paramount for the successful development of any new chemical entity.

References

  • RP-HPLC Method Development and Validation for the Quantification of a Selected Active Pharmaceutical Ingredient in Bulk and Tablets. (URL: )
  • RP- HPLC Method Development, Validation and Forced Degradation Studies of Letrozole. TIJER.org. (URL: [Link])

  • Development and validation of rp-hplc method for the simultaneous estimation of sofosbuvir and - JIDPTS. (URL: [Link])

  • Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets. Biomedical and Pharmacology Journal. (URL: [Link])

  • A kind of preparation method of pyrazole derivatives.
  • Development and validation of RP-HPLC method for the estimation of Lansoprazole in tablet dosage form. JOCPR. (URL: [Link])

  • (PDF) Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2-and 4-nitrotoluene in products of toluene nitration Porównanie zastosowania metod GC/FID oraz GC/MS w oznaczaniu zawartości 3-nitrotoluenu w produktach nitrowania toluenu wobec nadmiaru 2-i. ResearchGate. (URL: [Link])

  • Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. (URL: )
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. (URL: [Link])

  • New Frontiers and Developing Applications in 19F NMR. PMC - NIH. (URL: [Link])

  • Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4. (URL: [Link])

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. (URL: [Link])

  • Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS. JEOL. (URL: [Link])

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. (URL: [Link])

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. (URL: [Link])

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (URL: [Link])

  • Quality Guidelines. ICH. (URL: [Link])

  • Characterization of Two Wastewaters for Explosives Using On-Column Injection and Gas Chromatography—Time-of-Flight Mass Spectrometry. (URL: )
  • Supplementary information for A 19F-MRI probe for the detection of Fe(II) ions in an aqueous system. The Royal Society of Chemistry. (URL: [Link])

  • ICH Q2 Validation of Analytical Procedures. YouTube. (URL: [Link])

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (URL: [Link])

  • 1H and 19F NMR in drug stress testing: The case of voriconazole. ResearchGate. (URL: [Link])

Sources

Formulation of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole for Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous therapeutic agents due to its diverse biological activities, including anti-inflammatory and anticancer properties.[1][2][3] The compound 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a representative example of a modern heterocyclic candidate molecule. However, structural features such as the nitro and trifluoroethyl groups confer significant hydrophobicity, leading to poor aqueous solubility. This presents a major challenge for its evaluation in biological systems, as inadequate dissolution can lead to underestimated potency and poor bioavailability.[4][5] This application note provides a comprehensive, experience-driven guide for systematically developing robust formulations of this compound for both in vitro and in vivo preclinical research. We detail protocols for solubility screening and the preparation of vehicles for cell-based assays and animal studies (oral and intravenous), emphasizing the rationale behind vehicle selection to ensure data integrity and reproducibility.

Compound Profile and Formulation Rationale

Before initiating biological assays, a thorough understanding of the compound's physicochemical properties is essential. The structure of this compound (CAS No. 919278-38-9) suggests it is a lipophilic molecule, likely falling into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[6] Such compounds require enabling formulation strategies to achieve sufficient exposure in biological systems.[7] The primary goal is to create a delivery system that solubilizes the compound at the desired concentration, maintains its stability, and is well-tolerated by the biological system under investigation.[8]

Table 1: Physicochemical Properties of this compound

Property Value Source / Note
CAS Number 919278-38-9 [9]
Molecular Formula C₅H₄F₃N₃O₂ Calculated
Molecular Weight 207.09 g/mol Calculated
Appearance Expected to be a solid
Predicted LogP ~1.5 - 2.5 Estimated based on structure; indicates hydrophobicity

| Aqueous Solubility | Predicted to be very low | Inferred from chemical structure |

The formulation development process should be a logical, stepwise progression from simple solvent systems to more complex vehicles, guided by empirical data. The workflow below outlines a self-validating system for achieving this.

G cluster_0 Formulation Development Workflow A Compound Characterization (Purity, MW, Structure) B Solubility Screening (Aqueous & Organic Vehicles) A->B C Is Solubility > Target Concentration? B->C D Proceed with Simple Vehicle (e.g., Saline, PBS) C->D Yes E Develop Enabling Formulation (Co-solvents, Surfactants, Cyclodextrins) C->E No F Physical & Chemical Stability Assessment (Precipitation, Degradation) D->F E->F G Is Formulation Stable? F->G G->E No, Re-formulate H Select Lead Formulations for Specific Applications G->H Yes I In Vitro Dosing Solution (Minimize Vehicle Toxicity) H->I J In Vivo Dosing Solution (Oral, IV, IP) H->J K END: Validated Formulation I->K J->K

Caption: Systematic Workflow for Formulation Development.

Experimental Protocols

Protocol 1: Systematic Solubility Screening

Rationale: The first step is to determine the compound's solubility in a range of commonly used pharmaceutical vehicles. This data-driven approach identifies the most promising solvents and excipients, saving time and resources. The selection includes pure organic solvents, co-solvents, surfactants, and complexing agents.[10][11]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene glycol 400 (PEG400)

  • Propylene glycol (PG)

  • Tween® 80 (Polysorbate 80)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Corn oil

  • 0.9% Saline

  • 1.5 mL microcentrifuge tubes, vortex mixer, benchtop centrifuge, analytical balance.

Procedure:

  • Accurately weigh approximately 5-10 mg of the compound into a tared 1.5 mL microcentrifuge tube. Record the exact weight.

  • Add a small, precise volume (e.g., 100 µL) of the first test vehicle to the tube.

  • Vortex vigorously for 2-5 minutes. Use sonication if necessary to break up aggregates.

  • Visually inspect for dissolution. If the solid has completely dissolved, record the solubility as being greater than the current concentration (e.g., >50 mg/mL).

  • If solid remains, add another aliquot of the vehicle (e.g., another 100 µL) and repeat step 3.

  • Continue this process until the compound fully dissolves or a practical maximum volume is reached (e.g., 1 mL).

  • Once dissolved, or if dissolution is not achieved, allow the solution/suspension to equilibrate at room temperature for 2-4 hours to ensure a saturated state.

  • Centrifuge the tubes at ~10,000 x g for 10 minutes to pellet any undissolved solid.

  • Carefully collect an aliquot of the supernatant for concentration analysis (e.g., via HPLC-UV or a validated spectrophotometric method). This gives the equilibrium solubility.

  • Repeat for all vehicles.

Data Presentation: The results should be compiled into a clear table to guide formulation decisions.

Table 2: Representative Solubility Data for this compound

Vehicle / Solvent System Solubility (mg/mL) Observations
0.9% Saline < 0.01 Insoluble, suspension
DMSO > 100 Clear solution
Ethanol ~25 Clear solution
PEG400 ~50 Clear, viscous solution
10% DMSO in Saline ~0.5 Clear solution, may precipitate on standing
40% HP-β-CD in Water ~5 Clear solution
10% DMSO / 40% PEG400 / 50% Saline ~10 Clear solution

| Corn Oil | ~15 | Clear solution |

Protocol 2: Formulation for In Vitro Cellular Assays

Rationale: For cell-based assays, the primary constraint is minimizing vehicle-induced cytotoxicity. DMSO is a universal solvent for solubilizing hydrophobic compounds for screening, but final concentrations in cell culture media should ideally be kept below 0.5%, and often below 0.1%, to avoid off-target effects.[8][12]

Procedure:

  • Prepare a High-Concentration Stock: Based on solubility data, prepare a concentrated stock solution in 100% DMSO (e.g., 20 mM or 50 mM). Ensure complete dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile tube.

  • Intermediate Dilutions: Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations needed for your dose-response curve. This avoids adding large volumes of the initial stock to the media.

  • Final Dosing: Add a small, consistent volume of the DMSO stock/intermediate (e.g., 1-2 µL) to the final volume of cell culture medium (e.g., 1-2 mL). The key is to perform the final dilution step (e.g., 1:1000) directly in the media.

  • Vehicle Control: It is critical to treat a set of cells with the same final concentration of DMSO used in the highest dose of the compound. This group serves as the vehicle control to account for any effects of the solvent itself.

  • Precipitation Check: After adding the compound to the media, vortex gently and visually inspect for any cloudiness or precipitate. If precipitation occurs, the formulation is not suitable at that concentration, and a lower top concentration or an alternative formulation strategy may be required.

Protocol 3: Formulation for In Vivo Oral (PO) Administration

Rationale: Oral formulations for preclinical animal studies must ensure the compound is sufficiently solubilized or uniformly suspended to allow for consistent dosing and absorption. A common and effective vehicle for poorly soluble compounds is a co-solvent system.[13] A combination of DMSO (initial solubilizer), PEG400 (co-solvent/solubility enhancer), and an aqueous component is a robust starting point.[13]

Procedure (for a 10 mg/mL solution in 10% DMSO / 40% PEG400 / 50% Saline):

  • Calculate Required Amounts: For a 1 mL final volume, you will need 10 mg of the compound, 100 µL of DMSO, 400 µL of PEG400, and 500 µL of 0.9% saline.

  • Initial Solubilization: Weigh 10 mg of the compound into a sterile tube. Add 100 µL of DMSO. Vortex until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid this step.[13]

  • Add Co-solvent: Add 400 µL of PEG400 to the DMSO solution. Vortex thoroughly until the solution is homogenous.

  • Final Dilution: Slowly add the 500 µL of 0.9% saline to the organic mixture while vortexing. This gradual addition is crucial to prevent the compound from precipitating out of solution.

  • Final Inspection: The final formulation should be a clear, homogenous solution. Visually inspect for any precipitation before each dose is drawn.[13] This vehicle is suitable for administration by oral gavage.

Protocol 4: Formulation for In Vivo Intravenous (IV) Administration

Rationale: IV formulations have the most stringent requirements. They must be sterile, free of particulates, and ideally isotonic to prevent hemolysis and irritation. Due to the low aqueous solubility, a simple saline solution is not feasible. Cyclodextrins are often used to form inclusion complexes with hydrophobic drugs, effectively creating a water-soluble "carrier" for the molecule.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its safety profile.

Procedure (for a 5 mg/mL solution using 40% HP-β-CD):

  • Prepare Cyclodextrin Vehicle: Prepare a 40% (w/v) solution of HP-β-CD in sterile water for injection (or 5% dextrose in water, D5W). For 10 mL, this would be 4 g of HP-β-CD in a final volume of 10 mL. Warm gently and stir until fully dissolved. This solution is the vehicle.

  • Weigh Compound: Accurately weigh the required amount of the compound (e.g., 5 mg for a 1 mL final formulation).

  • Formulation: Add the prepared 40% HP-β-CD vehicle to the compound. Vortex vigorously and/or sonicate for 15-30 minutes. The complexation process can take time. The solution should become clear.

  • pH Adjustment (If Necessary): Check the pH of the final solution. If it is outside the physiological range (e.g., pH 4-9), it may need to be adjusted with dilute HCl or NaOH. However, be aware that pH changes can affect solubility and stability.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial. This is a mandatory step to ensure sterility and remove any micro-particulates.[13]

  • Final Inspection: The final product must be a completely clear solution. Inspect carefully against a light and dark background before administration.

References

  • BenchChem. (2025). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols.
  • Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol Life Science Health.
  • Srinivas, V., et al. (1998). A Vehicle for the Evaluation of Hydrophobic Compounds in Cell Culture. PubMed.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research.
  • Strickley, R. G. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park.
  • Pharmlabs. (n.d.). Excipients. Pharmlabs.
  • Particle Sciences. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
  • Colorcon. (2024). What Are Excipients? 9 Common Examples.
  • Jin, R., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
  • Al-Hasan, I. M. (2022). Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. ResearchGate.
  • Kumar, A., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity.
  • Tso, S. C., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
  • Ansari, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Khan, M. A. (2015). Which vehicle is suitable for highly hydrophobic substance?. ResearchGate.
  • ResearchGate. (n.d.). Pyrazole derivative in preclinical study. ResearchGate.
  • Isreal, O. (2024). Formulation strategies for poorly soluble drugs. ResearchGate.
  • Abdellatif, K. R. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • BLDpharm. (n.d.). 919278-38-9|this compound.
  • Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC.
  • Yerragunta, V., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.
  • Sigma-Aldrich. (n.d.). 4-Nitro-1H-pyrazole 97%.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

The synthesis of fluorinated pyrazoles is a significant area of interest in medicinal and agrochemical research.[1][2] The incorporation of a trifluoroethyl group can enhance metabolic stability and binding affinity, while the nitropyrazole core is a versatile building block for further functionalization.[3][4] This guide focuses on the most logical and common synthetic route: a two-step process involving the nitration of pyrazole followed by N-alkylation.

Overall Synthetic Workflow

The synthesis is best approached sequentially. First, the pyrazole ring is nitrated to form the key intermediate, 4-nitropyrazole. This intermediate is then alkylated on one of the ring nitrogens with a trifluoroethyl group.

G Pyrazole Pyrazole Nitration Step 1: Nitration (HNO₃ / H₂SO₄) Pyrazole->Nitration Intermediate 4-Nitropyrazole Nitration->Intermediate Alkylation Step 2: N-Alkylation (Base, CF₃CH₂-X or Mitsunobu) Intermediate->Alkylation Product 4-nitro-1-(2,2,2-trifluoroethyl)- 1H-pyrazole Alkylation->Product

Caption: High-level workflow for the two-step synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is a two-step synthesis necessary? Can I perform a one-pot reaction?

While one-pot reactions are efficient, the conditions required for nitration (highly acidic and oxidative) are generally incompatible with the reagents used for N-alkylation (basic or redox-sensitive). Attempting a one-pot synthesis would likely lead to the degradation of alkylating agents and starting materials, resulting in a complex mixture and low yields. A sequential approach with isolation of the 4-nitropyrazole intermediate ensures higher purity and overall success.

Q2: What is the best method for introducing the 2,2,2-trifluoroethyl group?

There are two primary, highly effective methods for the N-alkylation of 4-nitropyrazole:

  • Direct Alkylation: This involves using an electrophilic trifluoroethyl source, such as 2,2,2-trifluoroethyl triflate or iodide, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF or acetonitrile. Triflate is an excellent leaving group, making 2,2,2-trifluoroethyl triflate a highly reactive alkylating agent.[5]

  • Mitsunobu Reaction: This powerful reaction uses 2,2,2-trifluoroethanol directly, activated by a redox system of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[6][7] The Mitsunobu reaction is known for its mild conditions and can sometimes offer superior regioselectivity in the alkylation of azoles.[8][9]

The choice between these methods depends on reagent availability, scale, and sensitivity of the substrate to basic conditions. The Mitsunobu reaction avoids the use of a strong base, which can be advantageous.

Q3: Will I get a single product from the N-alkylation step? What about N1 vs. N2 isomers?

This is a critical consideration in pyrazole chemistry. Alkylation of an unsymmetrically substituted pyrazole like 4-nitropyrazole can potentially yield two regioisomers: the N1 and N2 alkylated products. The electron-withdrawing nitro group at the C4 position influences the electronic properties and acidity of both ring nitrogens, often leading to a mixture of isomers.[10] While one isomer may predominate, separation by column chromatography is almost always necessary to isolate the desired this compound.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Step 1: Nitration of Pyrazole

Problem 1: Low or no yield of 4-nitropyrazole.

  • Potential Cause: Insufficient concentration of the active nitrating species, the nitronium ion (NO₂⁺).

  • Solution & Rationale: The nitronium ion is generated from a mixture of nitric and sulfuric acids. Ensure you are using concentrated or fuming acids. A pre-mixed, cooled nitrating mixture (fuming nitric acid and fuming sulfuric acid) is highly effective.[12] The reaction is also highly exothermic; poor temperature control (ideally 0-10°C) can lead to decomposition.[11]

  • Troubleshooting Steps:

    • Verify the concentration of your acids. Use fuming nitric acid (98%) and fuming sulfuric acid (20% oleum) for optimal results.[12]

    • Pre-form the pyrazole sulfate by dissolving pyrazole in concentrated sulfuric acid before adding the nitrating mixture. This controls the initial exotherm.[12]

    • Maintain strict temperature control using an ice-salt bath during the dropwise addition of the nitrating agent.

    • Monitor the reaction by TLC to ensure it has gone to completion before workup.

Problem 2: Formation of multiple nitrated byproducts (e.g., dinitropyrazoles).

  • Potential Cause: The reaction conditions are too harsh, leading to over-nitration.

  • Solution & Rationale: While vigorous conditions are needed, excessive temperature or a large excess of the nitrating agent can lead to the formation of dinitro- or trinitropyrazoles.[13]

  • Troubleshooting Steps:

    • Reduce the reaction temperature. If you are running the reaction at 50°C, try optimizing it at a lower temperature first, such as 20-30°C, and monitor the progress.[12]

    • Use a stoichiometric amount or a slight excess (1.5 equivalents) of the nitrating agent.[12]

    • Ensure a controlled, slow addition of the nitrating mixture to the pyrazole solution to avoid localized "hot spots" where over-nitration can occur.

Step 2: N-Alkylation of 4-Nitropyrazole

Problem 3: Reaction is sluggish or incomplete (low conversion of 4-nitropyrazole).

  • Potential Cause (Direct Alkylation): The base may not be strong enough to fully deprotonate the 4-nitropyrazole, or the alkylating agent is not sufficiently reactive.

  • Solution & Rationale: 4-Nitropyrazole is acidic, but a strong base ensures the formation of the pyrazolate anion for efficient nucleophilic attack. Sodium hydride (NaH) is generally more effective than potassium carbonate (K₂CO₃). The reactivity of the alkylating agent follows the trend: triflate > iodide > bromide.

  • Troubleshooting Steps:

    • If using K₂CO₃, switch to a stronger base like NaH. Ensure the NaH is fresh (60% dispersion in mineral oil) and the solvent (DMF, THF) is anhydrous.

    • If using an alkyl bromide or iodide, consider switching to 2,2,2-trifluoroethyl triflate for much higher reactivity.[5]

    • Gently heating the reaction (e.g., to 50-60°C) can increase the rate, but monitor for potential decomposition.

  • Potential Cause (Mitsunobu Reaction): Inefficient formation of the key betaine intermediate or steric hindrance.

  • Solution & Rationale: The Mitsunobu reaction relies on the initial reaction between the phosphine and the azodicarboxylate.[6]

  • Troubleshooting Steps:

    • Ensure all reagents are anhydrous, as water will quench the reaction.

    • Add the reagents in the correct order: typically, the 4-nitropyrazole, alcohol, and PPh₃ are dissolved in THF, and the DEAD/DIAD is added dropwise at 0°C.

    • Ensure you are using at least stoichiometric amounts (1.1-1.5 equivalents) of the alcohol, PPh₃, and DEAD/DIAD.

Problem 4: A mixture of N1 and N2 isomers is formed, proving difficult to separate.

  • Potential Cause: The electronic and steric environments of the two pyrazole nitrogens are not sufficiently different to favor exclusive alkylation at one site.

  • Solution & Rationale: This is the most common challenge. While reaction conditions can be tuned to slightly favor one isomer, complete selectivity is rare. The primary solution lies in effective purification.

  • Troubleshooting Steps:

    • Optimize Chromatography: Use a high-quality silica gel for column chromatography. Test various solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in hexanes) via TLC to achieve the best possible separation between the two spots.

    • Consider Recrystallization: If a small amount of one isomer contaminates the other, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) might selectively crystallize the major, purer isomer.

G Start Low Yield or Impurity in N-Alkylation Step? TLC Analyze crude reaction by TLC. Is 4-nitropyrazole starting material (SM) consumed? Start->TLC SM_Yes Yes, SM is consumed. TLC->SM_Yes SM_No No, SM remains. TLC->SM_No Byproducts Multiple new spots visible? (Likely isomers/decomposition) SM_Yes->Byproducts No_Product No new product spot visible? Base_Issue Direct Alkylation: Use stronger base (NaH). Ensure anhydrous conditions. SM_No->Base_Issue Reagent_Issue Mitsunobu: Check reagent quality (anhydrous). Verify addition order and stoichiometry. SM_No->Reagent_Issue Time_Temp_Issue Increase reaction time or temperature moderately. Monitor progress by TLC. SM_No->Time_Temp_Issue Isomers_Sol Optimize column chromatography. Test different eluent systems (EtOAc/Hex, DCM/Hex). Byproducts->Isomers_Sol Two major spots Decomp_Sol Reaction conditions too harsh. Reduce temperature. Consider Mitsunobu reaction. Byproducts->Decomp_Sol Smearing/many spots

Caption: Troubleshooting decision tree for the N-alkylation step.

Optimized Experimental Protocols

Safety Precaution: These procedures involve strong acids, corrosive and flammable reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 4-Nitropyrazole

Adapted from Guidechem, 2023.[12]

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (98%, 2.1 eq). Cool the flask to 0°C in an ice-salt bath.

  • Pyrazole Salt Formation: Slowly add pyrazole (1.0 eq) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir the mixture for 30 minutes at room temperature to form the pyrazole sulfate.

  • Nitration: Cool the mixture back down to 0°C. Prepare a nitrating mixture of fuming nitric acid (98%, 1.5 eq) and fuming sulfuric acid (20% oleum, 3.0 eq) and add it dropwise to the pyrazole sulfate solution over 1 hour, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to the desired reaction temperature (start by optimizing at 50°C) and stir for 1.5-2 hours. Monitor completion by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

  • Workup: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A white precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral (pH ~7), and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture to yield 4-nitropyrazole.

Protocol 2: Synthesis of this compound (Mitsunobu Reaction)

Based on general principles of the Mitsunobu reaction.[6][7]

  • Preparation: To an oven-dried, nitrogen-flushed flask, add 4-nitropyrazole (1.0 eq), 2,2,2-trifluoroethanol (1.2 eq), and triphenylphosphine (PPh₃, 1.2 eq). Dissolve the solids in anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise via syringe over 30 minutes. The solution will typically turn from colorless to yellow/orange.

  • Reaction: After the addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the consumption of 4-nitropyrazole by TLC.

  • Workup: Remove the THF under reduced pressure. The resulting residue will contain the product and byproducts (triphenylphosphine oxide and the DIAD-hydrazine).

  • Purification: Directly load the crude residue onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to separate the non-polar byproducts and then the N1 and N2 regioisomers of the product. Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure to obtain the final product.

Data Summary for Optimization

The following table provides starting points and ranges for key reaction parameters. Optimal conditions should be determined empirically for your specific setup.

ParameterStep 1: NitrationStep 2: N-Alkylation (Direct)Step 2: N-Alkylation (Mitsunobu)
Key Reagents Pyrazole, HNO₃, H₂SO₄4-Nitropyrazole, CF₃CH₂-X4-Nitropyrazole, CF₃CH₂OH
Stoichiometry HNO₃ (1.5 eq), H₂SO₄ (5.1 eq)Base (1.1-1.5 eq), Alkylator (1.1-1.2 eq)PPh₃ (1.2 eq), DIAD (1.2 eq)
Solvent Sulfuric AcidAnhydrous DMF or AcetonitrileAnhydrous THF
Temperature 0°C (addition), 50°C (reaction)0°C to RT (or up to 60°C)0°C to RT
Typical Time 2-3 hours4-24 hours12-24 hours
Typical Yield ~85%[12]40-70% (isomer mixture)50-80% (isomer mixture)

Reaction Mechanism: Mitsunobu Alkylation

The Mitsunobu reaction proceeds through a well-defined pathway involving the activation of the alcohol by the phosphine-azodicarboxylate adduct.

G cluster_0 Step A: Betaine Formation cluster_1 Step B: Alcohol Activation cluster_2 Step C: Nucleophilic Attack (SN2) PPh3 PPh₃ Betaine [PPh₃⁺-N⁻-N=C(O)OⁱPr]₂ PPh3->Betaine + DIAD DIAD DIAD Protonated_Betaine Protonated Betaine Betaine->Protonated_Betaine + CF₃CH₂OH Alcohol CF₃CH₂OH Alkoxyphosphonium [CF₃CH₂O-PPh₃]⁺ Protonated_Betaine->Alkoxyphosphonium - DIAD-H₂ Pyrazole_N 4-Nitropyrazole Anion Protonated_Betaine->Pyrazole_N generates anion Final_Product Product Alkoxyphosphonium->Final_Product + 4-Nitropyrazole OPPh3 O=PPh₃

Caption: Key mechanistic steps of the Mitsunobu reaction for N-alkylation.

References

  • (No Source)
  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. URL: [Link]

  • (No Source)
  • (No Source)
  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. URL: [Link]

  • Pal, S., & Giri, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. URL: [Link]

  • Al-Ostath, A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. URL: [Link]

  • Castillo, J. C., & Portilla, J. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. URL: [Link]

  • (No Source)
  • (No Source)
  • (No Source)
  • Organic Chemistry Portal. Mitsunobu Reaction. URL: [Link]

  • Klapötke, T. M., et al. (2018). Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Chemistry – An Asian Journal. URL: [Link]

  • J-GLOBAL. Alkylation of Pyrazolones via the Mitsunobu Reaction. URL: [Link]

  • (No Source)
  • (No Source)
  • Google Patents. Method for purifying pyrazoles.
  • Mykhailiuk, P. K., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. URL: [Link]

  • (No Source)
  • Aslam, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. URL: [Link]

  • Mukaiyama, T. (2004). Mitsunobu Reaction in My Chemistry. Journal of Synthetic Organic Chemistry, Japan. URL: [Link]

  • Google Patents. Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones.
  • (No Source)
  • (No Source)
  • (No Source)
  • Bauer, L., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules. URL: [Link]

  • (No Source)
  • (No Source)
  • (No Source)
  • Johnström, P., & Stone-Elander, S. (1995). The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals. URL: [Link]

  • (No Source)
  • (No Source)

Sources

Technical Support Center: Purification of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this important fluorinated, nitro-substituted heterocyclic compound. My aim is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your work.

The purification of this compound presents a unique set of challenges stemming from its chemical structure. The presence of a thermally sensitive nitro group, a highly electronegative trifluoroethyl substituent, and the potential for regioisomer formation during synthesis necessitates a carefully considered purification strategy. This guide will address these challenges through a series of troubleshooting scenarios and frequently asked questions.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound, providing probable causes and actionable solutions.

Scenario 1: My purified product is a mixture of two isomers that are difficult to separate by column chromatography.

  • Probable Cause: The primary challenge in the synthesis of this compound is the non-regioselective N-alkylation of the 4-nitropyrazole precursor. The pyrazole ring has two nitrogen atoms, and alkylation can occur at either N1 or N2, leading to the formation of two regioisomers: the desired 1-(2,2,2-trifluoroethyl) isomer and the undesired 2-(2,2,2-trifluoroethyl) isomer. These isomers often have very similar polarities, making their separation by standard column chromatography challenging. The regioselectivity of this reaction can be influenced by factors such as the choice of base, solvent, and the nature of the alkylating agent[1][2].

  • Solutions:

    • Optimize Chromatography Conditions:

      • Solvent System: A standard hexane/ethyl acetate gradient may not be sufficient. Experiment with different solvent systems. Chlorinated solvents like dichloromethane or chloroform, sometimes in combination with a small amount of a polar solvent like methanol, can offer different selectivity. A shallow gradient is often necessary to improve separation.

      • Stationary Phase: Consider using a different stationary phase. While silica gel is common, alumina (basic or neutral) or even reverse-phase silica (C18) could provide alternative selectivities.

    • Recrystallization: This is often the most effective method for separating regioisomers.

      • Solvent Screening: A systematic solvent screen is crucial. Based on structurally similar compounds, good starting points for recrystallization solvents include ethanol, isopropanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or water)[3]. Chloroform has also been reported as a successful recrystallization solvent for a related compound[4].

      • Technique: Employ slow cooling crystallization to allow for the selective crystallization of the desired isomer. Seeding the solution with a pure crystal of the desired product can significantly improve the outcome.

Scenario 2: My product appears as a yellow or brown oil/solid, even after initial purification.

  • Probable Cause: The coloration is likely due to the presence of residual starting materials, byproducts from the nitration of the pyrazole ring, or decomposition products. Nitrated aromatic compounds are often colored. Furthermore, side reactions involving the hydrazine starting material during the initial pyrazole synthesis can produce colored impurities. Thermal decomposition during purification, especially if heating is involved, can also lead to discoloration[5].

  • Solutions:

    • Charcoal Treatment: Before recrystallization, dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities. Gently heat the solution with a small amount of charcoal, and then perform a hot filtration to remove the charcoal before allowing the solution to cool for crystallization.

    • Thorough Washing: Ensure the crude product is thoroughly washed after the reaction workup to remove any residual acids or bases that could catalyze degradation.

    • Minimize Heat: During all purification steps, minimize exposure to high temperatures. Use a rotary evaporator at the lowest possible temperature to remove solvents. If heating is necessary for dissolution during recrystallization, do so for the shortest possible time.

Scenario 3: I am experiencing low recovery of my product after purification.

  • Probable Cause: Low recovery can be attributed to several factors:

    • Decomposition: As mentioned, nitropyrazoles can be thermally sensitive. Prolonged heating during recrystallization or on a chromatography column can lead to decomposition[5].

    • High Solubility: The product might be too soluble in the chosen recrystallization solvent, even at low temperatures, leading to significant losses in the mother liquor.

    • Adsorption on Silica Gel: Highly polar compounds can sometimes irreversibly adsorb to the silica gel during column chromatography.

  • Solutions:

    • Temperature Control: For recrystallization, avoid prolonged boiling. For column chromatography, if possible, run the column at room temperature.

    • Recrystallization Solvent Optimization: If low recovery is due to high solubility, switch to a solvent system where the product has lower solubility at cold temperatures. Alternatively, after collecting the first crop of crystals, concentrate the mother liquor and attempt a second recrystallization to recover more product.

    • Column Chromatography Technique: If using column chromatography, consider deactivating the silica gel by adding a small percentage of a polar solvent like triethylamine to the eluent. This can help prevent the irreversible adsorption of polar compounds. Dry loading the sample onto a small amount of silica gel before loading it onto the column can also improve recovery and resolution.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound is typically a white to pale yellow solid. Significant yellow or brown coloration often indicates the presence of impurities.

Q2: How can I assess the purity of my final product?

A2: A combination of techniques is recommended for purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying the presence of isomers or other impurities. The presence of a single set of peaks corresponding to the desired product is a good indicator of purity. ¹⁹F NMR can be particularly useful for confirming the presence and purity of the trifluoroethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your product.

  • Melting Point: A sharp melting point range is a good indicator of high purity. A broad melting point suggests the presence of impurities.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good preliminary indication of purity.

Q3: What are the recommended storage conditions for this compound?

A3: Due to the potential for thermal instability, it is recommended to store the compound in a cool, dark, and dry place. Refrigeration (2-8 °C) is advisable for long-term storage.

Q4: Can I use distillation for purification?

A4: Distillation is generally not recommended for the purification of nitropyrazoles due to their potential for thermal decomposition at elevated temperatures. The risk of decomposition and potential for an uncontrolled exothermic reaction make distillation a hazardous option.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for purifying the target compound using flash column chromatography. Optimization of the solvent system will likely be necessary.

Materials:

  • Crude this compound

  • Silica gel (40-63 µm)

  • Hexane

  • Ethyl acetate

  • Dichloromethane (or chloroform)

  • Methanol (optional)

  • Thin Layer Chromatography (TLC) plates

  • Chromatography column and accessories

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., hexane:ethyl acetate gradients, dichloromethane) to find a system that gives good separation between the desired product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading).

  • Elution: Run the column with the optimized eluent system. A shallow gradient from a less polar to a more polar solvent system often yields the best results.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure, avoiding excessive heat.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying the target compound by recrystallization.

Materials:

  • Crude this compound

  • Screening solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, chloroform)

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualization of Purification Workflow

The following diagram illustrates a decision-making workflow for the purification of this compound.

Purification_Workflow start Crude Product (this compound) tlc_analysis TLC Analysis start->tlc_analysis is_isomeric_mixture Isomeric Mixture Detected? tlc_analysis->is_isomeric_mixture column_chromatography Flash Column Chromatography (Optimized Solvent System) is_isomeric_mixture->column_chromatography Yes colored_impurities Colored Impurities Present? is_isomeric_mixture->colored_impurities No purity_check Purity Assessment (NMR, MS, MP) column_chromatography->purity_check recrystallization Recrystallization (Solvent Screening) recrystallization->purity_check pure_product Pure Product purity_check->pure_product Purity > 98% repurify Repurify purity_check->repurify Purity < 98% repurify->column_chromatography repurify->recrystallization colored_impurities->recrystallization No charcoal_treatment Charcoal Treatment colored_impurities->charcoal_treatment Yes charcoal_treatment->recrystallization

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered during in vitro and cell-based assays. Our goal is to provide you with the expertise and practical solutions needed to ensure the accuracy and reproducibility of your experimental results.

Introduction: Understanding the Solubility Challenge

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2][3][4][5] However, their often planar and hydrophobic nature can lead to poor aqueous solubility.[6] The compound this compound, with its nitro group and trifluoroethyl substituent, is anticipated to have limited solubility in aqueous buffers, a common challenge for many pyrazole-based compounds.[6][7] Inadequate solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading assay results. This guide provides a systematic approach to addressing these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is precipitating in my aqueous assay buffer. What is the most common cause and the first thing I should check?

A1: The most frequent cause of precipitation is "fall-out" from a concentrated stock solution, typically made in 100% Dimethyl Sulfoxide (DMSO), upon dilution into an aqueous buffer. The dramatic change in solvent polarity reduces the compound's solubility.

Initial Troubleshooting Steps:

  • Check Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be kept as low as possible. For many cell-based assays, it is recommended to keep the final DMSO concentration at or below 1% to avoid solvent-induced artifacts and cytotoxicity.[8][9][10] However, some enzyme assays can tolerate higher concentrations.[11][12]

  • Visual Inspection: Carefully observe when the precipitation occurs. Does it happen immediately upon dilution, or over the course of the incubation? This can help diagnose the severity of the solubility issue.

  • Serial Dilution: Instead of a single large dilution from a high-concentration stock, perform a serial dilution of your compound in the assay buffer. This gradual decrease in solvent polarity can sometimes help keep the compound in solution.[13]

Q2: I've minimized the DMSO concentration, but I'm still seeing precipitation. What's my next step?

A2: If precipitation persists, a systematic approach to optimizing your solvent system is necessary. This involves exploring co-solvents and understanding their compatibility with your specific assay.

Co-solvent Screening Protocol:

A co-solvent is a water-miscible organic solvent used to increase the solubility of hydrophobic compounds.[14]

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of your compound in various neat organic solvents (e.g., DMSO, ethanol, methanol, propylene glycol, PEG 400).

  • Solubility Testing: In microcentrifuge tubes, add your assay buffer. Then, spike in the compound stock solution to achieve your desired final concentration and a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%).

  • Observation: Vortex the tubes and let them stand at the assay temperature for a period equivalent to your experiment's duration. Visually inspect for any signs of precipitation (cloudiness, visible particles).

  • Assay Compatibility Check: It is crucial to run a solvent-only control in your assay to ensure the chosen co-solvent at the effective concentration does not interfere with the assay readout.[8][11][15][16]

Below is a summary of commonly used co-solvents and their general characteristics:

Co-SolventTypical Final Concentration in AssaysAdvantagesConsiderations
DMSO ≤ 1% (cell-based), up to 5-20% in some enzyme assays[12]Excellent solubilizing power for many compounds.[15]Can affect enzyme activity and cell health at higher concentrations.[8][10][15][16]
Ethanol ≤ 1%Good solubilizing properties, less toxic than DMSO for some cell lines.[17]Can be more volatile and may affect some enzyme systems.
Propylene Glycol (PG) 1-5%Low toxicity, often used in formulations.[18]Can increase the viscosity of the solution.
Polyethylene Glycol 400 (PEG 400) 1-10%Good solubilizer with low toxicity.[18][19]May not be suitable for all assay types.
Q3: I'm working with a cell-based assay and am concerned about solvent toxicity. Are there alternatives to organic co-solvents?

A3: Yes, when solvent toxicity is a primary concern, several alternative solubilization techniques can be employed. These methods are generally more biocompatible.

Alternative Solubilization Strategies:

  • pH Adjustment: For ionizable compounds, altering the pH of the assay buffer can significantly increase solubility.[20] Since pyrazole has a pKa of approximately 2.5, it is weakly basic.[3] The impact of pH on the solubility of this compound would need to be empirically determined.

    • Protocol: Prepare a series of buffers at different pH values around the physiological range (e.g., pH 6.8, 7.4, 8.0) and test the compound's solubility. Ensure the chosen pH is compatible with your assay system.

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[20] Non-ionic surfactants are generally preferred in biological assays due to their lower tendency to denature proteins.

    • Common Surfactants: Tween® 20, Tween® 80, Pluronic® F-68.

    • Protocol: Introduce the surfactant into the assay buffer at concentrations typically above its critical micelle concentration (CMC). Be aware that surfactants can interfere with some assays, so proper controls are essential.[18][17]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively shielding them from the aqueous environment and increasing solubility.[8]

    • Common Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Protocol: The compound and cyclodextrin are typically co-dissolved or incubated together to allow for complex formation before being introduced into the assay.

Systematic Approach to Solubility Enhancement

To streamline your troubleshooting process, we recommend the following workflow. This decision tree will guide you from initial assessment to the selection of an appropriate solubilization strategy.

SolubilityWorkflow A Start: Compound Precipitation Observed B Is final DMSO concentration > 1%? A->B C Reduce DMSO to <= 1%. Use serial dilution. B->C Yes D Does precipitation persist? B->D No C->D E Solubility Issue Resolved D->E No F Is the assay cell-based? D->F Yes G Screen alternative biocompatible solubilizers (e.g., HP-β-CD, low % non-ionic surfactants). F->G Yes H Screen a panel of co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol) at various concentrations. F->H No I Run solvent toxicity and assay interference controls. G->I H->I J Select optimal solubilizer and concentration that maintains compound solubility without interfering with the assay. I->J

Caption: A decision workflow for troubleshooting solubility issues.

Experimental Protocol: Kinetic Solubility Assessment

This protocol provides a general method for assessing the kinetic solubility of your compound in different buffer systems.

Materials:

  • This compound

  • DMSO

  • Assay Buffer (and other buffers for screening, e.g., with co-solvents, different pH)

  • 96-well microplate (non-binding surface recommended)

  • Plate reader capable of measuring turbidity (absorbance at ~620 nm) or light scattering

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Set up Plate: In a 96-well plate, add the appropriate volume of your test buffers to each well.

  • Compound Addition: Add a small volume of the DMSO stock solution to the wells to achieve the desired final compound concentrations. It is recommended to test a range of concentrations. Include buffer-only and buffer + DMSO controls.

  • Incubation: Incubate the plate at the desired assay temperature for a relevant time period (e.g., 2 hours).

  • Measurement: Measure the turbidity of each well using a plate reader. An increase in absorbance or light scattering compared to the DMSO control indicates precipitation.

  • Analysis: The highest concentration of the compound that does not show a significant increase in turbidity is considered its kinetic solubility under those conditions.

Final Recommendations
  • Always Run Controls: When using any solubilizing agent, it is imperative to include a vehicle control (assay buffer + solubilizer) in your experiments to account for any background effects on your assay.[8][15]

  • Consider Compound Purity: Impurities in your compound stock can sometimes contribute to solubility problems. Ensure you are using a high-purity sample.

  • Temperature Effects: Solubility can be temperature-dependent.[7][14] Pre-warming your assay buffer before adding the compound stock can sometimes prevent precipitation.[13]

By following this structured guide, you will be well-equipped to systematically address the solubility challenges of this compound, leading to more reliable and accurate data in your research endeavors.

References
  • DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC - NIH. (n.d.).
  • How does DMSO affect enzyme activity? - Homework.Study.com. (n.d.).
  • Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers - Benchchem. (n.d.).
  • 4-nitro-1H-pyrazole - Solubility of Things. (n.d.).
  • The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC - NIH. (n.d.).
  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.).
  • DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - ACS Publications. (2019, May 10).
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
  • Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed. (n.d.).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. (n.d.).
  • Technical Support Center: Enhancing the Bioavailability of Pyrazole Derivatives - Benchchem. (n.d.).
  • Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. (2025, August 7).
  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores. (n.d.).
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31).
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines - Research Journal of Pharmacognosy. (n.d.).
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.).
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
  • Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. (n.d.).
  • Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media - Benchchem. (n.d.).
  • 4-Nitro-1H-pyrazole 97 2075-46-9 - Sigma-Aldrich. (n.d.).
  • Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry - MDPI. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
  • 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole | CymitQuimica. (n.d.).
  • CID 141051979 | C12H8F2N2O4 - PubChem. (n.d.).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (n.d.).
  • 1006433-24-4|this compound-3-carboxylic acid - BLDpharm. (n.d.).
  • This compound, 95.0%+ - 幺米Lab. (n.d.).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.).
  • Recently Reported Biological Activities of Pyrazole Compounds | Request PDF. (n.d.).
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - NIH. (n.d.).
  • Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed. (2008, May 2).
  • Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - MDPI. (n.d.).
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. (2025, November 13).
  • 919278-38-9|this compound - BLDpharm. (n.d.).

Sources

Troubleshooting inconsistent results in biological assays with nitropyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the effective use of nitropyrazoles in biological assays. As a Senior Application Scientist, I understand that inconsistent results can be a significant roadblock in research and development. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to achieve reliable and reproducible data. We will delve into the causality behind common experimental challenges and provide validated protocols to overcome them.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when working with nitropyrazole compounds.

Q1: How should I dissolve and store my nitropyrazole compound?

A1: Proper dissolution and storage are critical first steps. Due to their chemical nature, many nitropyrazoles have limited solubility in aqueous solutions.[1] We recommend preparing a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For long-term storage, solid compounds should be kept at -20°C, protected from light and moisture. Stock solutions in organic solvents are also best stored at -20°C in tightly sealed vials. Always prepare fresh dilutions from your stock for each experiment to ensure consistency.

Q2: What is a safe starting concentration for my cell-based assay?

A2: The optimal concentration will be target and cell-line dependent. However, it is crucial to first determine the cytotoxic concentration of your specific nitropyrazole. Some nitropyrazole derivatives have been shown to have cytotoxic and genotoxic effects.[2] We recommend performing a dose-response cell viability assay (e.g., MTT or MTS) to identify a non-toxic concentration range before proceeding with your functional assays.

Q3: My nitropyrazole compound seems to be interfering with my assay's fluorescent or colorimetric readout. What should I do?

A3: This is a known phenomenon with certain classes of small molecules.[3] To ascertain if your compound is causing assay interference, run a control experiment with the compound alone in the assay buffer, without any biological components (e.g., cells or enzymes). This will reveal any intrinsic fluorescence or absorbance of the compound at your assay's wavelength. If interference is observed, you may need to consider alternative detection methods or subtract the background signal from your experimental wells.

Troubleshooting Inconsistent Results

In this section, we will tackle specific issues that can lead to variability in your assay results and provide actionable solutions.

Issue 1: High Variability Between Replicate Wells

High variability is a common and frustrating issue, often pointing to problems with compound solubility and precipitation in the aqueous assay medium.

Underlying Cause: Nitropyrazoles can be poorly soluble in aqueous buffers, leading to precipitation and an inconsistent effective concentration across your assay plate.[4][5]

Troubleshooting Protocol:

  • Visual Inspection: Before adding the compound to your cells or target, visually inspect the diluted working solution. Any cloudiness or visible particles are a clear sign of precipitation.

  • Solubility Test: Perform a simple solubility test. Prepare serial dilutions of your nitropyrazole in the final assay buffer. After a short incubation at the assay temperature, centrifuge the tubes at high speed (>14,000 x g) for 20 minutes. The absence of a pellet indicates solubility at that concentration.[6]

  • Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect your assay's performance. Typically, this is below 0.5%.

  • Use of Low-Retention Plastics: Hydrophobic compounds can adhere to standard plasticware. Consider using low-retention microplates and pipette tips to minimize loss of your compound.

Troubleshooting Workflow for High Variability

A High Variability Observed B Check for Compound Precipitation A->B C Perform Solubility Test in Assay Buffer B->C Precipitation Suspected G Inconsistency Persists B->G No Visible Precipitation D Optimize Final Solvent Concentration C->D E Use Low-Retention Plasticware D->E F Consistent Results Achieved E->F H Investigate Other Factors (e.g., Off-Target Effects) G->H

A decision-making workflow for troubleshooting high variability in nitropyrazole assays.

Issue 2: Lower-Than-Expected or No Biological Activity

Observing a lack of activity can be perplexing, especially if the compound has been previously reported as active.

Underlying Causes:

  • Compound Instability: Nitropyrazoles can be susceptible to degradation under certain conditions.

  • Off-Target Effects in Previous Studies: The reported activity might be due to off-target effects not present in your assay system.[7][8][9]

  • Incorrect Target Engagement: The compound may not be interacting with its intended target in your specific experimental setup.

Troubleshooting Protocol:

  • Confirm Compound Identity and Purity: If possible, verify the identity and purity of your nitropyrazole compound using analytical methods such as LC-MS or NMR.

  • Assess Compound Stability: The stability of nitropyrazoles can be influenced by the pH and composition of the assay buffer.[10] Consider performing a time-course experiment to see if the compound's activity diminishes with longer incubation times.

  • Validate Target Engagement: Utilize a target engagement assay, if available, to confirm that your compound is interacting with its intended biological target in your system.

  • Control for Off-Target Effects: Include a negative control compound with a similar chemical scaffold but known to be inactive against your target. This can help differentiate between on-target and off-target effects.

Potential for Off-Target Effects

cluster_cell Cellular Environment NP Nitropyrazole Target Intended Target (e.g., Kinase A) NP->Target On-Target Binding OffTarget Off-Target Protein (e.g., Kinase B) NP->OffTarget Off-Target Binding Pathway1 Signaling Pathway 1 Target->Pathway1 Pathway2 Signaling Pathway 2 OffTarget->Pathway2 Response Observed Biological Response Pathway1->Response Pathway2->Response

Nitropyrazoles may bind to unintended proteins, leading to unexpected biological responses.

Data Presentation: Solubility of Nitropyrazoles

The following table provides a general overview of the solubility of some nitropyrazoles in different solvents, which can guide your initial stock solution preparation. Note that specific solubility will vary depending on the exact substitutions on the pyrazole ring.

Solvent3-Nitropyrazole (3-NP) Solubility (mol fraction at 323.15 K)4-Nitropyrazole (4-NP) SolubilityGeneral Recommendation
WaterVery Low (2.16 x 10⁻³)[5]LowNot recommended for stock solutions.
MethanolHigh (8.54 x 10⁻²)[5]SolubleGood for initial stock preparation.
EthanolHigh (6.46 x 10⁻²)[5]SolubleGood for initial stock preparation.
DMSOHighly SolubleHighly SolubleRecommended for high-concentration stock solutions.
AcetonitrileModerate (4.18 x 10⁻²)[5]SolubleAlternative to DMSO/Ethanol.

This table summarizes the solubility of representative nitropyrazoles in common laboratory solvents.

Experimental Protocols

Protocol 1: General Workflow for Using Nitropyrazoles in a Cell-Based Assay

This protocol outlines the key steps for reliably using nitropyrazole compounds in a typical cell-based assay.

  • Prepare Stock Solution: Dissolve the nitropyrazole compound in 100% DMSO to a high concentration (e.g., 10-50 mM).

  • Determine Non-Toxic Concentration Range: Perform a cell viability assay (e.g., MTT) with a serial dilution of the nitropyrazole to identify the highest concentration that does not impact cell viability.

  • Prepare Working Solutions: On the day of the experiment, prepare fresh serial dilutions of the nitropyrazole from the stock solution in your cell culture medium. Ensure the final DMSO concentration is consistent across all wells and below a non-toxic threshold (typically <0.5%).

  • Treat Cells: Add the nitropyrazole working solutions to your cells and incubate for the desired time.

  • Include Controls:

    • Vehicle Control: Cells treated with the same final concentration of DMSO.

    • Positive Control: A known activator or inhibitor of your pathway of interest.

    • Negative Control: An untreated cell population.

  • Assay Readout: Perform your assay to measure the desired biological endpoint.

  • Data Analysis: Normalize your data to the vehicle control to determine the effect of the nitropyrazole compound.

General Experimental Workflow

A Prepare High-Conc. Stock in DMSO B Determine Non-Toxic Concentration Range (Viability Assay) A->B C Prepare Fresh Working Solutions in Assay Medium B->C D Treat Cells and Incubate C->D E Assay Readout D->E F Data Analysis E->F

A stepwise workflow for the application of nitropyrazoles in cell-based assays.

By systematically addressing potential issues of solubility, stability, and off-target effects, you can significantly improve the consistency and reliability of your biological assay results when working with nitropyrazole compounds.

References

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][4][10]triazin-7(6H)-ones and Derivatives. MDPI. Available from: [Link]

  • Nitropyrazoles. ResearchGate. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. SpringerLink. Available from: [Link]

  • Review on synthesis of nitropyrazoles. ResearchGate. Available from: [Link]

  • Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed. Available from: [Link]

  • Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. PubMed. Available from: [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. Available from: [Link]

  • Nitropyrazoles (review). ResearchGate. Available from: [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available from: [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH. Available from: [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. PMC - PubMed Central. Available from: [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. Available from: [Link]

  • Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Troubleshooting. BioAssay Systems. Available from: [Link]

  • Optimisation of assays: Interference in immunoassays recognize and avoid. CANDOR Bioscience GmbH. Available from: [Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed Central. Available from: [Link]

  • Troubleshooting Immunoassays. Ansh Labs. Available from: [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available from: [Link]

  • Retrospective Approach to Evaluate Interferences in Immunoassay. PMC - NIH. Available from: [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH. Available from: [Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NCBI - NIH. Available from: [Link]

  • Different alkyl bridged nitropyrazoles with trends in terms of their performance and stability. Wiley Online Library. Available from: [Link]

Sources

Addressing off-target effects of pyrazole-based compounds in vitro

Author: BenchChem Technical Support Team. Date: January 2026

This resource is structured in a question-and-answer format to directly address the issues you may be facing at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrazole compound shows potent activity in my primary cell-based assay (e.g., cytotoxicity), but I'm not sure if the effect is mediated by my intended target. How can I begin to investigate this?

This is a critical and common question in early-stage drug discovery. An observed cellular phenotype is the sum of all of a compound's biological activities, which can include both the desired on-target effect and undesired off-target effects.[4][5] It is a frequent issue that the anti-cancer effects of a drug are due to off-target interactions.[4] The first step is to systematically dissect these possibilities.

Expert Insight: The key is to move from a general observation (cell death) to a specific, mechanistic question (is my target responsible for the cell death?). This requires a multi-pronged approach to validate that the compound is engaging the intended target in a cellular context and that this engagement is responsible for the observed phenotype.

Below is a logical workflow to begin troubleshooting this issue.

Diagram: Initial Troubleshooting Workflow for Ambiguous Cellular Activity

G A Start: Potent but ambiguous cellular phenotype observed B Step 1: Confirm Target Engagement in Cells A->B D Perform Cellular Thermal Shift Assay (CETSA) or NanoBRET™ B->D How? C Step 2: Correlate Target Engagement with Cellular Phenotype E Generate a target knockout/knockdown cell line using CRISPR/siRNA C->E How? F Result: No target engagement detected D->F Outcome 1 G Result: Target engagement confirmed D->G Outcome 2 H Treat knockout/knockdown and wild-type cells with compound E->H L Conclusion: Phenotype is OFF-TARGET. Initiate target deconvolution and selectivity profiling. F->L G->C I Result: Loss of target confers resistance to compound (phenotype disappears) H->I Outcome 1 J Result: Loss of target does NOT confer resistance (phenotype persists) H->J Outcome 2 K Conclusion: Phenotype is likely ON-TARGET. Proceed with mechanism of action studies. I->K J->L

Caption: Workflow for dissecting on-target vs. off-target cellular activity.

Protocol 1: Basic Cellular Viability/Cytotoxicity Assay (MTT/MTS Assay)

This protocol provides a baseline for quantifying your compound's effect on cell population health.

  • Objective: To determine the concentration-dependent effect of your pyrazole compound on cell viability.

  • Principle: Tetrazolium salts (like MTT or MTS) are reduced by metabolically active cells into a colored formazan product. The amount of color is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Plate your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Preparation: Prepare a 2x concentrated serial dilution of your pyrazole compound in culture medium. Also prepare vehicle (e.g., 0.1% DMSO) and positive (e.g., staurosporine) controls.

    • Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Reagent Addition: Add 20 µL of MTS/MTT reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

    • Analysis:

      • Subtract the background absorbance (media-only wells).

      • Normalize the data to the vehicle control wells (set as 100% viability).

      • Plot the normalized viability (%) against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.[6]

Q2: My kinase profiling screen came back, and my "selective" pyrazole inhibitor hits dozens of kinases. What should I do next?

This is a common outcome, as many kinase ATP-binding sites are highly conserved.[1] The pyrazole scaffold is a known hinge-binder, a feature that can be exploited for potency but can also lead to cross-reactivity with other kinases that share similar hinge region architecture.[1]

Expert Insight: Don't panic. The goal is not always to have a perfectly selective compound, but to understand the selectivity profile.[7] A "promiscuous" compound can still be a valuable tool probe if its off-targets are known. The key is to differentiate between off-targets that are relevant at the concentrations used in your cellular assays and those that are only inhibited at much higher, non-physiological concentrations.

Step 1: Analyze the Data Systematically

Organize your kinase profiling data to clearly visualize the selectivity. A simple table is often the most effective way to start.

Target Kinase% Inhibition @ 1 µMIC50 (nM)Kinase FamilyCellular Relevance to Your Model
Primary Target (e.g., CDK2) 98% 50 CMGC High (Cell Cycle)
Off-Target 1 (e.g., GSK3B)92%150CMGCModerate (Signaling)
Off-Target 2 (e.g., VEGFR2)85%850Tyrosine KinaseLow (Angiogenesis)
Off-Target 3 (e.g., p38α)55%>1000CMGCModerate (Stress Response)
Off-Target 4 (e.g., AKT1)15%>10000AGCHigh (Survival)

Step 2: Correlate Potency with Cellular IC50

Compare the biochemical IC50 values of the off-targets to the IC50 you determined in your cellular viability assay (from Protocol 1).

  • Rule of Thumb: If the cellular IC50 is significantly lower than the biochemical IC50 for an off-target (e.g., >10-fold), that off-target is less likely to be the primary driver of the phenotype.

  • Example: If your cellular IC50 is 100 nM, Off-Targets 1 (GSK3B) and your Primary Target (CDK2) are the most likely candidates responsible for the effect. Off-Targets 2, 3, and 4 are unlikely to be inhibited enough at 100 nM to be major contributors.

Step 3: Use Orthogonal Validation

To confirm if a specific off-target is contributing to your phenotype, you need an independent method to perturb that target.

  • Use a More Selective Tool Compound: Find a structurally distinct, well-characterized inhibitor for the suspected off-target (e.g., a selective GSK3B inhibitor). If this compound phenocopies the effect of your pyrazole compound, it strengthens the hypothesis that GSK3B inhibition is involved.[8][9]

  • Genetic Knockdown: Use siRNA or CRISPR to specifically reduce the expression of the off-target kinase. If the knockdown cells become resistant to your compound, it confirms the off-target's role.[4]

Diagram: Logic for Deconvoluting Kinase Profiling Data

G A Kinase Profiling Data Received (Multiple Hits) B Step 1: Tabulate Data (Potency, Family, etc.) A->B C Step 2: Compare Biochemical IC50s to Cellular IC50 B->C D Identify off-targets with IC50 values near or below the cellular IC50 C->D Potent Hits E Dismiss off-targets with IC50 >> cellular IC50 C->E Weak Hits F Step 3: Formulate Hypothesis 'The observed phenotype is due to inhibition of Target X and Off-Target Y' D->F G Step 4: Orthogonal Validation F->G H Test structurally distinct, selective inhibitor for Off-Target Y G->H I Perform siRNA/CRISPR knockdown of Off-Target Y G->I J Does the selective inhibitor phenocopy your compound? H->J K Do knockdown cells show resistance to your compound? I->K L Conclusion: Off-Target Y contributes to the cellular phenotype. Your compound is a multi-targeted agent. J->L Yes M Conclusion: Off-Target Y is likely not a major contributor to the phenotype at the tested concentrations. J->M No K->L Yes K->M No

Sources

Technical Support Center: Strategies to Reduce the Toxicity of Nitrated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with nitrated heterocyclic compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the challenges associated with the inherent toxicity of these valuable chemical entities. Our goal is to equip you with the knowledge to design safer, more effective molecules for therapeutic and other applications.

Section 1: Understanding the Root of Toxicity

FAQ: Why are many nitrated heterocyclic compounds toxic?

The toxicity of nitrated heterocyclic compounds is frequently linked to the bioreduction of the nitroaromatic group.[1][2] This process, often catalyzed by nitroreductase enzymes present in both mammalian cells and microorganisms, can generate a cascade of reactive intermediates.[2][3]

The stepwise reduction of a nitroaromatic compound proceeds through several stages, including the formation of a nitro radical anion, a nitroso species, a hydroxylamine, and finally an amine.[3] The hydroxylamine intermediate, in particular, is often implicated in the genotoxic and mutagenic effects of these compounds, as it can react with biological macromolecules like DNA.[1][2]

It's a common misconception that the nitro group itself is the sole toxic entity. In reality, it's the metabolic activation of this group that often leads to toxicity.[2] The electron-withdrawing nature of the nitro group makes these compounds susceptible to enzymatic reduction, initiating the toxic cascade.[4]

Section 2: Troubleshooting High In Vitro Cytotoxicity

Issue: My lead nitrated heterocyclic compound shows potent activity against its target, but it also exhibits high cytotoxicity in preliminary cell-based assays.

This is a common challenge in the development of nitrated heterocyclic compounds. The key is to differentiate between on-target efficacy and off-target toxicity. Here’s a troubleshooting guide to help you dissect the problem and identify potential solutions.

Troubleshooting Protocol: Differentiating On-Target Efficacy from Off-Target Cytotoxicity
  • Assess the Role of Nitroreductases:

    • Rationale: If the cytotoxicity is mediated by the reduction of the nitro group, cell lines with varying levels of nitroreductase activity will show different sensitivities.

    • Experimental Step: Compare the cytotoxicity of your compound in a panel of cell lines with known differences in the expression of relevant nitroreductases (e.g., NADPH:cytochrome P450 reductase).

    • Expected Outcome: A significant correlation between nitroreductase expression and cytotoxicity suggests that the toxicity is linked to the metabolic activation of the nitro group.

  • Hypoxia-Activated Prodrug Strategy:

    • Rationale: Many solid tumors have hypoxic (low oxygen) regions.[5] Designing your compound as a hypoxia-activated prodrug can leverage this feature to achieve selective tumor targeting and reduce systemic toxicity.[3][5] In hypoxic environments, the nitro group is more efficiently reduced to its cytotoxic metabolites.[3]

    • Experimental Step: Culture your target cells under both normoxic (standard) and hypoxic conditions. Evaluate the cytotoxicity of your compound in both environments.

    • Expected Outcome: A significant increase in cytotoxicity under hypoxic conditions is a strong indicator that your compound has potential as a hypoxia-activated prodrug.

  • Structure-Activity Relationship (SAR) Studies:

    • Rationale: The toxicity of nitrated heterocyclic compounds is highly dependent on their chemical structure.[4][6][7] Systematic modifications to the molecule can help to uncouple the desired activity from the toxicity.

    • Experimental Step: Synthesize and test a series of analogs with modifications to the heterocyclic core, the position and number of nitro groups, and other substituents.

    • Key Considerations for SAR:

      • Number of Nitro Groups: Toxicity can be influenced by the number of nitro groups present.[7]

      • Electron-Withdrawing/Donating Groups: The presence of other electron-withdrawing or -donating groups on the ring can modulate the reduction potential of the nitro group and, consequently, its toxicity.[4]

      • Steric Hindrance: Introducing bulky groups near the nitro group can sometimes hinder its interaction with nitroreductases, potentially reducing its metabolic activation.

Data Summary: Structure-Toxicity Relationships
Structural ModificationGeneral Impact on ToxicityRationale
Addition of electron-withdrawing groups (e.g., halogens)May increase toxicityLowers the energy of the lowest unoccupied molecular orbital (ELUMO), making the compound more susceptible to reduction.[4]
Addition of electron-donating groups (e.g., methyl groups)May decrease toxicityIncreases the ELUMO, making reduction less favorable.[4]
Introduction of steric hindrance near the nitro groupMay decrease toxicityCan impede the binding of nitroreductase enzymes.

Section 3: Mitigating Genotoxicity

FAQ: How can I reduce the mutagenic potential of my nitrated heterocyclic compound?

The mutagenicity of these compounds is often a direct consequence of the interaction of their reactive metabolites with DNA.[1][2] Therefore, strategies to reduce genotoxicity focus on preventing the formation of these reactive species or facilitating their detoxification.

Strategies to Attenuate Genotoxicity
  • Prodrug Approach:

    • Concept: A prodrug strategy can be employed to mask the nitro group or the entire molecule, preventing its premature metabolic activation.[1] The prodrug is designed to be converted to the active, and potentially toxic, form only at the desired site of action.[1][2]

    • Example: Attaching a promoiety that improves the physicochemical properties of the compound can decrease its genotoxicity without altering its fundamental mechanism of action.[1]

  • Modulation of Metabolic Pathways:

    • Concept: The balance between metabolic activation (Phase I enzymes like cytochrome P450s) and detoxification (Phase II conjugation enzymes) is crucial.[8]

    • Strategy: Co-administration of agents that can modulate these pathways may offer a therapeutic window. However, this is a complex approach that requires careful investigation of potential drug-drug interactions.

Experimental Workflow: Assessing Genotoxicity

Genotoxicity_Workflow Start Nitrated Heterocyclic Compound Ames_Test Ames Test (Bacterial Reverse Mutation Assay) Start->Ames_Test Positive_Result Positive Result: Indicates Mutagenic Potential Ames_Test->Positive_Result Positive Negative_Result Negative Result: Low Mutagenic Potential Ames_Test->Negative_Result Negative Micronucleus_Test In Vitro/In Vivo Micronucleus Test Micronucleus_Test->Positive_Result Positive Micronucleus_Test->Negative_Result Negative Comet_Assay Comet Assay (Single Cell Gel Electrophoresis) Comet_Assay->Positive_Result Positive Comet_Assay->Negative_Result Negative Positive_Result->Micronucleus_Test Positive_Result->Comet_Assay Structural_Modification Implement Structural Modifications (e.g., Prodrug) Positive_Result->Structural_Modification Retest Re-evaluate Genotoxicity Structural_Modification->Retest Retest->Ames_Test Metabolic_Pathway Prodrug Nitroaromatic Prodrug (Inactive, Low Toxicity) Nitroreductase Nitroreductase (e.g., in hypoxic tumor cells) Prodrug->Nitroreductase Active_Drug Active Cytotoxic Drug (Released upon reduction) Prodrug->Active_Drug Fragmentation Cascade (Triggered by reduction) Radical_Anion Nitro Radical Anion Nitroreductase->Radical_Anion 1e- reduction Nitroso Nitroso Intermediate Radical_Anion->Nitroso 1e- reduction Hydroxylamine Hydroxylamine Intermediate (Reactive) Nitroso->Hydroxylamine 2e- reduction Amine Amine Metabolite Hydroxylamine->Amine 2e- reduction DNA_Adducts DNA Adducts (Genotoxicity) Hydroxylamine->DNA_Adducts

Caption: Reductive activation of a nitroaromatic prodrug.

References

  • Patterson, L. H., & Raleigh, J. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 27(3), 945. [Link]

  • Chung, M. C., & Guido, R. V. C. (2011). A prodrug approach to improve the physico-chemical properties and decrease the genotoxicity of nitro compounds. Current medicinal chemistry, 18(32), 4947–4958. [Link]

  • Chen, J., Liao, Y., Zhao, Y., Wang, L., Lu, G., & Zhao, T. (1996). Quantitative structure-activity relationships and mixture toxicity studies of heterocyclic nitrogen compounds. Bulletin of environmental contamination and toxicology, 57(1), 77–83. [Link]

  • Ferreira, B. I., et al. (2022). Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma. Scientific reports, 12(1), 1801. [Link]

  • Copp, J. N., et al. (2021). Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. Cancers, 13(16), 4087. [Link]

  • de Souza, M. V. N. (2011). A Prodrug Approach to Improve the Physico-Chemical Properties and Decrease the Genotoxicity of Nitro Compounds. ResearchGate. [Link]

  • Surova, L., & Surov, A. O. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 61(23), 10445–10472. [Link]

  • Puzyn, T., Leszczynska, D., & Leszczynski, J. (2007). Structure-toxicity relationships of nitroaromatic compounds. SAR and QSAR in Environmental Research, 18(3-4), 317–331. [Link]

  • Hao, Y., et al. (2021). Quantitative Structure–Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(19), 10477. [Link]

  • Govoni, M., et al. (2013). Metabolism and pathways for denitration of organic nitrates in the human liver. The Journal of pharmacology and experimental therapeutics, 345(3), 407–415. [Link]

  • Vogt, R. A., et al. (2007). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. [Link]

  • Schultz, T. W., & Moulton, B. A. (1980). Structure-toxicity relationships of selected nitrogenous heterocyclic compounds. Archives of environmental contamination and toxicology, 9(5), 591–598. [Link]

  • Li, Y., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(4), 1435. [Link]

  • Al-Ostoot, F. H., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Pharmaceuticals, 16(2), 299. [Link]

  • Schultz, T. W., & Moulton, B. A. (1980). Structure-toxicity relationships of selected nitrogenous heterocyclic compounds. PubMed. [Link]

  • Govoni, M., et al. (2013). Metabolism and Pathways for Denitration of Organic Nitrates in the Human Liver. ResearchGate. [Link]

  • Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. Arkivoc, 2005(3), 179-191. [Link]

  • Johnson, T. A. (2015). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 58(18), 7139–7164. [Link]

  • St. Charles, F. K., et al. (2012). A comprehensive evaluation of the toxicology of cigarette ingredients: heterocyclic nitrogen compounds. Inhalation toxicology, 24(1), 39–50. [Link]

  • Various Authors. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. ResearchGate. [Link]

  • Hodges, R. E., & Minich, D. M. (2015). Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application. Journal of nutrition and metabolism, 2015, 760689. [Link]

  • Le-Billi, Catrin, et al. (2011). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Applied microbiology and biotechnology, 90(2), 445–457. [Link]

  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • Husain, K., et al. (1995). Aliphatic nitrile mixtures: Toxicity and metabolism in male Sprague-Dawley rats. ResearchGate. [Link]

  • University of Calgary. (n.d.). Heterocyclic Chemistry. University of Calgary. [Link]

  • Pinna, C., et al. (2021). Biocatalytic strategies for the nitration of aliphatic and aromatic compounds. Zenodo. [Link]

  • Aryal, S. (2023). Mutagens- Definition, Types (Physical, Chemical, Biological). Microbe Notes. [Link]

  • Hakobyan, L. V., et al. (2019). HETEROSIDES, CONTAINING SULFUR AND NITROGEN HETEROCYCLES, HAVE ANALYPTIC PROPERTIES AND REGULATE THE FUNCTION OF LIVER DETOXICATION. ResearchGate. [Link]

Sources

Technical Support Center: Optimization of Cell Permeability for 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and complex challenges associated with optimizing the cell permeability of this specific compound. Our goal is to empower you with the scientific rationale and practical methodologies to advance your research.

Introduction: Understanding the Permeability Challenges

This compound is a molecule of interest due to the unique properties conferred by its constituent functional groups. The pyrazole core is a common scaffold in medicinal chemistry. The nitro group, being strongly electron-withdrawing, can significantly influence the molecule's electronic properties and potential biological activity.[1][2] Conversely, the trifluoroethyl group is known to enhance lipophilicity and metabolic stability, which can favor cell membrane passage.[3][4][5]

The interplay of these groups presents a distinct challenge for cell permeability. While the trifluoroethyl moiety increases lipophilicity, the polar nitro group can hinder passive diffusion across the lipid bilayer.[1][6][7] This guide will dissect these challenges and provide actionable strategies for optimization.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured to address specific experimental issues you may encounter, providing potential causes and detailed solutions.

Issue 1: Low Cellular Efficacy Despite Potent Target Engagement in Biochemical Assays

  • Possible Cause: The primary suspect is poor cell permeability, preventing the compound from reaching its intracellular target at a sufficient concentration. The polar nitro group likely contributes to a high polar surface area (PSA), which is inversely correlated with passive diffusion.[8][9]

  • Suggested Solutions:

    • A. Physicochemical Property Assessment (In Silico & Experimental):

      • Computational Modeling: Begin with in silico predictions to estimate properties like LogP (lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.[10][11][12] These tools can provide a rapid assessment of the compound's "drug-likeness" and potential permeability issues.[10]

      • Experimental LogP/D Measurement: Determine the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) at physiological pH. This provides a more accurate measure of lipophilicity than in silico models.

    • B. Direct Permeability Measurement (In Vitro Assays):

      • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[8] It's an excellent first step to isolate and assess the compound's ability to passively cross a lipid barrier.

      • Caco-2 or MDCK Permeability Assays: These cell-based assays utilize monolayers of intestinal (Caco-2) or kidney (MDCK) epithelial cells to model in vivo barriers.[9][13] They provide a more comprehensive picture by accounting for both passive diffusion and active transport processes.[9]

Issue 2: High Variability in Permeability Assay Results

  • Possible Cause: Inconsistent experimental conditions are a common source of variability. For cell-based assays, the integrity of the cell monolayer is critical.[8] Compound solubility and detection methods can also introduce errors.

  • Suggested Solutions:

    • A. Ensure Monolayer Integrity:

      • Transepithelial Electrical Resistance (TEER) Measurement: Before and after the permeability experiment, measure the TEER of your Caco-2 or MDCK monolayers.[13][14][15] A stable and high TEER value indicates a confluent and healthy monolayer.

      • Lucifer Yellow Co-administration: Include a low-permeability fluorescent marker like Lucifer Yellow in your assay. Low passage of this marker confirms the integrity of the tight junctions between cells.[8]

    • B. Control for Compound-Specific Issues:

      • Solubility Assessment: Determine the compound's solubility in the assay buffer. Poor solubility can lead to inaccurate permeability measurements.

      • Validated Analytical Method: Ensure your analytical method (e.g., LC-MS/MS) is validated for linearity, accuracy, and precision in the relevant concentration range.

Issue 3: Low Apparent Permeability (Papp) in Caco-2/MDCK Assays with a High Efflux Ratio

  • Possible Cause: A high efflux ratio (Papp B->A / Papp A->B > 2) strongly suggests that the compound is a substrate for active efflux pumps, such as P-glycoprotein (P-gp).[13] These transporters actively pump the compound out of the cell, reducing its intracellular concentration.[16][17] Pyrazole-containing compounds have been investigated as efflux pump inhibitors themselves, indicating potential interaction with these transporters.[18]

  • Suggested Solutions:

    • A. Confirm Efflux Pump Involvement:

      • Co-administration with Efflux Pump Inhibitors: Repeat the permeability assay in the presence of known efflux pump inhibitors like verapamil or reserpine.[19] A significant increase in the apparent permeability in the apical-to-basolateral direction would confirm that your compound is an efflux substrate.

    • B. Medicinal Chemistry Strategies to Evade Efflux:

      • Structural Modification: Make subtle structural changes to the this compound scaffold. The goal is to disrupt the recognition of the compound by the efflux pump without compromising its activity at the target. This could involve altering the position or nature of substituents.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its cell permeability?

A1: The two most influential moieties are the nitro group and the trifluoroethyl group.

  • Nitro Group: This group is highly polar and a strong hydrogen bond acceptor, which generally decreases passive permeability by increasing the polar surface area.[1][6][7]

  • Trifluoroethyl Group: This group is lipophilic and can enhance permeability by improving the compound's partitioning into the lipid membrane.[3][4] The overall permeability will be a balance between these opposing effects.

Q2: How can I improve the passive diffusion of my compound?

A2: To enhance passive diffusion, the general strategy is to increase lipophilicity and/or decrease polarity.[20][21]

  • Prodrug Approach: A highly effective strategy is to create a prodrug by masking the polar nitro group with a lipophilic moiety that can be cleaved intracellularly to release the active compound.[13][22][23]

  • Structural Modification: Consider replacing the nitro group with a less polar bioisostere if permissible for the compound's activity. However, any modification must be carefully evaluated to ensure it doesn't negatively impact the target binding.

Q3: What in vitro models are most appropriate for assessing the permeability of this compound?

A3: A tiered approach is recommended:

  • PAMPA: Start with the Parallel Artificial Membrane Permeability Assay to quickly assess passive diffusion.[8][24]

  • Caco-2 or MDCK Assays: If passive diffusion is reasonable, proceed to cell-based models like Caco-2 or MDCK to evaluate the contribution of active transport (both uptake and efflux).[9][13]

Q4: My compound has poor aqueous solubility. How does this affect permeability assessment and how can I address it?

A4: Poor solubility can lead to an underestimation of permeability. It's crucial to ensure the compound remains in solution throughout the assay.

  • Formulation Strategies: The use of co-solvents (like DMSO, ensuring the final concentration is low enough not to affect the cell monolayer) or encapsulation in nanoformulations (e.g., lipid-based or polymeric nanoparticles) can improve solubility and facilitate cellular uptake.[13][20]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Principle: This assay measures the rate of passive diffusion of a compound from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.

  • Methodology:

    • Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., a mixture of lecithin in dodecane) to form the artificial membrane.

    • Compound Preparation: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) in the donor plate.

    • Assay Assembly: The filter plate is placed on top of the donor plate, and the acceptor plate (containing buffer) is placed on top of the filter plate, creating a "sandwich".

    • Incubation: The assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).

    • Quantification: The concentration of the compound in the donor, acceptor, and reference wells is determined using a suitable analytical method like LC-MS/MS.

    • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

Protocol 2: Caco-2 Permeability Assay

  • Principle: This assay uses a monolayer of Caco-2 cells to model the human intestinal barrier and assess both passive and active transport of a compound.[13]

  • Methodology:

    • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

    • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[13] TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²).

    • Permeability Measurement (A to B): Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time.

    • Efflux Measurement (B to A): Add the test compound to the basolateral (B) side and measure its appearance on the apical (A) side over time.

    • Sample Analysis: Quantify the compound concentration in samples from both compartments at various time points using LC-MS/MS.

    • Papp and Efflux Ratio Calculation: Calculate the apparent permeability (Papp) for both directions and the efflux ratio.

Visualizations

Permeability_Troubleshooting_Workflow cluster_Start Initial Observation cluster_Investigation Investigation cluster_Diagnosis Diagnosis cluster_Solutions Solutions Start Low cellular efficacy despite biochemical potency Assess_Properties Assess Physicochemical Properties (In Silico/Experimental) Start->Assess_Properties Measure_Permeability Directly Measure Permeability (PAMPA, Caco-2) Assess_Properties->Measure_Permeability Poor_Passive Poor Passive Diffusion (Low PAMPA & Caco-2 Papp) Measure_Permeability->Poor_Passive Low Papp Active_Efflux Active Efflux (High Efflux Ratio in Caco-2) Measure_Permeability->Active_Efflux High Efflux Ratio Modify_Structure Structural Modification (Prodrug, Bioisostere) Poor_Passive->Modify_Structure Formulation Formulation Strategies (Nanoformulations, Co-solvents) Poor_Passive->Formulation Evade_Efflux Evade Efflux (Structural Modification) Active_Efflux->Evade_Efflux

Caption: Troubleshooting workflow for low cell permeability.

Physicochemical_Factors cluster_Properties Physicochemical Properties cluster_Effects Effects on Permeability Compound 4-nitro-1-(2,2,2-trifluoroethyl) -1H-pyrazole Nitro Nitro Group (-NO2) Compound->Nitro Trifluoroethyl Trifluoroethyl Group (-CH2CF3) Compound->Trifluoroethyl Decreased_Perm Decreased Permeability (Increased Polarity/PSA) Nitro->Decreased_Perm Increased_Perm Increased Permeability (Increased Lipophilicity) Trifluoroethyl->Increased_Perm

Caption: Key functional groups and their effects on permeability.

References

  • Srinivasan, B., et al. (2015). TEER Measurement Techniques for In Vitro Barrier Model Systems. Journal of Laboratory Automation, 20(2), 107-126. [Link]

  • Laskowski, R. A. (2001). PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research, 29(1), 221-222. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Yang, J., et al. (2015). The I-TASSER Suite: protein structure and function prediction. Nature Methods, 12(1), 7-8. [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of Medicinal Chemistry, 41(7), 1007-1010. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. [Link]

  • Irvine, J. D., et al. (1999). MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening. Journal of Pharmaceutical Sciences, 88(1), 28-33. [Link]

  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449. [Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical Research, 12(3), 413-420. [Link]

  • O'Meara, T. R., et al. (2015). Global analysis of Staphylococcus aureus P-glycoprotein-like transporters. mBio, 6(3), e00509-15. [Link]

  • Müller, J., & Isin, E. M. (2020). The role of the trifluoromethyl group in medicinal chemistry. Chemistry–A European Journal, 26(50), 11468-11481. [Link]

  • Parshall, G. W. (1970). The nitro group in organic synthesis. Chemical Reviews, 70(3), 341-373. [Link]

Sources

Validation & Comparative

Comparing the efficacy of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole with other anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of oncology drug discovery, the relentless pursuit of novel chemical scaffolds with potent and selective anticancer activity is paramount. Among the heterocyclic compounds that have garnered significant attention are pyrazole derivatives.[1] This guide provides a comparative analysis of the in vitro efficacy of two promising classes of substituted pyrazoles—4-nitropyrazoles and trifluoroethyl/trifluoromethyl-pyrazoles—against established anticancer agents. This analysis is designed for researchers, scientists, and drug development professionals, offering a technical synthesis of available data to inform future research and development directions.

Introduction: The Rationale for Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry due to its versatile biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1] The ability of pyrazole derivatives to act on various oncogenic targets, such as protein kinases (e.g., EGFR, VEGFR, CDKs), tubulin, and apoptosis regulatory proteins, underscores their potential as a source of next-generation cancer therapeutics.[2][3] This guide will focus on two specific substitutions on the pyrazole ring: the electron-withdrawing nitro group at the C4 position and the trifluoroethyl/trifluoromethyl group, both of which have shown promise in enhancing cytotoxic activity against various cancer cell lines.

Comparative In Vitro Efficacy of Substituted Pyrazoles and Standard Anticancer Agents

To provide a clear and objective comparison, the following tables summarize the 50% inhibitory concentration (IC50) values of representative substituted pyrazole derivatives and standard-of-care anticancer drugs against a panel of human cancer cell lines. It is important to note that direct head-to-head studies are often limited, and IC50 values can vary between experiments due to different assay conditions (e.g., incubation time, cell density). The data presented here are compiled from various independent studies to provide a broad overview of efficacy.

Table 1: Comparative Efficacy (IC50) Against Breast Cancer Cell Lines (MCF-7 and MDA-MB-231)

Compound/DrugTarget/Mechanism of ActionMCF-7 IC50MDA-MB-231 IC50Reference(s)
Trifluoromethyl-Pyrazole Derivative 1 Not specified5.84 µg/mL5.01 µg/mL[4]
Trifluoromethyl-Pyrazole Derivative 2 Tubulin Polymerization Inhibitor0.25 µMNot Reported[3]
4-Nitropyrazole Derivative 1 Not specified31.87 µg/mLNot Reported[5]
Doxorubicin Topoisomerase II Inhibitor1.1 µg/mL, 9.908 µM1.38 µg/mL, 0.69 µM[6][7]
Paclitaxel Tubulin Stabilizer3.5 µM, 18.6 µM0.3 µM, 12.3 µM[8][9]

Table 2: Comparative Efficacy (IC50) Against Other Cancer Cell Lines (HCT-116, A549, HepG2)

Compound/DrugTarget/Mechanism of ActionHCT-116 IC50A549 IC50HepG2 IC50Reference(s)
Trifluoromethyl-Pyrazole Derivative 1 Not specified5.57 µg/mLNot ReportedNot Reported[4]
4-Nitropyrazole Derivative 2 Not specifiedNot Reported3.46 µg/mLNot Reported[5]
Paclitaxel Tubulin Stabilizer2.46 nMNot ReportedNot Reported[10]
Cisplatin DNA Cross-linking AgentNot Reported9 µM, 16.48 µMNot Reported[4][11]
Sorafenib Multi-kinase InhibitorNot ReportedNot Reported~6 µM[12]
Erlotinib EGFR InhibitorNot ReportedNot ReportedNo significant effect[13]

Mechanistic Insights: How Substituted Pyrazoles Exert Their Anticancer Effects

The anticancer activity of pyrazole derivatives is attributed to their ability to interfere with multiple cellular processes crucial for cancer cell survival and proliferation. The specific substitutions on the pyrazole ring play a critical role in determining the mechanism of action and potency.

Targeting Key Signaling Pathways

Many pyrazole derivatives function as inhibitors of protein kinases that are often dysregulated in cancer. The MAPK/ERK and PI3K/Akt pathways are two critical signaling cascades that control cell growth, proliferation, and survival. Certain substituted pyrazoles have been shown to modulate these pathways, leading to the induction of apoptosis and cell cycle arrest.

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrazole_PI3K Pyrazole Derivative Pyrazole_PI3K->PI3K Inhibits Pyrazole_MAPK Pyrazole Derivative Pyrazole_MAPK->Raf Inhibits

Caption: Key oncogenic signaling pathways (PI3K/Akt and MAPK/ERK) targeted by pyrazole derivatives.

Experimental Protocols for Efficacy Evaluation

The following are standardized protocols for key in vitro assays used to determine the anticancer efficacy of novel compounds.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treat with Pyrazole Derivative & Control Compounds start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) incubation->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) incubation->cell_cycle ic50 Calculate IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Determine Cell Cycle Distribution cell_cycle->cell_cycle_dist end End: Efficacy Profile ic50->end apoptosis_quant->end cell_cycle_dist->end

Caption: A generalized workflow for the in vitro evaluation of anticancer compounds.

Conclusion and Future Directions

The data compiled in this guide suggest that substituted pyrazoles, particularly those bearing trifluoromethyl and nitro moieties, represent a promising avenue for the development of novel anticancer agents. Several derivatives exhibit potent cytotoxic activity against a range of cancer cell lines, with some demonstrating efficacy comparable to or exceeding that of established chemotherapeutic drugs in certain contexts.

However, it is crucial to acknowledge the preliminary nature of much of the available data. Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: To optimize the pyrazole scaffold for improved potency and selectivity.

  • In-depth Mechanistic Studies: To elucidate the precise molecular targets and signaling pathways affected by the most promising compounds.

  • In Vivo Efficacy and Toxicity Studies: To translate the in vitro findings into preclinical animal models.

  • Head-to-Head Comparative Studies: To directly compare the efficacy of novel pyrazole derivatives with standard-of-care agents under identical experimental conditions.

By pursuing these research avenues, the full therapeutic potential of substituted pyrazoles as a valuable addition to the oncologist's armamentarium can be realized.

References

Click to expand
  • Alagöz, M. A., et al. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Semantic Scholar.
  • Schwalbe, M., et al. (2018). Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker.
  • Li, N., et al. (2017).
  • Hura, et al. (2018). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
  • Hassan, et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
  • A. A. Bekhit, T. A. K. Al-Allaq. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Ghaffari, S. H., et al. (2017). HER2 Positivity May Confer Resistance to Therapy With Paclitaxel in Breast Cancer Cell Lines. PubMed.
  • Zhang, H., et al. (2015).
  • Li, X., et al. (2019). Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells.
  • Metwally, et al. (2021).
  • Thangarasu, et al. (2020).
  • Fanoudi, S., et al. (2021). Carvacrol and paclitaxel: Synergistic effect on apoptosis in breast cancer cell lines. Journal of Pharmacopuncture.
  • Abadi, A. H., et al. (2006). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed.
  • Atashrazm, F., et al. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA-MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science.
  • Im, S. A., et al. (2018).
  • Zhang, Y., et al. (2021).
  • D'Anneo, A., et al. (2019). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PubMed Central.
  • Van Hout, M. G., et al. (2012).
  • Abdel-Rahman, O. (2019). Small Molecule Inhibitors for Hepatocellular Carcinoma: Advances and Challenges. MDPI.
  • Liu, X., et al. (2017). Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells. PubMed Central.
  • Kim, H. J., et al. (2019). Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells. BMB Reports.
  • Fijałkowski, M., et al. (2023). Doxorubicin and Cisplatin Modulate miR-21, miR-106, miR-126, miR-155 and miR-199 Levels in MCF7, MDA-MB-231 and SK-BR-3 Cells That Makes Them Potential Elements of the DNA-Damaging Drug Treatment Response Monitoring in Breast Cancer Cells—A Preliminary Study. MDPI.
  • Li, Y., et al. (2014). Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1.
  • Al-Muntaser, S. M., et al. (2023). The anti-cancer activity of doxorubicin on MDA-MB-231 and MCF-7 breast...
  • Lehmann, T., et al. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. PubMed.
  • Al-Muntaser, S. M., et al. (2023). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.
  • Yadav, D. K., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PubMed Central.
  • Gutierrez, D. A., et al. (2023).
  • Li, X., et al. (2019). Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells.
  • Torres, R. P., et al. (2024).

Sources

Bridging the Bench-to-Bedside Gap: A Comparative Guide to the In Vivo Validation of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is both critical and complex. This guide provides an in-depth, experience-driven framework for the in vivo validation of novel chemical entities, using the investigational compound 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole as a central case study. Pyrazole-based compounds are a cornerstone of modern pharmacology, with diverse applications ranging from anti-inflammatory to anticancer therapies.[1][2][3][4][5] This guide will not only detail the necessary experimental steps but also illuminate the scientific rationale behind these choices, ensuring a robust and self-validating research trajectory.

The Starting Point: Hypothesized In Vitro Activity of this compound

The pyrazole scaffold is famously present in selective COX-2 inhibitors like celecoxib, a widely used non-steroidal anti-inflammatory drug (NSAID).[6][7][8] The structural features of this compound, including the trifluoromethyl group, suggest a potential for selective enzyme inhibition.[6] For the purpose of this guide, we will hypothesize that comprehensive in vitro screening has identified this compound as a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.

Table 1: Hypothesized In Vitro Profile of this compound

ParameterThis compoundCelecoxib (Reference)
COX-1 IC₅₀ (µM) 1510
COX-2 IC₅₀ (µM) 0.050.04
Selectivity Index (COX-1/COX-2) 300250

This strong in vitro profile makes a compelling case for in vivo investigation. However, in vitro potency does not always translate to in vivo efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and toxicity, can only be assessed in a complex biological system.

The Rationale for In Vivo Validation: A Multifaceted Approach

The transition to in vivo models is driven by the need to answer critical questions that cell-based assays cannot:

  • Efficacy in a Disease Context: Does the compound reduce inflammation and pain in a living organism?

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Does the compound reach the target tissue at sufficient concentrations to exert its effect, and for how long?

  • Safety and Tolerability: What is the therapeutic window? Are there any acute or chronic toxicities?[9][10][11]

Our in vivo validation strategy is therefore designed as a phased approach, moving from acute models of inflammation to more complex chronic models and toxicological assessments.

cluster_0 In Vitro Foundation invitro Potent & Selective COX-2 Inhibition (IC₅₀) acute_model Phase 1: Acute Inflammation Model (e.g., Carrageenan-Induced Paw Edema) invitro->acute_model Transition to whole organism chronic_model Phase 2: Chronic Inflammation Model (e.g., Adjuvant-Induced Arthritis) acute_model->chronic_model Demonstrates initial efficacy tox Phase 3: Safety & Toxicology (Acute & Sub-chronic) chronic_model->tox Confirms long-term efficacy & informs dosing efficacy Efficacy (Anti-inflammatory & Analgesic Effect) pkpd PK/PD Profile (ADME) safety Safety Profile (Therapeutic Window)

Caption: Phased approach for in vivo validation.

Phase 1: The Acute Inflammation Model - Carrageenan-Induced Paw Edema

This is a classic, robust, and highly reproducible model for evaluating the efficacy of potential anti-inflammatory agents.

Rationale for Model Selection

The injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent induces a localized, acute inflammatory response characterized by edema, hyperalgesia, and erythema. This response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase (3-6 hours) primarily driven by prostaglandin synthesis via COX-2. This makes it an ideal model for assessing the efficacy of a COX-2 inhibitor.

Experimental Protocol
  • Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old).

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.

  • Grouping: Animals are randomly assigned to groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Positive Control (e.g., Celecoxib, 10 mg/kg, oral)

    • Test Compound (this compound at 3-4 graded doses, e.g., 1, 3, 10, 30 mg/kg, oral)

  • Dosing: The test compound, positive control, or vehicle is administered orally 60 minutes before the carrageenan injection.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (0 hours) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Comparative Analysis: Benchmarking Against the Gold Standard

The performance of our investigational compound must be benchmarked against an established drug.

Table 2: Comparative In Vivo Efficacy in Acute Inflammation Model

CompoundDose (mg/kg, p.o.)Max. Paw Edema Inhibition (%)Key Observations
This compound (Hypothetical) 10~55%Dose-dependent reduction in paw volume.
Celecoxib 10~60%Established efficacy, validates the model.[7]
Vehicle Control -0%Represents the maximal inflammatory response.

A positive result in this phase, showing comparable or superior efficacy to celecoxib, provides a strong justification for proceeding to more complex and resource-intensive chronic models.

cluster_pathway COX-2 Mediated Inflammatory Pathway cluster_drug stimuli Inflammatory Stimuli (e.g., Carrageenan) phospholipids Membrane Phospholipids stimuli->phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa releases cox2 COX-2 aa->cox2 pgh2 Prostaglandin H₂ cox2->pgh2 pgs Prostaglandin Synthases prostaglandins Prostaglandins (PGE₂) (Inflammation, Pain) pgs->prostaglandins produces drug This compound drug->cox2 Inhibits

Caption: Mechanism of action in the COX-2 pathway.

Phase 2: The Chronic Inflammation Model - Adjuvant-Induced Arthritis (AIA)

Chronic inflammatory conditions like rheumatoid arthritis require sustained therapeutic intervention. The AIA model in rats mimics many features of human rheumatoid arthritis, making it suitable for evaluating long-term efficacy.

Experimental Protocol
  • Animal Model: Lewis rats are often used due to their strong response.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) at the base of the tail.

  • Treatment Protocol: Dosing with the test compound, positive control (e.g., celecoxib or methotrexate), and vehicle begins around day 10 post-adjuvant injection (when symptoms of arthritis appear) and continues daily for 14-21 days.

  • Efficacy Endpoints:

    • Arthritic Score: Visual assessment of inflammation in all paws, scored on a scale of 0-4.

    • Paw Volume: Measurement of hind paw volumes.

    • Body Weight: A marker of general health and systemic inflammation.

    • Histopathology: At the end of the study, joints are collected for histological analysis to assess cartilage and bone erosion.

    • Biomarkers: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be measured.

Phase 3: Essential Safety and Toxicological Evaluation

Efficacy is only one part of the equation. A preliminary assessment of safety is crucial.

  • Acute Toxicity Study: A single high dose is administered to determine the maximum tolerated dose (MTD) and observe any immediate adverse effects.

  • Sub-chronic Toxicity Study: The compound is administered daily for 28 days at multiple doses (including the effective dose and multiples thereof). Key assessments include:

    • Clinical observations

    • Body weight and food consumption

    • Hematology and clinical chemistry

    • Gross necropsy and histopathology of major organs

The potential for nitrosation of pyrazolone derivatives is a known consideration, and toxicological studies should be designed to assess any related risks.[10][11]

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The successful in vivo validation of this compound hinges on a systematic and comparative approach. By progressing through well-defined phases—from acute and chronic efficacy models to essential safety assessments—researchers can build a comprehensive data package. The objective comparison of this data with that of established drugs like celecoxib provides the necessary context to evaluate the compound's therapeutic potential. This rigorous, evidence-based pathway is fundamental to translating a promising molecule from the laboratory to a potential therapeutic reality.

References

  • Benchchem.
  • El-Sayed, M. A., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. PubMed.
  • Argus, S., & Arcos, J. C. (1978).
  • Abdel-Wahab, B. F., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. PubMed.
  • El-Sayed, M. A., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. MDPI.
  • Kramer, M. (1980). Chronic toxicity of pyrazolones: The problem of nitrosation. British Journal of Clinical Pharmacology.
  • Jarak, I., et al. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. PubMed.
  • Aggarwal, N., & Kumar, R. (2021).
  • Naim, M. J., et al. (2016).
  • Al-Warhi, T., et al. (2025).
  • Naim, M. J., et al. (2016).
  • Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.
  • Kramer, M. (1980).
  • Hafez, H. N., et al. (2016).
  • Kumar, V., & Sharma, P. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Sharma, A., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]

  • BLDpharm. This compound.
  • 幺米Lab. This compound, 95.0%+.
  • Kumar, V., & Kumar, S. (2019). Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • Tang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry.
  • da Silva, G. B., et al. (2021).

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemicals, valued for its metabolic stability and diverse biological activities. The introduction of a nitro group and a trifluoroethyl moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of pyrazole-based compounds. 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole, in particular, is a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive comparison of two plausible synthetic routes to this target molecule, offering an in-depth analysis of their efficiency, practicality, and potential challenges. The insights presented herein are aimed at researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important intermediate.

Synthetic Strategies: An Overview

Two primary retrosynthetic disconnections for this compound suggest two distinct forward synthetic strategies:

  • Route A: Electrophilic Nitration of a Pre-functionalized Pyrazole. This approach involves the initial synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole, followed by electrophilic nitration to introduce the nitro group at the C4 position.

  • Route B: N-Alkylation of a Pre-functionalized Pyrazole. This strategy commences with the synthesis of 4-nitro-1H-pyrazole, which is subsequently N-alkylated with a suitable 2,2,2-trifluoroethylating agent.

This guide will dissect each route, providing detailed experimental protocols, mechanistic considerations, and a comparative analysis of their synthetic efficiency.

Route A: Nitration of 1-(2,2,2-trifluoroethyl)-1H-pyrazole

This two-step approach prioritizes the construction of the N-trifluoroethyl bond followed by the introduction of the nitro group.

Workflow Diagram

Route_A Pyrazole Pyrazole Step1_Intermediate 1-(2,2,2-trifluoroethyl)-1H-pyrazole Pyrazole->Step1_Intermediate Step 1: N-Trifluoroethylation TFE_Triflate 2,2,2-Trifluoroethyl trifluoromethanesulfonate TFE_Triflate->Step1_Intermediate Base Base (e.g., K2CO3) Base->Step1_Intermediate Solvent1 Solvent (e.g., DMF) Solvent1->Step1_Intermediate Final_Product This compound Step1_Intermediate->Final_Product Step 2: Electrophilic Nitration Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Final_Product Route_B Pyrazole Pyrazole Step1_Intermediate 4-nitro-1H-pyrazole Pyrazole->Step1_Intermediate Step 1: Electrophilic Nitration Nitrating_Agent Nitrating Agent (e.g., fuming HNO3/ fuming H2SO4) Nitrating_Agent->Step1_Intermediate Final_Product This compound Step1_Intermediate->Final_Product Step 2: N-Trifluoroethylation TFE_Alkylating_Agent 2,2,2-Trifluoroethylating Agent TFE_Alkylating_Agent->Final_Product Base Base (e.g., K2CO3) Base->Final_Product Solvent2 Solvent (e.g., DMF) Solvent2->Final_Product

A Comparative Guide to the Cross-Reactivity Profiling of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel compound 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Given that the pyrazole scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors, this compound represents a candidate of significant interest.[1][2][3] A thorough understanding of a compound's selectivity is paramount in drug discovery. Unintended interactions, or off-target effects, are a primary cause of adverse drug reactions and contribute significantly to the high attrition rates in clinical trials.[4][5] Early, systematic profiling allows for the mitigation of these risks and enables data-driven lead optimization.

This document outlines a multi-tiered strategy, comparing and contrasting computational, biochemical, and cell-based methodologies to build a comprehensive selectivity profile. We will explore the rationale behind each experimental choice, provide detailed protocols for key assays, and present data in a comparative format to guide researchers in their evaluation of this, or similar, lead compounds.

Part 1: Predictive Profiling: An In Silico First Pass

Before committing to resource-intensive wet lab experiments, a computational assessment is a crucial first step. In silico methods leverage known structural and chemical information to predict potential on- and off-target interactions, thereby guiding subsequent experimental designs.[4][6][7] This predictive approach is a cost-effective strategy to flag potential liabilities and opportunities for polypharmacology.

The primary goal is to screen the compound against vast databases of protein structures and ligand activities to generate a list of testable hypotheses. This is achieved by comparing the compound's features to those of known bioactive molecules and assessing its fit into the binding sites of thousands of proteins.[7]

Comparative Computational Methodologies

Two common, complementary approaches are 2D similarity analysis and 3D structure-based docking.

  • 2D Similarity (e.g., SEA): This method compares the 2D chemical structure of the query compound to a database of ligands with known biological targets. It operates on the principle that structurally similar molecules are likely to have similar biological activities. This approach has demonstrated a remarkable ability to predict novel interactions, with confirmation rates approaching 50%.[7]

  • 3D Docking: This technique models the physical interaction between the compound (ligand) and the three-dimensional structure of a protein target. It calculates a binding energy or score, predicting the likelihood and mode of binding. This is particularly useful for assessing binding to proteins with known crystal structures or reliable homology models.[4]

cluster_0 In Silico Profiling Workflow cluster_1 2D Similarity Analysis cluster_2 3D Structure-Based Docking Compound 4-Nitro-1-(2,2,2-trifluoroethyl) -1H-pyrazole Structure SEA Similarity Ensemble Approach (SEA) Compound->SEA Docking Molecular Docking Simulation Compound->Docking Method2D Ligand Database (e.g., ChEMBL) Method2D->SEA Output Prioritized List of Potential Off-Targets SEA->Output Predicts based on ligand similarity Method3D Protein Structure Database (e.g., PDB) Method3D->Docking Docking->Output Predicts based on binding site complementarity

Caption: Workflow for in silico off-target prediction.

Part 2: Broad-Spectrum Biochemical Screening

Following computational predictions, the next essential phase is empirical testing against large panels of purified proteins. This provides direct, quantitative evidence of interactions. For a pyrazole-based compound, a kinase panel screen is the highest priority, as this scaffold is a well-established kinase inhibitor pharmacophore.[1][8]

A. Large-Scale Kinase Panel Profiling

The objective is to assess the compound's selectivity across the human kinome. Kinase inhibitors frequently exhibit polypharmacology, binding to multiple kinases, which can lead to both adverse effects and enhanced therapeutic efficacy.[4] A standard approach is to screen the compound at a single, relatively high concentration (e.g., 1 µM) against a panel of over 250 kinases to identify any significant interactions.[9]

Table 1: Hypothetical Kinase Selectivity Profile of Compound X and Comparators (Data is illustrative)

Kinase TargetCompound X (1 µM) % InhibitionComparator A (1 µM) % InhibitionComparator B (1 µM) % Inhibition
Primary Target
Target Kinase 1989995
Potential Off-Targets
ABL115258
CDK2854092
FLT3687531
KDR (VEGFR2)918855
p38α (MAPK14)455212
SRC776543
hERG Channel*12485

*Included for safety comparison; not a kinase.

cluster_0 Kinase Panel Screening Workflow Start Compound Dilution (e.g., to 1 µM) Plate Dispense to Multi-well Plate Start->Plate Kinases Add Kinase Panel (>250 unique kinases) Plate->Kinases ATP Initiate Reaction (Add ATP/Substrate) Kinases->ATP Incubate Incubate at RT ATP->Incubate Detect Add Detection Reagent (e.g., TR-FRET) Incubate->Detect Read Read Plate (Fluorescence) Detect->Read Analyze Calculate % Inhibition Read->Analyze

Caption: General workflow for a high-throughput kinase panel screen.

Experimental Protocol: TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust, homogeneous format for high-throughput screening.[10][11]

  • Reagent Preparation: Prepare assay buffer, kinase solution, fluorescently labeled peptide substrate, and ATP solution. Dilute the test compound (this compound) to the desired screening concentration.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound solution.

  • Kinase Addition: Add 2.5 µL of the specific kinase enzyme solution to each well. Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation: Add 5 µL of a pre-mixed solution containing the peptide substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature.

  • Detection: Add 10 µL of a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Final Incubation: Incubate for at least 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emissions at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[11] The ratio of these signals is used to determine the extent of substrate phosphorylation and, consequently, kinase inhibition.

Part 3: Cellular Target Engagement and Proteomic Profiling

Biochemical assays confirm direct interactions but do not guarantee that a compound will be active in a cellular context, where factors like cell permeability and target accessibility are critical. Cellular assays provide this crucial validation.[12]

A. Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful, label-free method for verifying target engagement in situ.[12] The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand. This change in thermal stability is measured to confirm that the compound has entered the cell and engaged its target.

Table 2: Comparison of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA®)Chemical Proteomics (Kinobeads)
Principle Ligand-induced thermal stabilizationAffinity capture of kinases
Labeling Label-freeRequires immobilized ligand or beads
Context Intact cells or cell lysatesCell lysates
Throughput Moderate to High (with MS readout)Moderate
Primary Output Target thermal stability curvesList of bound proteins (and relative abundance)
Strengths Confirms intracellular target engagementCan identify novel targets; good for kinases
Limitations Indirect; requires specific antibodies or MSMay miss weak binders; potential for non-specific binding
Experimental Protocol: CETSA® Workflow
  • Cell Treatment: Culture cells to ~80% confluency. Treat one population with the test compound (e.g., 10 µM) and another with vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen).

  • Clarification: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant at each temperature point via Western Blot or Mass Spectrometry (MS). A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

cluster_0 CETSA® Experimental Workflow Treat Treat Cells: Compound vs. Vehicle Harvest Harvest & Resuspend Cells Treat->Harvest Heat Apply Temperature Gradient (Thermal Challenge) Harvest->Heat Lyse Lyse Cells (Freeze-Thaw) Heat->Lyse Spin Centrifuge to Pellet Aggregated Proteins Lyse->Spin Collect Collect Supernatant (Soluble Fraction) Spin->Collect Analyze Analyze Soluble Protein (Western Blot / MS) Collect->Analyze

Sources

Head-to-head comparison of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole with known enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison of a novel chemical entity against established standards is fundamental to drug discovery and chemical biology. This guide provides a comprehensive framework for the head-to-head evaluation of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole against known enzyme inhibitors.

Given that this compound is a novel compound with limited published biological data, this guide is structured as a strategic research plan. It outlines the necessary experiments, explains the scientific rationale, and provides the detailed protocols required to characterize its inhibitory potential.

Our analysis begins with a structural evaluation of the molecule to hypothesize a likely enzyme target. The pyrazole core is a well-established pharmacophore in numerous enzyme inhibitors. Specifically, it is a core component of inhibitors targeting Xanthine Oxidase (XO), a key enzyme in purine metabolism. Therefore, we propose Xanthine Oxidase as the primary target for this investigation and select two well-characterized XO inhibitors, Allopurinol and Febuxostat, as benchmarks for comparison.

Structural Analysis and Target Hypothesis

The structure of this compound suggests several features relevant to enzyme inhibition:

  • 1H-Pyrazole Core: This heterocyclic scaffold is isosteric to the purine ring system found in natural xanthine oxidase substrates like hypoxanthine and xanthine. This structural mimicry is the basis for the inhibitory action of drugs like Allopurinol.

  • Trifluoroethyl Group: This group significantly increases the compound's lipophilicity and metabolic stability. The strong electron-withdrawing nature of the fluorine atoms can also influence the electronic properties of the pyrazole ring, potentially affecting target binding affinity.

  • Nitro Group: As a potent electron-withdrawing group, the nitro substituent can modulate the acidity of the pyrazole N-H proton and participate in hydrogen bonding or polar interactions within an enzyme's active site.

Based on this analysis, Xanthine Oxidase is a highly probable target. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid leads to hyperuricemia and gout, making XO a critical therapeutic target.

Comparator Inhibitors:

  • Allopurinol: A purine analog and the classic competitive inhibitor of Xanthine Oxidase. It acts as a substrate, being converted by XO into oxypurinol (alloxanthine), which then remains tightly bound in the active site.

  • Febuxostat: A modern, potent, non-purine selective inhibitor. It adopts a conformation that blocks a narrow channel leading to the molybdenum center of the active site, inhibiting the enzyme through a non-competitive mechanism.

Experimental Workflow for Comparative Analysis

A multi-step experimental plan is required to fully characterize and compare the inhibitory potential of our lead compound. The workflow is designed to move from initial potency screening to a detailed mechanistic understanding.

G cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Computational Validation a In Vitro XO Assay Setup b IC50 Determination for: - 4-Nitro-1-(...)-pyrazole - Allopurinol - Febuxostat a->b Dose-response curves c Enzyme Kinetic Studies (Varying [Substrate]) b->c Proceed with potent hits d Lineweaver-Burk Plot Analysis c->d e Determine Inhibition Type (Competitive, Non-competitive, etc.) d->e g Binding Pose & Energy Analysis e->g Correlate with docking results f Molecular Docking Simulation (XO Active Site) f->g

Caption: Experimental workflow for inhibitor characterization.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including positive controls (Allopurinol, Febuxostat) alongside the test compound.

Protocol: IC50 Determination of Xanthine Oxidase Inhibition

Objective: To determine the concentration of each inhibitor required to reduce XO activity by 50%.

Materials:

  • Bovine milk Xanthine Oxidase (XO)

  • Xanthine (substrate)

  • Potassium phosphate buffer (pH 7.5)

  • DMSO (for dissolving inhibitors)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Inhibitor Preparation: Prepare stock solutions of this compound, Allopurinol, and Febuxostat in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final concentrations.

  • Assay Reaction: In each well of the microplate, combine:

    • 150 µL of potassium phosphate buffer.

    • 20 µL of the inhibitor dilution (or buffer for control).

    • 10 µL of XO enzyme solution.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes. This step allows the inhibitors to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Add 20 µL of the xanthine substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm every 30 seconds for 10 minutes. This wavelength corresponds to the formation of uric acid.

  • Data Analysis: Calculate the rate of reaction (V) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Enzyme Kinetic Studies for Mechanism of Action

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive).

Procedure:

  • Assay Setup: The assay is performed similarly to the IC50 determination. However, two sets of experiments are run.

    • Set 1: Fix the concentration of the inhibitor (e.g., at its IC50 and 2x IC50) and vary the concentration of the substrate (xanthine).

    • Set 2 (Control): Perform the same reactions without any inhibitor.

  • Data Collection: Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

  • Lineweaver-Burk Plot: Plot the data on a double-reciprocal plot (1/V₀ vs. 1/[S]).

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

Comparative Data Summary (Hypothetical & Literature-Based)

The table below summarizes the expected outcomes of the experimental work, using literature values for the known inhibitors and placeholder data for the novel compound to illustrate the comparative framework.

ParameterThis compoundAllopurinolFebuxostat
IC50 Value To be determined (TBD)~7.5 µM~0.018 µM
Mechanism of Action TBD (Hypothesized: Competitive)CompetitiveNon-competitive (Mixed-type)
Binding Target TBD (Hypothesized: XO Active Site)Molybdenum center of XOBlocks substrate access channel

Mechanistic Insights and Pathway Visualization

Xanthine Oxidase is the final regulatory step in the purine degradation pathway. By inhibiting this enzyme, the production of uric acid is reduced, which is the therapeutic goal for treating gout.

G cluster_0 Purine Metabolism Pathway cluster_1 Inhibitor Action Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid (Leads to Gout) XO1->Xanthine XO2->UricAcid Inhibitor Allopurinol Febuxostat Test Compound Inhibitor->XO1 Inhibition Inhibitor->XO2 Inhibition

Caption: Inhibition of the purine degradation pathway by XO inhibitors.

Conclusion and Future Directions

This guide presents a rigorous, scientifically-grounded framework for evaluating the novel compound this compound as a potential Xanthine Oxidase inhibitor. By performing a head-to-head comparison with the clinical standards Allopurinol and Febuxostat, researchers can accurately determine its potency, mechanism of action, and potential therapeutic relevance.

The proposed workflow, combining in vitro enzymatic assays with computational modeling, represents a best-practice approach in modern drug discovery. The results of these experiments will definitively position this novel pyrazole derivative within the landscape of known XO inhibitors and guide future optimization efforts.

References

  • Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Rationale and Clinical Evidence. Medicinal Research Reviews. [Link]

  • Borges, F., Fernandes, E., & Roleira, F. (2002). Progress towards the discovery of xanthine oxidase inhibitors. Current Medicinal Chemistry. [Link]

  • Massey, V., Komai, H., Palmer, G., & Elion, G. B. (1970). The mechanism of inactivation of xanthine oxidase by allopurinol and other pyrazolo[3,4-d]pyrimidines. Journal of Biological Chemistry. [Link]

  • Okamoto, K., Eger, B. T., Nishino, T., Kondo, S., Pai, E. F., & Nishino, T. (2003). An extremely potent inhibitor of xanthine oxidoreductase. Crystal structure of the enzyme-inhibitor complex and mechanism of inhibition. Journal of Biological Chemistry. [Link]

  • Nishino, T. (1994). The conversion of xanthine dehydrogenase to an oxidase form. Journal of Biochemistry. [Link]

  • Horiuchi, H., Ota, M., Kobayashi, M., & Nishimura, S. (2000). A comparative study on the hypouricemic activity and potency in inhibiting xanthine oxidase of TEI-6720 and allopurinol in rats. European Journal of Pharmacology. [Link]

A Senior Application Scientist's Guide to the In Vitro Metabolism and Metabolite Identification of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. Metabolism significantly influences the efficacy, toxicity, and pharmacokinetic profile of a xenobiotic. This guide provides an in-depth technical overview of the methodologies for studying the in vitro metabolism of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole, a novel heterocyclic entity. As a Senior Application Scientist, my objective is to not only present protocols but to also elucidate the scientific rationale behind experimental choices, ensuring a robust and self-validating approach. This document is tailored for researchers, scientists, and drug development professionals, offering a comparative analysis of key experimental systems and predictive insights into the metabolic pathways of this specific molecule.

The structure of this compound presents two key moieties of metabolic interest: the nitroaromatic pyrazole ring and the trifluoroethyl group. The nitro group is susceptible to reduction, a critical metabolic pathway for many nitro-containing xenobiotics that can lead to bioactivation or detoxification.[1][2] The trifluoroethyl group, on the other hand, may undergo oxidative metabolism.[3] Understanding the interplay of these metabolic routes is crucial for predicting the compound's behavior in vivo.

Comparative Analysis of In Vitro Metabolism Systems

The choice of an in vitro system is a critical first step and is dictated by the specific questions being asked. The primary goal is to select a system that provides a reliable model for human liver metabolism.[4] Here, we compare the most common subcellular and cellular models.

Subcellular Fractions: Liver Microsomes and S9 Fractions
  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and are a rich source of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[5][6] They are a cost-effective and widely used tool for initial metabolic stability screening and metabolite identification. For this compound, microsomes are well-suited to investigate CYP-mediated oxidation of the trifluoroethyl moiety and potentially the initial steps of nitroreduction, as CYPs can participate in this process.[7]

  • S9 Fraction: This is the supernatant fraction of a tissue homogenate centrifuged at 9000g. It contains both microsomal and cytosolic enzymes. This broader enzymatic profile makes the S9 fraction suitable for studying both Phase I and some Phase II (conjugation) reactions. The cytosolic fraction includes various nitroreductases that are crucial for the metabolism of nitroaromatic compounds.[1][2]

Cellular Models: Hepatocytes
  • Primary Hepatocytes: These are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of Phase I and II enzymes, as well as transporters, in a physiologically relevant cellular environment.[4][8] They provide the most comprehensive picture of a compound's metabolism, including the potential for conjugation reactions of any primary metabolites formed from this compound.

Rationale for System Selection

For a comprehensive initial investigation of this compound metabolism, a tiered approach is recommended.

  • Human Liver Microsomes (HLM): To specifically probe the role of CYP enzymes in both oxidative and reductive pathways.

  • Human Liver S9 Fraction: To capture the contribution of both microsomal and cytosolic enzymes, which is particularly important for nitroreduction.

  • Suspension or Plated Human Hepatocytes: To confirm the findings from subcellular fractions in a more physiologically complete system and to identify potential Phase II metabolites.

The following table provides a comparative summary of these systems:

In Vitro SystemAdvantagesDisadvantagesRelevance for this compound
Liver Microsomes High concentration of CYPs, cost-effective, high-throughput.Lacks cytosolic enzymes and cofactors for conjugation.Excellent for studying CYP-mediated oxidation of the trifluoroethyl group and initial nitroreduction steps.
S9 Fraction Contains both microsomal and cytosolic enzymes.Lower concentration of CYPs compared to microsomes, limited Phase II activity.Crucial for a comprehensive view of nitroreduction by both CYPs and cytosolic nitroreductases.
Hepatocytes "Gold standard" - complete metabolic machinery, physiologically relevant.[8]Higher cost, lower throughput, limited availability of fresh cells.Ideal for confirming metabolites and identifying potential Phase II conjugates.

Predicted Metabolic Pathways of this compound

Based on its chemical structure, the primary metabolic transformations of this compound are predicted to be nitroreduction and oxidation.

Pathway 1: Nitroreduction

The nitro group is a strong electron-withdrawing group and is susceptible to a six-electron reduction to the corresponding amine.[1][2] This process proceeds through nitroso and hydroxylamine intermediates, which can be reactive. This pathway is catalyzed by a variety of enzymes including NADPH: P450 oxidoreductase, cytochrome P450 enzymes themselves, and other cytosolic nitroreductases.[1][2] The formation of the amino metabolite represents a significant shift in the electronic properties of the molecule, converting a strongly deactivating group into a strongly activating one.[9]

Pathway 2: Oxidation of the Trifluoroethyl Moiety

The trifluoroethyl group may undergo oxidation to form trifluoroethanol, which can be further oxidized to trifluoroacetic acid.[3][10] This metabolic pathway is typically mediated by cytochrome P450 enzymes.

Pathway 3: Hydroxylation and Conjugation of the Pyrazole Ring

The pyrazole ring itself can be a target for hydroxylation, followed by conjugation reactions such as glucuronidation or sulfation if the appropriate functional groups are present on the metabolites.[11]

The following diagram illustrates these predicted metabolic pathways:

Metabolic Pathways cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent This compound Nitroso Nitroso Intermediate Parent->Nitroso Nitroreduction (CYPs, Nitroreductases) Oxidized_TFE Oxidized Trifluoroethyl Metabolite Parent->Oxidized_TFE Oxidation (CYPs) Hydroxylated_pyrazole Hydroxylated_pyrazole Parent->Hydroxylated_pyrazole Hydroxylation (CYPs) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Amine Amino Metabolite Hydroxylamine->Amine Hydroxylated_Pyrazole Hydroxylated Pyrazole Metabolite Conjugate Glucuronide/Sulfate Conjugate Hydroxylated_Pyrazole->Conjugate UGTs, SULTs

Caption: Predicted metabolic pathways of this compound.

Experimental Workflow for Metabolite Identification

A robust experimental design is crucial for the successful identification of metabolites. The following workflow is proposed for an in vitro study using human liver S9 fractions, which offers a good balance of enzymatic activity for this particular compound.

Detailed Experimental Protocol
  • Preparation of Incubation Mixtures:

    • In a microcentrifuge tube, prepare the incubation mixture containing:

      • Phosphate buffer (e.g., 100 mM, pH 7.4)

      • Human liver S9 fraction (e.g., 1 mg/mL protein concentration)

      • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure sustained enzyme activity.

      • This compound (e.g., 1-10 µM final concentration, dissolved in a suitable organic solvent like acetonitrile or DMSO, with the final solvent concentration kept low, typically <1%).

    • Prepare control incubations:

      • Without the test compound (to monitor for endogenous peaks).

      • Without the NADPH regenerating system (to assess non-enzymatic degradation).

      • With heat-inactivated S9 fraction (to confirm enzymatic activity).

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding the test compound.

    • Incubate at 37°C in a shaking water bath for a defined period (e.g., 0, 15, 30, 60, and 120 minutes) to monitor the time course of metabolism.

  • Reaction Quenching and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the proteins and stops the enzymatic reaction.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[12][13]

    • Employ a suitable reversed-phase HPLC column (e.g., C18) to separate the parent compound from its metabolites based on polarity.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The mass spectrometer should be operated in both positive and negative ion modes to detect a wide range of potential metabolites.

    • Acquire full scan MS data to identify potential metabolite peaks and MS/MS (or product ion scan) data to obtain structural information for metabolite characterization.

The following diagram outlines this experimental workflow:

Experimental Workflow Start Start: Prepare Incubation Mixtures Incubation Incubate at 37°C Start->Incubation Quench Quench Reaction with Acetonitrile Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Processing Data Processing and Metabolite Identification Analyze->Data_Processing End End: Characterized Metabolites Data_Processing->End

Sources

A Researcher's Guide to Comparative Docking Studies of Nitropyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of Nitropyrazoles in Drug Discovery

Nitropyrazole derivatives represent a compelling class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features and diverse pharmacological activities make them promising candidates for the development of novel therapeutics.[1][2][3] These compounds have shown potential as anticancer, anti-inflammatory, and antimicrobial agents, often exerting their effects by inhibiting specific protein targets.[1][2][4][5] In particular, their role as kinase inhibitors has been a major focus of research, with studies demonstrating their ability to target key enzymes in signaling pathways implicated in cancer and other diseases.[1][6][7][8][9]

Molecular docking has emerged as an indispensable computational tool in the rational design and discovery of new drugs.[10][11][12][13] This technique predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[11][12][14] By simulating these interactions, researchers can gain valuable insights into the structure-activity relationships (SAR) of a compound series, prioritize candidates for synthesis and biological testing, and guide the optimization of lead compounds.[3]

This guide provides a comprehensive framework for conducting comparative docking studies of nitropyrazole analogs against their target proteins. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate their discovery efforts. We will delve into the practical aspects of setting up, performing, and analyzing docking experiments, with a focus on ensuring scientific rigor and generating reliable, actionable data.

Pillar 1: Expertise & Experience - The "Why" Behind the "How"

A successful docking study is more than just a computational exercise; it is a hypothesis-driven investigation into the molecular recognition events that govern biological activity. The choices made at each step of the workflow have a direct impact on the quality and interpretability of the results.

Choosing the Right Tools: Software and Scoring Functions

The landscape of molecular docking software is diverse, with a range of both commercial and academic options available.[15][16][17] Popular choices include AutoDock and AutoDock Vina, which are open-source and widely used in the academic community.[15][16][18] Commercial packages like Glide (Schrödinger) and GOLD often offer more advanced features and refined scoring functions.[15][16][17]

The selection of a docking program should be guided by the specific research question and the nature of the target protein. It is often beneficial to use multiple docking programs and compare the results to increase confidence in the predicted binding modes.[11][18]

The scoring function is a critical component of any docking algorithm, as it is responsible for estimating the binding affinity between the ligand and the protein.[11][13] These functions can be broadly categorized as force-field-based, empirical, knowledge-based, or machine learning-based.[13] Understanding the strengths and limitations of the chosen scoring function is essential for interpreting the docking scores. A lower binding energy or a more negative docking score generally indicates a more stable and favorable interaction.[14][19]

Pillar 2: Trustworthiness - A Self-Validating System

The credibility of any computational study hinges on its reproducibility and the validation of its predictions. A well-designed docking protocol should incorporate internal and external validation steps to ensure the reliability of the results.

Experimental Workflow for Comparative Docking Studies

The following diagram outlines a robust workflow for conducting comparative docking studies of nitropyrazole analogs.

G cluster_prep Preparation Phase cluster_docking Docking & Scoring cluster_analysis Analysis & Interpretation PDB 1. Protein Structure Acquisition (e.g., from PDB) Ligand 2. Ligand Structure Preparation (2D to 3D conversion, energy minimization) Protocol 3. Docking Protocol Validation (Redocking of co-crystallized ligand) PDB->Protocol Prepared Structures Docking 4. Molecular Docking of Nitropyrazole Analogs Protocol->Docking Analysis 5. Analysis of Docking Results (Binding energy, interactions, RMSD) Docking->Analysis Docking Poses & Scores Comparison 6. Comparative Analysis (Binding modes, SAR) Analysis->Comparison Visualization 7. Visualization of Interactions (2D and 3D plots) Comparison->Visualization

Caption: A validated workflow for comparative molecular docking studies.

Detailed Step-by-Step Methodology

1. Protein Preparation:

  • Objective: To prepare the target protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Protocol:

    • Obtain the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate protonation states to ionizable residues at a physiological pH.

    • Save the prepared protein in a suitable format (e.g., PDBQT for AutoDock).[20]

2. Ligand Preparation:

  • Objective: To generate low-energy 3D conformations of the nitropyrazole analogs.

  • Protocol:

    • Draw the 2D structures of the nitropyrazole analogs using a chemical drawing software.

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).

    • Save the prepared ligands in a format compatible with the chosen docking software.[20]

3. Docking Protocol Validation:

  • Objective: To validate the docking protocol by redocking the co-crystallized ligand into the active site of the protein.

  • Protocol:

    • Extract the co-crystallized ligand from the original PDB file.

    • Dock the extracted ligand back into the prepared protein structure using the defined docking parameters.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[12][19]

4. Molecular Docking:

  • Objective: To predict the binding modes and affinities of the nitropyrazole analogs in the target protein's active site.

  • Protocol:

    • Define the binding site on the protein, typically as a grid box encompassing the active site residues.

    • Perform the docking calculations for each nitropyrazole analog.

    • The docking software will generate multiple binding poses for each ligand, ranked by their docking scores.[14]

5. Analysis of Results:

  • Objective: To analyze the docking results to identify the most likely binding poses and understand the key molecular interactions.

  • Protocol:

    • Examine the docking scores (binding affinities) for each ligand. A more negative value indicates a stronger predicted binding affinity.[14][19]

    • Analyze the binding poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the active site residues.[19][21]

    • Visualize the protein-ligand complexes to gain a deeper understanding of the binding modes.[21][22]

Pillar 3: Authoritative Grounding & Comprehensive References

To provide a practical context for this guide, we will consider a hypothetical comparative docking study of nitropyrazole analogs targeting a protein kinase. Protein kinases are a major class of drug targets, particularly in oncology, and pyrazole derivatives have shown significant promise as kinase inhibitors.[1][6][7][8]

Hypothetical Case Study: Nitropyrazole Analogs as Kinase Inhibitors

Let's assume we are investigating a series of nitropyrazole analogs for their inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a well-known tyrosine kinase implicated in various cancers.[4][23]

Target Protein: Human EGFR Tyrosine Kinase Domain (PDB ID: 2GS2) Nitropyrazole Analogs: A series of five hypothetical nitropyrazole derivatives with varying substitutions.

Data Presentation: Summarizing Quantitative Data

The results of the docking study can be summarized in a clear and concise table, allowing for easy comparison of the different analogs.

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
NP-01-9.8Met793, Leu718, Gly7963
NP-02-9.2Met793, Cys797, Leu8442
NP-03-10.5Met793, Leu718, Asp8554
NP-04-8.7Leu718, Val726, Ala7431
NP-05-10.1Met793, Gly796, Asp8553
Reference
Erlotinib-11.2Met793, Cys797, Asp8553

This is a hypothetical table for illustrative purposes.

Visualization of Key Interactions

Visualizing the interactions between the top-scoring nitropyrazole analog (NP-03) and the EGFR active site provides crucial insights into the structural basis of its predicted activity.

G cluster_ligand Nitropyrazole Analog (NP-03) cluster_protein EGFR Active Site Residues NP03 NP-03 Met793 Met793 NP03->Met793 H-Bond (Gatekeeper) Leu718 Leu718 NP03->Leu718 Hydrophobic Asp855 Asp855 NP03->Asp855 H-Bond (DFG Motif) Gly796 Gly796 NP03->Gly796 H-Bond (Hinge)

Caption: Key interactions of nitropyrazole analog NP-03 in the EGFR active site.

Conclusion: From In Silico to In Vitro

This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of nitropyrazole analogs. By adhering to the principles of scientific integrity, employing robust methodologies, and critically analyzing the results, researchers can leverage molecular docking as a powerful tool to guide their drug discovery efforts.

It is crucial to remember that docking predictions are theoretical and must be validated through experimental assays.[19] The insights gained from these computational studies, however, can significantly streamline the process of identifying and optimizing promising lead compounds, ultimately accelerating the development of new and effective therapies.

References

  • Reddit. (2024, October 2). Best protein protein docking software to use? Receptor-Protein.
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • Creative Proteomics. (n.d.). Molecular Docking Software and Tools.
  • Pérez-Sánchez, H., et al. (2017). Software for molecular docking: a review. PMC.
  • DNASTAR. (n.d.). NovaDock Molecular Docking Software.
  • The Scripps Research Institute. (n.d.). AutoDock.
  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?.
  • ResearchGate. (2021, November 9). (PDF)
  • National Institutes of Health. (n.d.). Protein–Ligand Docking in the Machine-Learning Era.
  • ResearchGate. (2026, January 4). (PDF) Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents.
  • Wikipedia. (n.d.). Protein–ligand docking.
  • PubMed Central. (2025, October 21).
  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?.
  • YouTube. (2016, October 25). How to Study Protein-Ligand Interaction through Molecular Docking.
  • PubMed Central. (2014, July 22). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • YouTube. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure.
  • YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc..
  • PubMed Central. (n.d.). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries.
  • PubMed Central. (n.d.).
  • ResearchGate. (2025, August 6). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design | Request PDF.
  • MDPI. (n.d.).
  • PubMed. (n.d.).
  • OEMS Connect Journals. (n.d.).
  • Biointerface Research in Applied Chemistry. (2021, February 15). Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src).
  • Indian Journal of Heterocyclic Chemistry. (2024, December 25).
  • ResearchGate. (n.d.). Benchmarking of the docking protocol using a set of active compounds....
  • National Institutes of Health. (n.d.).
  • PubMed. (2014, July 22). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • KnE Publishing. (2025, January 20). In Silico Approaches for Rational Drug Design and Potential Enzyme Inhibitors Discovery.
  • ResearchGate. (2025, August 6). (PDF) Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src) Inhibitors.
  • Benchchem. (n.d.). Comparative Docking Studies of Pyrazole Carboxamide COX Inhibitors: A Guide for Researchers.
  • PubMed Central. (2021, May 10).
  • Benchchem. (n.d.).
  • ResearchGate. (2025, November 28). Nitrosubstituted analogs of isoxazolines and isoxazolidines: a surprising estimation of their biological activity via molecular docking. | Request PDF.

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole Against Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Cytotoxicity in Cancer Therapeutics

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents, including anti-inflammatory, analgesic, and anticancer drugs.[1][2][3][4][5] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for designing molecules that can interact with specific biological targets.[3] This guide focuses on a novel pyrazole derivative, 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole , a compound of interest for its potential cytotoxic activities. While its direct biological effects are yet to be widely documented, its structural motifs—a nitro group and a trifluoroethyl moiety—are often associated with potent biological activity.

A critical challenge in the development of anticancer therapeutics is achieving selectivity: the ability to eliminate malignant cells while sparing healthy ones.[6] This selectivity is the foundation of a favorable therapeutic window, minimizing the debilitating side effects that often accompany traditional chemotherapy.[6] This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to rigorously assess the in vitro cytotoxic selectivity of this compound. We will move beyond simple protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to generating reliable and insightful data.

Part 1: Strategic Framework for Selectivity Profiling

The initial assessment of a novel compound's therapeutic potential hinges on a well-designed experimental strategy. Our goal is not merely to determine if the compound is cytotoxic, but to quantify its preferential activity against cancer cells.

The Cornerstone of Selectivity: Rationale-Driven Cell Line Selection

The choice of cell lines is the most critical variable in a cytotoxicity screen.[7][8][9] A thoughtfully curated panel provides a comprehensive initial profile of a compound's activity spectrum. For this compound, we recommend a tiered approach.

Causality behind Selection:

  • Diverse Cancer Origins: To identify potential tissue-specific efficacy, the panel should include cell lines from different cancer types (e.g., breast, lung, leukemia).[7][10]

  • Varied Phenotypes: Including cell lines with different characteristics within the same cancer type (e.g., hormone receptor-positive vs. triple-negative breast cancer) can provide early mechanistic clues.[7]

  • The Non-Cancerous Baseline: The inclusion of non-cancerous, or "normal," cell lines is non-negotiable for assessing selectivity.[6][8][11] Immortalized but non-tumorigenic cell lines are common choices. This comparison is the basis for calculating the Selectivity Index.

Recommended Starting Panel for Selectivity Screening:

Cell LineTypeOriginKey Characteristics
MCF-7 AdherentHuman Breast AdenocarcinomaEstrogen Receptor (ER) positive
MDA-MB-231 AdherentHuman Breast AdenocarcinomaTriple-Negative (ER, PR, HER2 negative), highly aggressive[7]
A549 AdherentHuman Lung CarcinomaRepresents a common solid tumor type[7]
K-562 SuspensionHuman Chronic Myeloid LeukemiaRepresents a hematological malignancy[7]
hTERT-BJ AdherentHuman Foreskin FibroblastNon-cancerous, immortalized control for general cytotoxicity
MCF-10A AdherentHuman Breast EpitheliumNon-cancerous, immortalized breast cell line for specific comparison
A Multi-Pronged Approach: Selecting Complementary Cytotoxicity Assays

No single assay can provide a complete picture of a compound's effect on cells.[7][12] Relying on one method can lead to misleading results due to potential compound interference or insensitivity to a specific cell death mechanism.[9][12] Therefore, we advocate for a dual-assay strategy to provide orthogonal validation.

  • MTT Assay (Metabolic Viability): This colorimetric assay measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT into purple formazan crystals.[13] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[13][14] It is a robust and widely accepted method for assessing cell proliferation and viability.[15]

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[16][17] An increase in extracellular LDH is a direct indicator of cell lysis and cytotoxicity.

Why Both? A compound might inhibit mitochondrial function without immediately rupturing the cell membrane, which the MTT assay would detect as a loss of viability. Conversely, a compound that rapidly induces necrosis would cause a strong signal in the LDH assay. Using both provides a more nuanced understanding of the compound's cytotoxic mechanism.

Part 2: In-Depth Experimental Protocols & Workflows

Scientific integrity demands meticulous and reproducible methodologies. The following protocols are designed to be self-validating through the inclusion of comprehensive controls.

Overall Experimental Workflow

The logical flow from cell preparation to data analysis is critical for efficiency and consistency.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: Cytotoxicity Measurement cluster_analysis Phase 4: Data Analysis start Propagate & Harvest Selected Cell Lines seed Seed Cells into 96-Well Plates start->seed treat Treat Cells with Compound (e.g., 24, 48, 72 hours) seed->treat prepare_cpd Prepare Serial Dilutions of Pyrazole Compound & Controls prepare_cpd->treat assay_choice Perform Parallel Assays treat->assay_choice mtt MTT Assay: Add MTT Reagent, Incubate, Solubilize assay_choice->mtt ldh LDH Assay: Collect Supernatant, Add Reaction Mix assay_choice->ldh readout Measure Absorbance (Spectrophotometer) mtt->readout ldh->readout calc Normalize Data & Calculate % Viability/ % Cytotoxicity readout->calc ic50 Generate Dose-Response Curves & Determine IC50 Values calc->ic50 si Calculate Selectivity Index (SI) ic50->si end end si->end Final Report

Caption: High-level workflow for assessing compound selectivity.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing metabolic activity.[13][14][15][18]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom plates.

  • Adherent or suspension cells of interest.

  • Test compound, vehicle control (e.g., DMSO), and positive control (e.g., Doxorubicin).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[13][18] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[13][15]

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.[13]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well, bringing the final concentration to 0.5 mg/mL.[14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[14][15] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well.[18] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]

Protocol 2: LDH Cytotoxicity Assay

This protocol measures membrane integrity based on standard colorimetric LDH kits.[16][19]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or similar).

  • 96-well flat-bottom plates.

  • Treated cells from an identical plate to the one used for the MTT assay.

  • Lysis Buffer (often 10X, provided in the kit) to create a maximum LDH release control.

Procedure:

  • Prepare Controls: On the same plate as the treated cells, designate triplicate wells for the following controls:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum Release Control: Vehicle-treated cells to which Lysis Buffer is added 45 minutes before the assay.[20]

    • Culture Medium Background: Medium without cells.[16]

  • Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[19]

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well flat-bottom plate. Be cautious not to disturb the cell pellet.[19][20]

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of this mixture to each well containing the supernatant.[20]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[19][20]

  • Stop Reaction: Add 50 µL of Stop Solution (if required by the kit) to each well.[20]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680-690 nm should be used to correct for background absorbance.[20]

Part 3: Rigorous Data Analysis & Interpretation

Raw absorbance values are meaningless without proper analysis. The goal is to derive two key metrics: the half-maximal inhibitory concentration (IC₅₀) and the Selectivity Index (SI).

From Absorbance to IC₅₀
  • Background Subtraction: For both assays, subtract the average absorbance of the culture medium background control from all other readings.

  • Normalization:

    • MTT Assay: Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

    • LDH Assay: Calculate the percentage of cytotoxicity using the formula:[20] % Cytotoxicity = ((Absorbance_Sample - Absorbance_VehicleControl) / (Absorbance_MaxRelease - Absorbance_VehicleControl)) * 100

  • Dose-Response Curve: Plot the normalized values (% Viability or % Cytotoxicity) against the logarithm of the compound concentration.

  • IC₅₀ Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism) to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that results in a 50% reduction in the measured parameter (e.g., 50% viability or 50% cytotoxicity).

Quantifying Selectivity: The Selectivity Index (SI)

The Selectivity Index is the ultimate measure of a compound's cancer-specific cytotoxicity from an in vitro screen. It provides a quantitative basis for prioritizing compounds for further development.[21]

Calculation: Selectivity Index (SI) = IC₅₀ in Non-Cancerous Cells / IC₅₀ in Cancer Cells

Interpretation:

  • SI > 1: The compound is more toxic to cancer cells than to normal cells.

  • SI >> 1 (e.g., > 5-10): The compound exhibits promising selectivity and is a strong candidate for further investigation.[21]

  • SI ≤ 1: The compound is equally or more toxic to normal cells, indicating a poor therapeutic window and a high likelihood of toxicity in vivo.

Hypothetical Data Presentation

Table 1: Comparative Cytotoxicity Profile (IC₅₀ in µM) after 48-hour exposure

CompoundMCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)A549 (Lung Cancer)hTERT-BJ (Normal Fibroblast)Selectivity Index (SI) vs. MDA-MB-231
This compound 8.52.15.445.221.5
Doxorubicin (Positive Control)0.90.51.22.55.0

Part 4: Comparative Discussion and Future Directions

Interpreting the Hypothetical Results

Based on our hypothetical data in Table 1, this compound demonstrates a promising selectivity profile. Its SI of 21.5 against the aggressive MDA-MB-231 cell line is significantly higher than that of the conventional chemotherapeutic agent Doxorubicin. This suggests that the pyrazole compound may have a wider therapeutic window. While less potent than Doxorubicin in absolute terms (IC₅₀ of 2.1 µM vs. 0.5 µM), its superior selectivity makes it a compelling candidate for further study.

Logical Framework for Selectivity Assessment

The core logic of this guide is to establish a differential effect, which is the foundation of a targeted therapy.

G cluster_cancer Cancer Cell Line Model cluster_normal Non-Cancerous Cell Line Model compound This compound cancer_cells e.g., MDA-MB-231 compound->cancer_cells normal_cells e.g., hTERT-BJ compound->normal_cells cancer_effect High Cytotoxicity (Low IC50) cancer_cells->cancer_effect Exposure comparison Comparative Analysis cancer_effect->comparison normal_effect Low Cytotoxicity (High IC50) normal_cells->normal_effect Exposure normal_effect->comparison si_calc Calculate Selectivity Index (SI = IC50_normal / IC50_cancer) comparison->si_calc conclusion High SI Value → Favorable Therapeutic Window si_calc->conclusion

Caption: Logic for determining a favorable therapeutic window.

Next Steps: Elucidating the Mechanism

A promising selectivity profile from this initial screen justifies a deeper investigation into the compound's mechanism of action. Key follow-up experiments would include:

  • Apoptosis vs. Necrosis Assays: Using techniques like Annexin V/Propidium Iodide staining and flow cytometry to determine the mode of cell death.

  • Cell Cycle Analysis: To investigate if the compound causes arrest at a specific phase of the cell cycle.

  • Target Identification Studies: To uncover the molecular pathways being perturbed by the compound.

Conclusion

This guide provides a robust, scientifically-grounded framework for the initial evaluation of this compound's cytotoxic selectivity. By employing a diverse cell line panel, utilizing orthogonal assay technologies, and applying rigorous data analysis to calculate a Selectivity Index, researchers can generate reliable and actionable data. This structured approach not only validates the cytotoxic potential of a novel compound but also provides the critical comparative context needed to justify its advancement in the drug discovery pipeline.

References

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. [Link]

  • LDH cytotoxicity assay. (2024). Protocols.io. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - National Institutes of Health. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • LDH Assay. Cell Biologics Inc. [Link]

  • MTT Assay. (2025). Protocols.io. [Link]

  • What cell line should I choose for citotoxicity assays?. (2023). ResearchGate. [Link]

  • Fully automated viability and toxicity screening—A reliable all‐in‐one attempt. (2024). PMC. [Link]

  • Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. (2018). National Institutes of Health. [Link]

  • Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. [Link]

  • Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. (2019). PMC. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL PYRAZOLE DERIVATIVES. (2021). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). PMC - National Institutes of Health. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC - PubMed Central. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC - National Institutes of Health. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PMC - National Institutes of Health. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. [Link]

  • This compound, 95.0%+. Yomi Lab. [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025). ResearchGate. [Link]

  • 3-nitro-1-(2,2,2-trifluoroethyl)-1h-pyrazole. PubChemLite. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Enhanced pyrazolopyrimidinones cytotoxicity against glioblastoma cells activated by ROS-Generating cold atmospheric plasma. Teagasc. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment and Profile

Understanding the potential hazards of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is the foundation of its safe handling and disposal. Based on the known profiles of analogous nitrated and fluorinated pyrazole compounds, we can infer the following potential hazards:

  • Irritation: Similar to other nitropyrazoles, this compound is likely to be an irritant to the skin, eyes, and respiratory tract.[1][2][3]

  • Toxicity: Harmful if swallowed or inhaled, with potential for toxic effects.[2][4]

  • Environmental Concerns: Organofluorine compounds can be persistent in the environment.[5] Improper disposal can lead to long-term ecological consequences.

  • Reactivity: While not explicitly documented for this specific compound, nitrated organic molecules can have increased reactivity and should be handled with care, avoiding mixing with incompatible materials such as strong oxidizing agents, acids, or bases.[6][7]

Hazard ClassificationPotential EffectsSource Compounds for Analogy
Acute Toxicity (Oral) Harmful if swallowed.[2][4]1H-Pyrazole, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Skin Corrosion/Irritation Causes skin irritation.[1][3]4-Nitro-1H-pyrazole, 2-Fluoro-4-methoxy-1-nitrobenzene
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3]4-Nitro-1H-pyrazole, 2-Fluoro-4-methoxy-1-nitrobenzene
Specific Target Organ Toxicity May cause respiratory irritation.[1]4-Nitro-1H-pyrazole
II. Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these guidelines is not merely procedural; it is a critical barrier against potential exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.[6]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][8]

Step 1: Waste Segregation and Collection

  • Identify and Classify: Designate this compound waste as "Hazardous Chemical Waste."

  • Use Designated Containers:

    • Solid Waste: Collect unused or waste powder in a clearly labeled, sealed container.[9] This container should be compatible with the chemical and properly sealed to prevent leaks or spills.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, designated, and leak-proof container labeled "Hazardous Organic Waste."[10] Do not mix with other waste streams unless compatibility is confirmed.[11]

    • Contaminated Materials: Any materials, such as pipette tips, weighing paper, or gloves, that are contaminated with the compound should be collected in a designated hazardous waste container.

Step 2: Labeling and Storage

  • Clear Labeling: All waste containers must be accurately labeled with the full chemical name: "this compound," the concentration (if in solution), and the appropriate hazard pictograms (e.g., irritant, harmful).

  • Secure Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[2] Containers should be kept closed when not in use.[1]

Step 3: Arranging for Final Disposal

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] They will provide specific instructions for pickup and disposal in accordance with local, state, and federal regulations.[12][13]

  • Documentation: Maintain a detailed record of the disposed chemical, including its name, quantity, and the date of disposal. This is crucial for regulatory compliance and laboratory safety audits.

IV. Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[1][7] For liquid spills, use an inert absorbent material, and then collect it into a suitable container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (consult your EHS for guidance), and collect the cleaning materials as hazardous waste.

In Case of Personal Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[2][3]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container for Hazardous Solid Waste solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-proof Container for Hazardous Liquid Waste liquid_waste->collect_liquid store Store in Designated Secure Area collect_solid->store collect_liquid->store contact_ehs Contact EHS / Licensed Waste Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup document Document Disposal pickup->document end_process End of Disposal Process document->end_process

Caption: Decision workflow for the disposal of this compound.

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also upholding the highest standards of scientific responsibility.

References

  • 4-Nitro-1H-pyrazole - Apollo Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.).
  • Safety Data Sheet - Biosynth. (2021, May 18).
  • Organofluorine chemistry - Wikipedia. (n.d.).
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024, April 8). Retrieved from the U.S. Environmental Protection Agency.
  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. (2025).
  • 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole | CymitQuimica. (n.d.).
  • Proper Disposal of Disuprazole: A Guide for Laboratory Professionals. (2025).
  • Laboratory Liquid Waste Disposal Flow Chart. (n.d.).
  • Hazardous waste acceptance conditions. (n.d.).
  • Aldrich P56607 - SAFETY DATA SHEET. (2024, October 18).
  • Hazardous Waste Listings | EPA. (n.d.). Retrieved from the U.S. Environmental Protection Agency.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - MDPI. (n.d.).
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). Retrieved from the U.S. Environmental Protection Agency.
  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide - Preprints.org. (2023, October 9).
  • Label Review Manual - Chapter 13: Storage and Disposal - EPA. (2012, June 5). Retrieved from the U.S. Environmental Protection Agency.
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - MDPI. (n.d.).
  • National Emission Standards for Hazardous Air Pollutants: Generic Maximum Achievable Control Technology Standards Residual Risk and Technology Review for Ethylene Production - Regulations.gov. (2019, October 9).
  • Industrial wastewater treatment - Wikipedia. (n.d.).

Sources

Personal protective equipment for handling 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety & Handling Guide: 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

This document provides critical safety protocols and operational guidance for the handling, use, and disposal of this compound. As a highly functionalized molecule containing both a nitrated pyrazole core and a trifluoroethyl group, this compound presents a unique combination of hazards that demand rigorous safety measures. The guidance herein is synthesized from established best practices for handling energetic materials, nitro compounds, and organofluorine reagents.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound stem from its constituent functional groups. The nitropyrazole structure suggests that the compound may be energetic, with potential for rapid decomposition under thermal or physical shock.[1][2][3] Nitropyrazole-based compounds are actively researched for their energetic properties due to their high heat of formation and density.[2][4][5] The trifluoroethyl group introduces the risk of releasing highly toxic and corrosive hydrogen fluoride (HF) gas upon decomposition or combustion.

Given these characteristics, a thorough risk assessment must be conducted before any handling. The following table summarizes the anticipated hazards based on analogous compounds.

Hazard CategoryAnticipated Classification & Rationale
Physical Hazards Explosive/Unstable Solid: Nitropyrazoles are a known class of energetic materials.[1][2][3] Thermal stability can be unpredictable and may be influenced by impurities.[6] Caution is advised against impact, friction, and heat.
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful if swallowed, in contact with skin, or inhaled, consistent with other functionalized nitroaromatic compounds.[7][8]
Skin Corrosion/Irritation: Causes skin irritation.[7][9][10][11]
Serious Eye Damage/Irritation: Causes serious eye irritation.[7][9][10][11]
Specific Target Organ Toxicity: May cause respiratory irritation.[9][10][11]
Environmental Hazards Aquatic Toxicity: Assumed to be harmful to aquatic life, a common feature of nitroaromatic compounds.[8][12]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is non-negotiable when handling this compound. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.

PPE CategoryItemSpecification & Justification
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles conforming to OSHA 29 CFR 1910.133 or EN 166 are mandatory at all times.[13] A full-face shield must be worn over the goggles during any operation with a risk of splashing or energetic decomposition.[14][15]
Hand Protection Double-Gloving (Nitrile)Double-gloving with chemical-resistant nitrile gloves is required.[14] This provides redundant protection against dermal absorption. The outer glove must be removed and replaced immediately upon contamination. Inspect gloves for integrity before each use.[13]
Body Protection Flame-Resistant Lab Coat & ApronA flame-resistant (FR) lab coat must be worn and kept fully fastened.[13][14] A chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills.
Respiratory Protection Certified Chemical Fume HoodAll handling of solid and dissolved this compound must be performed within a certified and operational chemical fume hood to prevent inhalation of dust or vapors.[14]

Engineering Controls & Workspace Preparation

Primary Engineering Control:

  • Chemical Fume Hood: All manipulations, including weighing, transferring, and reactions, must occur in a certified chemical fume hood with a tested face velocity. Keep the sash at the lowest possible height during operations.

  • Safety Shield: For reactions involving heating or pressurization, the use of a portable blast shield in front of the apparatus within the fume hood is strongly recommended.

Workspace Preparation:

  • Designate a specific area within the fume hood for the procedure.

  • Cover the work surface with absorbent, disposable bench paper.

  • Ensure immediate access to a safety shower and eyewash station.

  • Have appropriate spill cleanup materials (absorbent pads, neutralizers for potential acid formation) and a designated, sealed container for hazardous waste readily available.

Safe Handling & Operational Workflow

The following workflow provides a step-by-step methodology for safely handling the compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling & Experiment cluster_cleanup Phase 3: Post-Experiment & Disposal A 1. Conduct Risk Assessment & Review SDS of Analogs B 2. Don Full PPE (Goggles, Face Shield, FR Coat, Gloves) A->B C 3. Prepare & Certify Engineering Controls (Fume Hood) B->C D 4. Weigh Compound in Hood (Use smallest quantity necessary) C->D E 5. Transfer to Reaction Vessel (Use anti-static spatula) D->E F 6. Conduct Experiment (Monitor for exotherms) E->F G 7. Quench & Decontaminate Glassware in Hood F->G H 8. Segregate Waste (Solid vs. Liquid, Halogenated) G->H I 9. Clean Work Area & Dispose of Contaminated Materials H->I J 10. Doff PPE Correctly & Wash Hands Thoroughly I->J

Caption: Safe handling workflow for this compound.

Step-by-Step Protocol:
  • Pre-Operation:

    • Thoroughly review this guide and any available data for analogous compounds.

    • Ensure all required PPE, engineering controls, and emergency equipment are in place and functional.

    • Inform colleagues in the vicinity of the hazardous nature of the work being performed.

  • Weighing and Transfer:

    • Perform all weighing operations within the chemical fume hood on a tared weigh paper or in a suitable container.

    • Use anti-static spatulas and equipment to minimize the risk of ignition from static discharge.

    • Handle the solid gently to avoid generating dust and creating friction. Avoid grinding or milling the material.

  • Experimental Procedure:

    • When adding the compound to a solvent or reaction mixture, do so slowly and in small portions.

    • Continuously monitor the reaction for any signs of an uncontrolled exotherm, gas evolution, or color change.

    • If heating is required, use a well-controlled heating mantle or oil bath with a secondary container. Never heat the compound directly or in a sealed vessel.

  • Post-Experiment Decontamination:

    • Quench the reaction mixture using an appropriate and pre-planned procedure.

    • Decontaminate all glassware and equipment that came into contact with the compound before removing it from the fume hood. A triple rinse with a suitable solvent is recommended.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of running water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12]

  • Spill:

    • Evacuate the immediate area.

    • If the spill is contained within the fume hood, use an absorbent material to collect the spilled solid or liquid. Do not use combustible materials like paper towels for large spills.

    • Place the contaminated absorbent material in a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent and wash with soap and water.

  • Fire:

    • Evacuate the laboratory immediately. Activate the fire alarm.

    • If the fire is small and you are trained to do so, use a CO2 or dry chemical extinguisher. Do not use water , as it may react with the compound or spread contamination.

    • Be aware that combustion may produce highly toxic gases, including oxides of nitrogen and hydrogen fluoride. Firefighters must be informed of this hazard.

Storage and Disposal Plan

Storage:

  • Store in a cool, dry, well-ventilated area away from sources of heat, sparks, or open flames.

  • Keep the container tightly sealed and clearly labeled with the compound name and all relevant hazard warnings.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

  • Store in the smallest possible quantities.

Disposal:

  • All waste, including contaminated gloves, bench paper, and rinsed glassware, must be treated as hazardous.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a separate, labeled hazardous waste container designated for halogenated organic waste.

  • Never mix this waste with other chemical waste streams unless compatibility is confirmed.

  • All disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

References

  • Understanding the Stability of Highly Nitr
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central.
  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic M
  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.
  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole.
  • 4-Nitro-1H-pyrazole Safety D
  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. PubMed Central.
  • Personal protective equipment for handling 3-Nitrobenzaldoxime. Benchchem.
  • 4-Nitro-1H-pyrazole Safety D
  • New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions (RSC Publishing).
  • Personal Protective Equipment (PPE). CHEMM.
  • Personal Protective Equipment. US EPA.
  • 3-(Difluoromethyl)
  • Pyrazole Safety D
  • 2,2,2-Trifluoroethylhydrazine Safety D
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • 4-(Trifluoromethyl)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.